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  • Product: 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
  • CAS: 6949-76-4

Core Science & Biosynthesis

Foundational

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid Abstract This guide provides a comprehensive, methodology-driven framework for the definitive structure...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Abstract

This guide provides a comprehensive, methodology-driven framework for the definitive structure elucidation of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. As a non-proteinogenic amino acid, this molecule and its analogs are of significant interest in medicinal chemistry and materials science. A robust and unambiguous confirmation of its molecular structure is paramount for any subsequent research, development, or regulatory submission. This document moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of orthogonal methods to create a self-validating analytical workflow. We will detail the causality behind experimental choices, provide field-proven protocols, and interpret expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography.

Introduction and Molecular Overview

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (C₈H₁₃NO₄) is a synthetic cyclic amino acid derivative. Its structure incorporates a quaternary carbon center on a cyclopentane ring, bearing both a carboxylic acid and a methyl carbamate functional group. This unique arrangement imparts specific steric and electronic properties, making it a valuable building block for peptidomimetics, constrained peptides, and novel polymers. The accurate characterization of this molecule is the foundational step for understanding its chemical reactivity, biological activity, and physical properties.

The primary objective of this guide is to establish an irrefutable analytical consensus on the molecule's identity and connectivity. This is achieved not by a single "magic bullet" technique, but by the logical corroboration of data from multiple, independent analytical platforms.

Table 1: Physicochemical Properties of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

PropertyValueSource
Molecular Formula C₈H₁₃NO₄LookChem[1]
Molecular Weight 187.19 g/mol LookChem[1]
Exact Mass 187.08445790 DaLookChem[1]
Density 1.25 g/cm³LookChem[1]
Boiling Point 359.4°C at 760 mmHgLookChem[1]
Hydrogen Bond Donors 2LookChem[1]
Hydrogen Bond Acceptors 4LookChem[1]
Canonical SMILES COC(=O)NC1(CCCC1)C(=O)OLookChem[1]

The Strategic Workflow for Structure Elucidation

A robust structure elucidation process is systematic. It begins with a confirmation of the molecular formula and proceeds through increasingly detailed investigations of the molecular framework. Each step should logically inform the next, building a comprehensive and self-consistent data package.

Elucidation_Workflow cluster_0 Initial Confirmation cluster_1 Functional Group Analysis cluster_2 Connectivity & Framework Mapping cluster_3 Definitive 3D Structure MS Mass Spectrometry (MS) Confirms Molecular Formula IR Infrared (IR) Spectroscopy Identifies Key Functional Groups MS->IR Formula Confirmed NMR NMR Spectroscopy (¹H, ¹³C, 2D) Maps Atom Connectivity IR->NMR Groups Identified XRAY X-Ray Crystallography Provides Absolute 3D Structure NMR->XRAY Framework Mapped Conclusion Conclusion XRAY->Conclusion Structure Elucitated

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Expertise & Rationale: Mass spectrometry is the initial and most critical step. Its purpose is to confirm the elemental composition of the synthesized molecule with high precision. High-Resolution Mass Spectrometry (HRMS) is non-negotiable here; it provides an exact mass measurement, which is far more definitive than the nominal mass from a low-resolution instrument. We employ Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, non-volatile molecules like amino acid derivatives, minimizing fragmentation and preserving the molecular ion.[2][3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Positive Ion Mode (+ESI):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to +3.5 to +4.5 kV.

    • Acquire data over a mass range of m/z 50-500.

    • Calibrate the instrument using a known standard immediately prior to the run.

  • Negative Ion Mode (-ESI):

    • Switch the capillary voltage to -3.0 to -4.0 kV.

    • Repeat the data acquisition.

Expected Data & Interpretation

The power of HRMS lies in its precision. The experimentally measured mass should match the theoretical mass to within 5 ppm, providing strong evidence for the molecular formula.

Table 2: Expected HRMS Data

Ion ModeAdductTheoretical m/zExpected Observation
Positive[M+H]⁺188.09173m/z 188.0917 ± 0.0009
Positive[M+Na]⁺210.07368m/z 210.0737 ± 0.0011
Negative[M-H]⁻186.07718m/z 186.0772 ± 0.0009

A successful result validates the molecular formula C₈H₁₃NO₄, confirming that the correct atoms are present before proceeding to determine how they are connected.

Infrared Spectroscopy: A Functional Group Fingerprint

Expertise & Rationale: With the molecular formula confirmed, IR spectroscopy provides a rapid, non-destructive method to verify the presence of the key functional groups: the carboxylic acid, the carbamate, and the aliphatic ring.[4] The vibrational frequencies of these groups are well-characterized and serve as a reliable "fingerprint." The presence of a very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[5]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Expected Data & Interpretation

The IR spectrum should display characteristic absorption bands corresponding to each functional moiety within the molecule.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H Stretch3300 - 2500Very Broad, Strong
CarbamateN-H Stretch~3350 - 3300Medium, Sharp
CyclopentaneC(sp³)-H Stretch2980 - 2870Strong, Sharp
CarbamateC=O Stretch~1725 - 1705Very Strong, Sharp
Carboxylic AcidC=O Stretch~1710 - 1680Strong (may overlap with carbamate C=O)
CarbamateN-H Bend~1540 - 1520Medium

The observation of these distinct bands, particularly the broad O-H and strong carbonyl signals, provides compelling evidence for the proposed functional groups.[5][6][7]

NMR Spectroscopy: Mapping the Molecular Blueprint

Expertise & Rationale: Nuclear Magnetic Resonance spectroscopy is the cornerstone of structure elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom. A full suite of experiments—¹H, ¹³C, and 2D correlation spectra (COSY, HSQC)—is required for an unambiguous assignment of the complex cyclopentane ring system and the confirmation of the overall molecular structure.[8]

NMR_Workflow cluster_nmr NMR Analysis Suite Proton ¹H NMR (Proton Environments & Integration) COSY 2D COSY (¹H-¹H Connectivity) Proton->COSY HSQC 2D HSQC (¹H-¹³C Direct Correlation) Proton->HSQC Carbon ¹³C NMR (Carbon Environments) Carbon->HSQC Assignment Complete Structural Assignment COSY->Assignment HSQC->Assignment

Caption: NMR workflow for complete structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is often a good choice due to its ability to dissolve polar compounds and keep exchangeable protons sharp). Add a trace amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY spectrum.

    • Acquire a 2D ¹H-¹³C HSQC spectrum.

Expected Data & Interpretation

¹H NMR Spectrum:

  • ~12.0 ppm (1H, very broad singlet): The acidic proton of the COOH group. Its broadness is due to hydrogen bonding and chemical exchange.

  • ~7.5 ppm (1H, broad singlet): The amide proton of the NH COO group.

  • 3.58 ppm (3H, singlet): The methyl protons of the methoxy (OCH₃ ) group. Its singlet nature and integration of 3H are diagnostic.

  • ~2.2 - 1.6 ppm (8H, complex multiplets): The eight protons on the cyclopentane ring . Due to the quaternary center at C1, the protons on each CH₂ group are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals that couple to each other (geminal coupling) and to adjacent protons (vicinal coupling). This complexity is expected and is a key feature of the structure.

¹³C NMR Spectrum:

  • ~175 ppm: The carbonyl carbon of the C OOH group.

  • ~156 ppm: The carbonyl carbon of the NHC OO group.

  • ~65 ppm: The quaternary carbon of the cyclopentane ring (C 1), which is bonded to both the nitrogen and the carboxyl group.

  • ~52 ppm: The methyl carbon of the O CH₃ group.

  • ~38 ppm & ~24 ppm: Signals corresponding to the four unique CH₂ carbons of the cyclopentane ring. Symmetry dictates there should be two sets of two equivalent carbons, but minor conformational effects could make all four unique.

2D NMR Spectra:

  • COSY: This experiment is crucial for tracing the connectivity within the cyclopentane ring. It will show correlations between geminal and vicinal protons, allowing the assignment of the complex multiplet region.

  • HSQC: This experiment provides the final piece of the puzzle by correlating each proton signal to the carbon atom it is directly attached to. This will definitively link the proton assignments at ~2.2-1.6 ppm to the carbon signals at ~38 and ~24 ppm, confirming the C-H framework of the cyclopentane ring.

The complete and self-consistent assignment of all signals in these NMR experiments provides irrefutable evidence for the proposed connectivity of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.

X-Ray Crystallography: The Definitive Proof

Expertise & Rationale: While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography is the "gold standard." It offers an unambiguous, three-dimensional map of the molecule in the solid state, revealing precise bond lengths, bond angles, and conformational details.[9][10] Its success is contingent on the ability to grow a single, diffraction-quality crystal, which can be a significant experimental challenge.

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth:

    • The primary challenge is finding a suitable solvent system.

    • Method: Slow evaporation is the most common technique. Dissolve the compound to near-saturation in a variety of solvents and solvent mixtures (e.g., ethanol/water, acetone, ethyl acetate/hexanes) at a slightly elevated temperature.

    • Allow the solution to cool slowly and the solvent to evaporate over several days to weeks in a vibration-free environment.

  • Data Collection:

    • Mount a suitable single crystal (typically <0.5 mm in each dimension) on a goniometer.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.[11]

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the "phase problem" to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.[12]

Expected Outcome & Interpretation

A successful crystallographic experiment yields a final structural model with a low R-factor (typically <5%), indicating an excellent fit between the model and the experimental data. The output will confirm:

  • The exact connectivity of all atoms.

  • The planarity of the carbamate and carboxylic acid groups.

  • The specific conformation (e.g., envelope or twist) of the cyclopentane ring in the solid state.

  • The intermolecular interactions, such as hydrogen bonding between the carboxylic acid and carbamate moieties of adjacent molecules, that dictate the crystal packing.

This result provides the ultimate, unequivocal proof of the structure of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.

Conclusion

The structure elucidation of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a process of building a logical, evidence-based case. By systematically applying a suite of orthogonal analytical techniques, we create a self-validating dataset. Mass spectrometry confirms the elemental formula, infrared spectroscopy identifies the requisite functional groups, and a comprehensive set of NMR experiments maps the precise atomic connectivity. Finally, single-crystal X-ray crystallography can provide the definitive, three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy characterization necessary for any advanced research or development application.

References

  • 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid . LookChem. [Link]

  • Cyclopentanecarboxylic acid . Wikipedia. [Link]

  • 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid . PubChem. [Link]

  • (1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid . LookChem. [Link]

  • 1-Methylcyclopentane-1-carboxylic acid . PubChem. [Link]

  • NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture . ACS Publications. [Link]

  • IR: carboxylic acids . University of Calgary. [Link]

  • Identification of amino acid sequence by X-ray crystallography: a mini review of case studies . Biblioteka Nauki. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
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  • The Mass Spectra of Amino-acid and Peptide Derivatives . RSC Publishing. [Link]

  • Crystal Structures of Protein-Bound Cyclic Peptides . PubMed. [Link]

  • Cyclopentane carboxylic acid . SIELC Technologies. [Link]

  • Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine . ACS Publications. [Link]

  • Infrared spectrum of carbamic acid NH2COOH (a) and ammonium carbamate... . ResearchGate. [Link]

  • The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region . ACS Publications. [Link]

  • Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy . PMC. [Link]

  • Standard practices for X-ray crystallographic structure determination in the Nowick laboratory . University of California, Irvine. [Link]

  • Mass Spectrometry of Amino Acids and Proteins . Wiley-VCH. [Link]

  • Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides . ResearchGate. [Link]

  • Supporting Information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

  • Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate . AIP Publishing. [Link]

  • X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly) . ResearchGate. [Link]

  • X-ray Crystallography - Protein Structure . YouTube. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Introduction 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, a non-proteinogenic amino acid derivative, represents a class of compounds with significant potential in medicinal chemistry and drug development. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, a non-proteinogenic amino acid derivative, represents a class of compounds with significant potential in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, combined with the N-methoxycarbonyl protecting group, imparts unique conformational constraints and physicochemical characteristics that are of considerable interest to researchers designing novel therapeutic agents. Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for developing robust and efficient synthetic and formulation strategies.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. In the absence of extensive experimentally derived data in the public domain, this document presents a combination of predicted values from reliable computational models and detailed, field-proven experimental protocols for their determination. This approach is designed to offer both a foundational understanding of the molecule's characteristics and a practical framework for its empirical validation in a laboratory setting.

Molecular Identity and Structure

A foundational aspect of any chemical entity is its unambiguous identification and structural representation.

IdentifierValueSource
IUPAC Name 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
CAS Number 6949-76-4
Molecular Formula C₈H₁₃NO₄
Molecular Weight 187.19 g/mol
Canonical SMILES COC(=O)NC1(CCCC1)C(=O)O
InChIKey Not Available

The structure of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid features a central quaternary carbon on a cyclopentane ring, substituted with both a carboxylic acid and a methoxycarbonylamino group. This arrangement provides a chiral center, and the properties described herein pertain to the racemic mixture unless otherwise specified.

Core Physicochemical Properties: A Blend of Prediction and Practical Determination

The following sections detail the key physicochemical properties of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. Each section provides the most reliable available data, explicitly noting when values are computationally predicted, and is supplemented with a detailed experimental protocol for empirical determination. This dual approach ensures both immediate utility and a pathway to rigorous experimental validation.

Physical State and Appearance
Melting Point

The melting point is a critical parameter indicating the purity and the energy of the crystal lattice of a solid compound.

Predicted Value: Not available.

Experimental Protocol for Melting Point Determination:

A calibrated digital melting point apparatus is the standard for accurate determination.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating Profile: A rapid heating ramp is initially used to approach the expected melting range, followed by a slower ramp (1-2 °C/minute) to allow for thermal equilibrium.

  • Observation and Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range. For a pure compound, this range should be narrow (typically < 2 °C).

Solubility

Aqueous solubility is a cornerstone of drug development, profoundly influencing absorption and bioavailability. The presence of both a polar carboxylic acid group and a more lipophilic N-protected amino cyclopentane moiety suggests that the solubility of this compound will be pH-dependent.

Predicted Solubility: Not available.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

  • System Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at pH 7.4) in a sealed, inert container.

  • Equilibration: The container is agitated in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a sufficient period to reach equilibrium (often 24-48 hours).

  • Phase Separation: The resulting suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A filtered aliquot of the supernatant is carefully removed and its concentration is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid to solvent B Agitate at constant temperature (e.g., 24-48h at 25°C) A->B Shake-Flask Method C Centrifuge or let stand B->C D Filter supernatant C->D E Analyze concentration by HPLC-UV/MS D->E

Acid Dissociation Constant (pKa)

The pKa values of a molecule dictate its ionization state at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets. 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid possesses a carboxylic acid group, which is expected to have a pKa in the acidic range.

Predicted pKa: Not available.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a highly accurate method for determining pKa values.

Methodology:

  • Solution Preparation: A precise weight of the compound is dissolved in a known volume of water or a suitable co-solvent to create a solution of known concentration (e.g., 1-10 mM).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This corresponds to the inflection point of the titration curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.

Predicted XLogP3: 0.6

Experimental Protocol for LogP Determination (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC):

RP-HPLC provides a rapid and reliable method for estimating LogP values, especially for compounds that are sparingly soluble in water or octanol.

Methodology:

  • Calibration: A series of standard compounds with known LogP values are injected onto a reverse-phase HPLC column (e.g., C18). The retention time of each standard is recorded.

  • Standard Curve Generation: A calibration curve is constructed by plotting the logarithm of the capacity factor (k') of the standards against their known LogP values. The capacity factor is calculated from the retention time of the compound and the column dead time.

  • Sample Analysis: The target compound is injected onto the same HPLC column under identical conditions, and its retention time is measured.

  • LogP Calculation: The capacity factor of the target compound is calculated, and its LogP value is determined by interpolation from the standard curve.

G cluster_calibration 1. Calibration cluster_analysis 2. Sample Analysis cluster_calculation 3. Calculation A Inject standards with known LogP B Measure retention times A->B C Plot log(k') vs. known LogP B->C G Determine LogP from calibration curve C->G D Inject target compound E Measure retention time D->E F Calculate log(k') of target E->F F->G

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of a molecule. While specific spectra for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid are not widely published, the expected spectral features based on its structure are outlined below, along with standard protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

Expected ¹H NMR Features:

  • A singlet for the methoxy (CH₃) protons of the carbamate group.

  • Multiplets for the methylene (CH₂) protons of the cyclopentane ring.

  • A broad singlet for the amine (NH) proton.

  • A broad singlet for the carboxylic acid (OH) proton.

Expected ¹³C NMR Features:

  • A resonance for the quaternary carbon of the cyclopentane ring.

  • Resonances for the methylene carbons of the cyclopentane ring.

  • A resonance for the methoxy carbon.

  • Resonances for the two carbonyl carbons (one for the carboxylic acid and one for the carbamate).

Standard Protocol for NMR Spectrum Acquisition:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).

  • An N-H stretch from the carbamate (around 3300 cm⁻¹).

  • C-H stretches from the alkyl groups (around 3000-2850 cm⁻¹).

  • A C=O stretch from the carboxylic acid (around 1725-1700 cm⁻¹).

  • A C=O stretch from the carbamate (around 1700-1670 cm⁻¹).

Standard Protocol for IR Spectrum Acquisition (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by measuring the absorption of infrared radiation by the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Features:

  • A molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (187.19 g/mol ).

  • Characteristic fragmentation patterns, such as the loss of the methoxy group, the carboxylic acid group, or cleavage of the cyclopentane ring.

Standard Protocol for Mass Spectrum Acquisition (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The solution is infused into the ESI source of the mass spectrometer, where the molecules are ionized and then separated based on their mass-to-charge ratio.

Conclusion

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a molecule with significant potential in drug discovery, and a thorough understanding of its physicochemical properties is essential for its successful application. While a complete set of experimentally determined data is not yet available in the public domain, this guide provides a comprehensive overview of its predicted properties and, more importantly, detailed, actionable protocols for their empirical determination. By following the methodologies outlined herein, researchers can confidently characterize this and other novel chemical entities, thereby accelerating the drug development process through a foundation of robust scientific data.

References

  • LookChem. 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. [Link]

  • Chem-Impex. (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid. [Link]

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  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Chemistry LibreTexts. NMR Spectroscopy. [Link]

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  • PubMed. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. [Link]

  • Journal of American Science. Synthesis and Characterization of Some N-Protected Amino Acid Complexes. [Link]

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  • PubMed Central. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. [Link]

  • Wikipedia. Cyclopentanecarboxylic acid. [Link]

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  • ACS Omega. Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. [https://pubs.acs.org/doi/10.1021/acsomega.5b00021]([Link]

Foundational

An In-Depth Technical Guide to 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid (CAS 6949-76-4): A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Conformational Constraint in Peptidomimetics In the landscape of contemporary drug discovery, the limitations of native peptides as therapeutic agents—namely their poor metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint in Peptidomimetics

In the landscape of contemporary drug discovery, the limitations of native peptides as therapeutic agents—namely their poor metabolic stability and low bioavailability—have catalyzed the exploration of peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides but with enhanced pharmacological properties. A cornerstone of peptidomimetic design is the incorporation of unnatural amino acids that introduce conformational constraints.[1][2][3] 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, a derivative of the non-proteinogenic amino acid 1-aminocyclopentane-1-carboxylic acid (also known as cycloleucine), represents a pivotal building block in this endeavor.

The cyclopentyl scaffold rigidly holds the amino and carboxyl functionalities in a defined spatial orientation, a stark contrast to the conformational flexibility of natural amino acids like leucine and isoleucine. This pre-organization can lead to a higher binding affinity for target receptors and a reduced entropic penalty upon binding. Furthermore, the α,α-disubstituted nature of this amino acid analog provides steric hindrance that confers resistance to enzymatic degradation by peptidases. The methoxycarbonyl protecting group on the amine is a simple carbamate that is stable under many reaction conditions yet can be readily removed, making it a versatile intermediate for peptide synthesis and the elaboration of more complex molecular architectures.

This technical guide provides an in-depth exploration of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, from its fundamental physicochemical properties and synthesis to its strategic application in the design of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the properties of the final drug candidate.

PropertyValueSource
CAS Number 6949-76-4[4][5]
Molecular Formula C₈H₁₃NO₄[4][5]
Molecular Weight 187.19 g/mol [4][5]
Boiling Point 359.4°C at 760 mmHg[4][5]
Flash Point 171.2°C[4][5]
Density 1.25 g/cm³[4][5]
XLogP3 0.6[4][5]
Hydrogen Bond Donor Count 2[4][5]
Hydrogen Bond Acceptor Count 4[4][5]
Rotatable Bond Count 3[4][5]
Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methoxycarbonyl group protons around 3.6-3.8 ppm. The methylene protons of the cyclopentyl ring would likely appear as multiplets in the range of 1.5-2.5 ppm. The N-H proton of the carbamate would present as a broad singlet, with its chemical shift being solvent-dependent. The carboxylic acid proton would be a very broad singlet, typically downfield, above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the carboxylic acid between 170-180 ppm and the carbonyl carbon of the carbamate around 155-160 ppm. The methoxy carbon would appear around 50-55 ppm. The quaternary carbon of the cyclopentyl ring would be in the range of 55-65 ppm, while the methylene carbons of the ring would show signals between 20-40 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups in this molecule. The most prominent features would include:

  • A very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹.[6][7]

  • A strong C=O stretching band for the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.[6][7]

  • Another strong C=O stretching band for the carbamate carbonyl group, typically appearing at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

  • C-H stretching bands for the cyclopentyl and methyl groups just below 3000 cm⁻¹.

  • An N-H bending vibration for the carbamate around 1520-1540 cm⁻¹.

  • C-O stretching bands for the carboxylic acid and carbamate groups in the 1200-1300 cm⁻¹ region.[6][7]

Mass Spectrometry: In mass spectrometry, particularly with electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 186.08. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 188.09. Fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylic acid and cleavage of the carbamate group.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a multi-step process that begins with the construction of the core amino acid, 1-aminocyclopentane-1-carboxylic acid, followed by the protection of the amino group. The following protocol is a robust and scalable approach.

Part 1: Synthesis of 1-Aminocyclopentane-1-carbonitrile

This initial step utilizes a variation of the Strecker amino acid synthesis.

  • Reaction:

    • In a well-ventilated fume hood, dissolve sodium cyanide in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Separately, prepare a solution of ammonium chloride in aqueous ammonia and add it to the sodium cyanide solution.

    • To this mixture, add cyclopentanone dissolved in methanol dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentane-1-carbonitrile as an oil.

  • Causality of Experimental Choices: The use of an ice bath is crucial to control the exothermic nature of the reaction and to minimize side reactions. The aqueous ammonia serves as both a source of ammonia and to maintain a basic pH, which is necessary for the reaction to proceed. Dichloromethane is an effective solvent for extracting the relatively polar product.

Part 2: Hydrolysis to 1-Aminocyclopentane-1-carboxylic Acid

The nitrile is then hydrolyzed to the carboxylic acid under acidic conditions.

  • Reaction:

    • To the crude 1-aminocyclopentane-1-carbonitrile from the previous step, add a mixture of concentrated hydrochloric acid and acetic acid.[8]

    • Heat the mixture at reflux for several hours until the hydrolysis is complete, as monitored by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product as its hydrochloride salt.

    • Collect the solid by filtration, wash with cold water, and dry.

    • To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (around 6-7) with a base such as ammonium hydroxide.

    • The zwitterionic amino acid will precipitate out of solution. Collect the solid by filtration, wash with cold water and then a small amount of a water-miscible solvent like ethanol, and dry under vacuum.

  • Causality of Experimental Choices: The use of strong acid and heat is necessary to drive the hydrolysis of the stable nitrile group. Acetic acid is often used as a co-solvent to improve the solubility of the starting material.[8] Adjusting the pH to the isoelectric point minimizes the solubility of the amino acid, allowing for its efficient precipitation and isolation.

Part 3: Methoxycarbonylation to Yield the Final Product

The final step involves the protection of the amino group with a methoxycarbonyl group.

  • Reaction:

    • Suspend 1-aminocyclopentane-1-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

    • Cool the suspension in an ice bath and add a base, such as sodium carbonate or sodium hydroxide, to deprotonate the amino group and facilitate its nucleophilicity.

    • Slowly add methyl chloroformate to the reaction mixture, ensuring the temperature remains low.[9]

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid as a white solid.

  • Causality of Experimental Choices: The reaction is performed in a two-phase system (dioxane/water) to ensure the solubility of both the polar amino acid and the less polar methyl chloroformate. The base is essential to activate the amino group for nucleophilic attack on the chloroformate. Acidification in the workup protonates the carboxylic acid, making it more soluble in the organic extraction solvent.

Synthesis_Workflow cluster_0 Part 1: Strecker Synthesis cluster_1 Part 2: Nitrile Hydrolysis cluster_2 Part 3: N-Protection Cyclopentanone Cyclopentanone NaCN_NH4Cl NaCN, NH₄Cl aq. NH₃, MeOH ACN 1-Aminocyclopentane- 1-carbonitrile Cyclopentanone->ACN NaCN_NH4Cl->ACN Nucleophilic addition & imine formation HCl_AcOH conc. HCl, AcOH Heat ACCA 1-Aminocyclopentane- 1-carboxylic Acid (Cycloleucine) ACN->ACCA HCl_AcOH->ACCA Acid-catalyzed hydrolysis MeOCOCl Methyl Chloroformate Base (e.g., Na₂CO₃) FinalProduct 1-((Methoxycarbonyl)amino)- cyclopentane-1-carboxylic Acid ACCA->FinalProduct MeOCOCl->FinalProduct Nucleophilic acyl substitution

Figure 1: Synthetic workflow for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.

Applications in Drug Discovery and Development

The true value of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid lies in its application as a constrained building block in the synthesis of peptidomimetics and other small molecule drugs.

Enhancing Metabolic Stability and Receptor Selectivity

The incorporation of this constrained amino acid into a peptide sequence can have profound effects on its biological activity. For instance, in the development of calpain inhibitors, the nature of the amino acid at the P2 position was found to be critical for both potency and selectivity. While one study used the unprotected 1-aminocyclopentane carboxylic acid, the principle remains the same: the constrained ring structure influences the peptide's conformation, which in turn dictates its interaction with the target enzyme.[10] This conformational restriction can lead to enhanced selectivity for the target protease over other related enzymes, thereby reducing off-target effects.

Conformational_Constraint cluster_0 Flexible Peptide cluster_1 Constrained Peptide Flexible Flexible Peptide Backbone MultipleConformations Multiple Conformations Flexible->MultipleConformations High conformational freedom Protease Proteolytic Degradation Flexible->Protease OffTarget Off-Target Binding (Potential Side Effects) MultipleConformations->OffTarget Constrained Peptide with Cyclopentyl Amino Acid DefinedConformation Defined Conformation Constrained->DefinedConformation Reduced conformational freedom Stability Increased Stability Constrained->Stability Steric hindrance TargetBinding High-Affinity Target Binding (Improved Potency & Selectivity) DefinedConformation->TargetBinding

Figure 2: Rationale for using conformationally constrained amino acids in peptidomimetics.
A Versatile Intermediate in Multi-Step Synthesis

The methoxycarbonyl-protected form of 1-aminocyclopentane-1-carboxylic acid is a stable, crystalline solid that is amenable to standard peptide coupling conditions. The methoxycarbonyl group is orthogonal to many other protecting groups used in peptide synthesis, such as the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups used for protecting the alpha-amino group of other amino acids in the peptide chain. This orthogonality allows for the selective deprotection and modification of different parts of the molecule during a complex synthesis.

For example, 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid can be coupled to the N-terminus of a growing peptide chain using standard coupling reagents like EDC/HOBt or HATU. Subsequently, the methoxycarbonyl group can be removed under specific conditions (e.g., strong acid or base hydrolysis, or other methods depending on the exact nature of the carbamate) to reveal the free amine, which can then be further functionalized. This versatility makes it a valuable tool for medicinal chemists seeking to introduce conformational constraints at specific positions within a peptide or small molecule.

Biological Activity of the Core Scaffold

The parent compound, 1-aminocyclopentane-1-carboxylic acid (cycloleucine), has been shown to exhibit biological activity on its own. It acts as an inhibitor of methionine adenosyltransferase, an enzyme involved in the biosynthesis of S-adenosylmethionine (SAM).[11][12] SAM is a universal methyl group donor, and its inhibition can impact a wide range of cellular processes, including nucleic acid methylation.[11][12] This inherent bioactivity of the core scaffold can be a consideration in drug design, either as a property to be harnessed or to be mitigated through derivatization.

Conclusion: A Building Block of Strategic Importance

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is more than just a chemical intermediate; it is a strategic tool in the rational design of modern therapeutics. Its rigid cyclopentyl framework offers a predictable and effective means of introducing conformational constraint into peptide and small molecule drug candidates. This constraint can lead to significant improvements in potency, selectivity, and metabolic stability—key attributes of a successful drug. The straightforward synthesis of its parent amino acid and the versatility of the methoxycarbonyl protecting group further enhance its utility for researchers, scientists, and drug development professionals. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such well-defined and rationally designed building blocks will undoubtedly play an increasingly critical role in shaping the future of medicine.

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An In-depth Technical Guide to the Synthesis and Characterization of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry, offering a constrained cyclopentyl scaffold that can impart unique conformational properties to bioactive molecules.

Introduction

Cyclic amino acids are crucial components in the design of peptidomimetics and other therapeutic agents. The cyclopentane ring in 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid restricts the conformational flexibility of the molecule, a desirable trait in drug design for enhancing binding affinity and metabolic stability. The N-methoxycarbonyl protecting group provides a stable yet readily cleavable handle for further synthetic manipulations. This guide will detail the synthetic pathways to this compound and the analytical techniques for its thorough characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.[1]

PropertyValue
Molecular Formula C₈H₁₃NO₄
Molecular Weight 187.19 g/mol
Exact Mass 187.08445790 u
Boiling Point (Predicted) 359.4 °C at 760 mmHg
Density (Predicted) 1.25 g/cm³
Flash Point (Predicted) 171.2 °C
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Synthesis Methodology

The synthesis of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a two-stage process. First, the core amino acid, 1-aminocyclopentane-1-carboxylic acid, is synthesized. This is followed by the N-protection of the amino group with a methoxycarbonyl group.

Part 1: Synthesis of 1-Aminocyclopentane-1-carboxylic Acid

Two classical methods for the synthesis of α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction. Both start from cyclopentanone.

The Strecker synthesis is a three-step process involving the formation of an α-aminonitrile from an aldehyde or ketone, followed by hydrolysis to the corresponding amino acid.[2]

Strecker_Synthesis Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentane -1-carbonitrile Cyclopentanone->Aminonitrile + NH₃, KCN AminoAcid 1-Aminocyclopentane- 1-carboxylic acid Aminonitrile->AminoAcid H₃O⁺ (Hydrolysis)

Figure 1: The Strecker synthesis pathway for 1-aminocyclopentane-1-carboxylic acid.

Experimental Protocol (Strecker Synthesis):

  • Formation of 1-Aminocyclopentane-1-carbonitrile:

    • In a round-bottom flask, a solution of ammonium chloride in water and aqueous ammonia is prepared.

    • To this, sodium cyanide dissolved in water is added, followed by the dropwise addition of cyclopentanone in methanol.[3]

    • The reaction mixture is stirred, and the temperature is gradually increased to around 60°C for a defined period.[3]

    • After cooling, the product is extracted with an organic solvent like dichloromethane.[3]

    • The organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude 1-aminocyclopentane-1-carbonitrile.[3]

  • Hydrolysis to 1-Aminocyclopentane-1-carboxylic acid:

    • The crude aminonitrile is subjected to acidic hydrolysis, typically by heating with a strong acid such as hydrochloric acid.

    • Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

    • The solid is collected by filtration, washed with cold water, and dried to afford 1-aminocyclopentane-1-carboxylic acid.

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, potassium cyanide, and ammonium carbonate. The resulting hydantoin is then hydrolyzed to the amino acid.[4][5]

Bucherer_Bergs_Reaction Cyclopentanone Cyclopentanone Hydantoin Cyclopentanespiro -5'-hydantoin Cyclopentanone->Hydantoin + KCN, (NH₄)₂CO₃ AminoAcid 1-Aminocyclopentane- 1-carboxylic acid Hydantoin->AminoAcid H₃O⁺ or OH⁻ (Hydrolysis)

Figure 2: The Bucherer-Bergs pathway for 1-aminocyclopentane-1-carboxylic acid.

Experimental Protocol (Bucherer-Bergs Reaction):

  • Hydantoin Formation:

    • Cyclopentanone, potassium cyanide, and ammonium carbonate are heated in a mixture of ethanol and water in a sealed vessel.

    • The reaction mixture is stirred at an elevated temperature for several hours.

    • Upon cooling, the hydantoin derivative often precipitates and can be collected by filtration.

  • Hydrolysis to 1-Aminocyclopentane-1-carboxylic acid:

    • The isolated hydantoin is then hydrolyzed with a strong acid (e.g., HCl) or base (e.g., NaOH) under reflux.

    • After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid to induce precipitation.

    • The product is collected by filtration, washed, and dried.

Part 2: N-Methoxycarbonylation

The protection of the amino group of 1-aminocyclopentane-1-carboxylic acid with a methoxycarbonyl group is typically achieved using a Schotten-Baumann reaction. This involves the acylation of the amine with methyl chloroformate under basic conditions.[6][7]

N_Protection AminoAcid 1-Aminocyclopentane- 1-carboxylic acid ProtectedAA 1-((Methoxycarbonyl)amino) cyclopentane-1-carboxylic acid AminoAcid->ProtectedAA + Methyl Chloroformate, Base (e.g., NaHCO₃)

Figure 3: N-Methoxycarbonylation via the Schotten-Baumann reaction.

Experimental Protocol (N-Methoxycarbonylation):

  • 1-Aminocyclopentane-1-carboxylic acid is dissolved in an aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, to deprotonate the amino group and facilitate dissolution.

  • The solution is cooled in an ice bath.

  • Methyl chloroformate is added dropwise to the stirred solution, maintaining a low temperature.

  • The reaction is allowed to proceed for several hours, with the pH maintained in the basic range.

  • After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed for further purification.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. The following are the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule.

    • A singlet for the methoxy (CH₃) protons of the methoxycarbonyl group, typically in the range of 3.6-3.8 ppm.

    • Multiplets for the methylene (CH₂) protons of the cyclopentane ring, likely in the region of 1.5-2.5 ppm. The complexity of these signals arises from the restricted rotation and diastereotopicity of the protons.

    • A broad singlet for the N-H proton of the carbamate, which may be exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.

    • A very broad singlet for the carboxylic acid (COOH) proton, typically downfield (>10 ppm), which is also exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

    • A signal for the carbonyl carbon of the carboxylic acid, expected in the range of 175-185 ppm.

    • A signal for the carbonyl carbon of the methoxycarbonyl group, typically around 155-160 ppm.

    • A signal for the quaternary carbon of the cyclopentane ring attached to the nitrogen and carboxyl group, expected around 60-70 ppm.

    • Signals for the methylene carbons of the cyclopentane ring, typically in the range of 20-40 ppm.

    • A signal for the methoxy carbon, expected around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[8][9]

  • A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.[8][9]

  • A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.[9]

  • A strong C=O stretching band for the carbamate group, typically around 1680-1720 cm⁻¹.

  • An N-H bending vibration for the carbamate, usually observed around 1520-1540 cm⁻¹.

  • C-H stretching vibrations for the cyclopentane and methyl groups, just below 3000 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 188.09 should be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 186.08 would be expected.

  • Fragmentation: Common fragmentation pathways for N-protected amino acids include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the N-C bond. The loss of the methoxycarbonyl group or parts of it would also be anticipated.

Applications in Research and Drug Development

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid serves as a valuable building block in the synthesis of a variety of biologically active molecules. Its constrained cyclic structure is particularly useful in the design of:

  • Peptidomimetics: Incorporation into peptide sequences can enforce specific conformations, leading to enhanced receptor binding and improved metabolic stability.

  • Enzyme Inhibitors: The rigid scaffold can be functionalized to target the active sites of enzymes.

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various therapeutic agents, including sartans, which are used in the treatment of hypertension.[3]

Conclusion

This technical guide has outlined the primary synthetic routes and characterization methods for 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. The detailed protocols for the Strecker and Bucherer-Bergs reactions, followed by N-methoxycarbonylation, provide a solid foundation for its preparation. The expected spectroscopic data will aid researchers in confirming the structure and purity of the synthesized compound. The unique structural features of this cyclic amino acid make it a valuable tool for medicinal chemists and drug development professionals.

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Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid Derivatives

Abstract The constrained cyclic amino acid scaffold, 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, represents a promising yet underexplored foundation for the development of novel therapeutic agents. While di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The constrained cyclic amino acid scaffold, 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, represents a promising yet underexplored foundation for the development of novel therapeutic agents. While direct biological data on its derivatives are nascent, a comprehensive analysis of its structural precursors and related cycloalkane carboxamide analogs reveals significant potential for activity in key therapeutic areas. This technical guide synthesizes the available preclinical data and provides a forward-looking perspective on the potential of these derivatives as modulators of critical biological pathways, including neurological signaling and metabolic processes. We will delve into the rationale behind exploring this chemical space, propose potential mechanisms of action based on structurally related compounds, and outline experimental workflows for elucidating the therapeutic promise of this unique chemical series.

Introduction: The Rationale for Constrained Amino Acid Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for drug candidates with improved potency, selectivity, and pharmacokinetic profiles is perpetual. Unnatural amino acids, particularly those with conformationally restricted structures, have emerged as powerful tools in this endeavor. The incorporation of cyclic structures, such as the cyclopentane ring in 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, imparts a degree of rigidity to the molecule. This pre-organization can lead to a more favorable binding entropy upon interaction with a biological target, potentially increasing affinity and selectivity. Furthermore, such modifications can enhance metabolic stability by shielding susceptible bonds from enzymatic degradation.

The core structure of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is derived from 1-aminocyclopentane-1-carboxylic acid (ACPC), also known as cycloleucine. This parent molecule is a non-proteinogenic α-amino acid, and its own biological activities provide the foundational rationale for exploring its derivatives.

The Biological Landscape of the Core Scaffold: 1-Aminocyclopentane-1-carboxylic Acid (ACPC/Cycloleucine)

Before delving into the potential of its derivatives, it is crucial to understand the known biological profile of the parent molecule, ACPC.

Inhibition of Methionine Adenosyltransferase (MAT)

ACPC is recognized as an inhibitor of EC 2.5.1.6, methionine adenosyltransferase (MAT).[1] MAT is a critical enzyme that catalyzes the formation of S-adenosylmethionine (SAMe), the primary methyl group donor in a vast number of biological transmethylation reactions, including DNA, RNA, and protein methylation. By inhibiting MAT, ACPC can disrupt these essential cellular processes. This has implications for its use as a biochemical tool to study methylation-dependent pathways.[1]

Neurological Activity: Interaction with NMDA Receptors

There is evidence suggesting that ACPC and its analogs interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[2] The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders. While the precise nature of ACPC's interaction can be complex, derivatives of structurally similar cyclic amino acids, such as 1-aminocyclobutanecarboxylic acid, have been synthesized and evaluated as potent and selective NMDA receptor antagonists.[3] This provides a strong rationale for investigating derivatives of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid for similar activities.

Potential Therapeutic Applications of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid Derivatives

Based on the activities of structurally related compounds, we can extrapolate several promising therapeutic avenues for the derivatives of our core topic.

Neurology: NMDA Receptor Antagonism for Neuroprotection and Psychiatric Disorders

The development of novel NMDA receptor antagonists is a significant area of research for conditions characterized by excessive glutamate-mediated excitotoxicity, such as stroke, traumatic brain injury, and epilepsy.[4][5] Furthermore, modulation of NMDA receptor function is a key strategy in the treatment of certain psychiatric disorders, including depression and schizophrenia.[4]

Derivatives of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid could be designed to fine-tune the interaction with the NMDA receptor, potentially leading to subtype-selective antagonists with improved therapeutic windows and fewer side effects compared to existing non-selective blockers.[6]

Experimental Workflow: Screening for NMDA Receptor Antagonist Activity

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis (Library of Derivatives) B Primary Binding Assay (Radioligand displacement, e.g., [3H]MK-801) A->B Initial Screening C Functional Assay (Calcium imaging in cultured neurons) B->C Confirm Functional Activity D Electrophysiology (Patch-clamp on NMDA receptor-expressing cells) C->D Characterize Mechanism of Action E Animal Model of Excitotoxicity (e.g., kainic acid-induced seizures) D->E Assess Neuroprotective Efficacy F Behavioral Models (e.g., forced swim test for depression) D->F Evaluate Therapeutic Potential G Pharmacokinetic Studies (Brain penetration, half-life) E->G F->G

Caption: Workflow for identifying and validating NMDA receptor antagonists.

Oncology and Metabolic Diseases: Fatty Acid Synthase (FAS) Inhibition

There is growing evidence that Fatty Acid Synthase (FAS), a key enzyme in the de novo synthesis of fatty acids, is overexpressed in many types of cancer cells and plays a crucial role in their survival and proliferation.[7] Inhibition of FAS is therefore being explored as a novel anticancer strategy.[7] Additionally, FAS is implicated in metabolic diseases such as obesity and type 2 diabetes.[7]

A patent for cyclopentanecarboxamide derivatives has disclosed their use as FAS inhibitors.[7] This suggests that the cyclopentane ring of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid could serve as a scaffold for the development of novel FAS inhibitors. The methoxycarbonylamino and carboxylic acid moieties offer multiple points for chemical modification to optimize potency and selectivity.

Signaling Pathway: Role of FAS in Cancer Cell Proliferation

FAS_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases Bind PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_mTOR Activate SREBP1c SREBP-1c PI3K_Akt_mTOR->SREBP1c Upregulate FAS Fatty Acid Synthase (FAS) SREBP1c->FAS Increase Transcription Palmitate Palmitate FAS->Palmitate Synthesize Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Protein_Modification Protein Modification (e.g., palmitoylation) Palmitate->Protein_Modification Cell_Proliferation Cell Proliferation & Survival Membrane_Synthesis->Cell_Proliferation Protein_Modification->Cell_Proliferation Inhibitor 1-((Methoxycarbonyl)amino) cyclopentane-1-carboxylic acid derivatives Inhibitor->FAS Inhibit

Caption: Potential inhibition of the FAS pathway by the topic derivatives.

Structure-Activity Relationships (SAR) and Experimental Design

While a definitive SAR for 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid derivatives is yet to be established, we can propose a logical starting point for a medicinal chemistry campaign based on related compounds.

Table 1: Proposed Modifications for SAR Studies

Position of ModificationRationalePotential Impact
N-Acyl Group The methoxycarbonyl group can be replaced with other alkyl or aryl carbonyls, sulfonyls, or other bioisosteres.Modulate potency, selectivity, and pharmacokinetic properties.
Carboxylic Acid Esterification or amidation of the carboxylic acid can alter polarity, cell permeability, and potential for prodrug strategies.Improved oral bioavailability and targeted delivery.
Cyclopentane Ring Introduction of substituents on the cyclopentane ring can explore new binding interactions and optimize the conformational presentation of the key functional groups.Enhanced potency and selectivity.

Experimental Protocol: Synthesis of a Derivative Library

A representative synthetic protocol for generating a library of derivatives would involve the following steps:

  • Starting Material: 1-aminocyclopentane-1-carboxylic acid.

  • N-Acylation: Reaction of the amino group with a variety of chloroformates, acid chlorides, or sulfonyl chlorides under basic conditions to introduce diverse N-acyl groups.

  • C-Terminus Modification:

    • Esterification: Fischer esterification or reaction with alkyl halides in the presence of a base to generate a series of esters.

    • Amidation: Activation of the carboxylic acid with a coupling agent (e.g., HATU, HOBt) followed by reaction with a library of primary or secondary amines.

  • Purification and Characterization: Purification of the final products by column chromatography or recrystallization, followed by characterization using NMR, mass spectrometry, and HPLC to confirm structure and purity.

Conclusion and Future Directions

The 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid scaffold holds considerable, albeit largely untapped, potential for the development of novel therapeutics. By leveraging the biological activities of its parent compound, ACPC, and drawing parallels from structurally similar molecules, a strong case can be made for its exploration as a source of new NMDA receptor antagonists and fatty acid synthase inhibitors. The synthetic tractability of this core structure allows for the creation of diverse chemical libraries, which, when subjected to the systematic screening funnels outlined in this guide, could yield promising lead compounds for a variety of diseases. Future research should focus on the synthesis and biological evaluation of such libraries to unlock the full therapeutic potential of this intriguing class of molecules.

References

  • Google Patents. (n.d.). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Cycloleucine. PubChem. Retrieved January 25, 2026, from [Link]

  • PubMed. (n.d.). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclopentane-1-carboxylic acid;cyclopentanecarboxylic acid. PubChem. Retrieved January 25, 2026, from [Link]

  • PubMed. (n.d.). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. PubMed Central. Retrieved January 25, 2026, from [Link]

  • PubMed. (n.d.). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism and structure–activity relationship of amide bond formation by silane derivatives: a computational study. Organic & Biomolecular Chemistry. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use.
  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacology of NMDA Receptors. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved January 25, 2026, from [Link]

  • PubMed. (n.d.). Inhibition of proliferative activity by cyclic dipeptides: spirocyclic derivatives of 1-aminocyclopentane-carboxylic acid. Retrieved January 25, 2026, from [Link]

  • PubMed. (n.d.). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Retrieved January 25, 2026, from [Link]

  • University of Virginia School of Medicine. (2022). Novel NMDA Receptor Antagonists. Retrieved January 25, 2026, from [Link]

  • PubMed. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Protein kinase B inhibitors.
  • Google Patents. (n.d.). Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative.
  • Google Patents. (n.d.). Crystalline pharmaceutical and methods of preparation and use thereof.

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid

This guide provides an in-depth analysis of the expected spectroscopic signature of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. As a key building block in synthetic and medicinal chemistry, a thorough under...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic signature of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. As a key building block in synthetic and medicinal chemistry, a thorough understanding of its structural features through modern analytical techniques is paramount for researchers and drug development professionals. While comprehensive experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive characterization.

The methodologies and interpretations presented herein are designed to serve as a practical reference for the spectroscopic analysis of this and structurally related non-proteinogenic amino acids.

Molecular Structure and Physicochemical Properties

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a cyclic amino acid derivative featuring a central quaternary carbon embedded within a cyclopentane ring. This carbon is substituted with both a carboxylic acid and a methoxycarbonyl-protected amine (a carbamate). This unique arrangement has significant implications for its spectroscopic properties.

PropertyValueSource
Molecular Formula C₈H₁₃NO₄[1]
Molecular Weight 187.2 g/mol [1]
Exact Mass 187.08445790 u[2]
CAS Number 6949-76-4[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, both ¹H and ¹³C NMR will provide definitive structural information. The spectra are predicted based on analysis in a common deuterated solvent such as DMSO-d₆, which can solubilize the polar carboxylic acid and amide functionalities.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the cyclopentane ring protons, the methoxy group, the amine proton, and the carboxylic acid proton. Due to the geminal substitution on the C1 carbon, the cyclopentane ring protons are chemically non-equivalent, leading to more complex splitting patterns than in unsubstituted cyclopentane.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~12.5Broad Singlet1H-COOH The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water. Its chemical shift is highly concentration and solvent dependent.
~7.5Singlet1H-NH- The amide proton's chemical shift can vary but is typically found in this downfield region. Its signal will disappear upon D₂O exchange, a key confirmatory experiment.
3.55Singlet3H-OCH₃ The methoxy protons are electronically isolated, resulting in a sharp singlet. This is a highly characteristic signal for the methoxycarbonyl protecting group.
2.10 - 1.90Multiplet4HCyclopentane C2/C5-H These protons are adjacent to the quaternary C1 carbon and are expected to be deshielded relative to the C3/C4 protons. They will likely appear as a complex multiplet due to geminal and vicinal coupling.
1.80 - 1.60Multiplet4HCyclopentane C3/C4-H These protons are more shielded as they are further from the electron-withdrawing substituents on C1. Their signals will also be part of a complex multiplet system. In cyclopentanecarboxylic acid, these protons appear in the 1.50-2.00 ppm range.[3]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to each unique carbon environment in the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale and Comparative Insights
~175-COOH The carboxylic acid carbonyl carbon is highly deshielded and typically appears in this region.
~156-NH(C=O)O- The carbamate carbonyl carbon is also significantly deshielded, characteristic of this functional group.
~65C1 (Quaternary)The quaternary carbon atom of the cyclopentane ring, bonded to nitrogen and a carbonyl group, is expected to be significantly downfield.
~52-OCH₃ The methoxy carbon is a characteristic signal in the 50-60 ppm range.
~35C2/C5 The methylene carbons adjacent to the quaternary center are expected in this region.
~24C3/C4 The remaining methylene carbons of the cyclopentane ring are the most shielded, appearing furthest upfield.
Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable -COOH and -NH protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (Typical 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: Spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse sequence).

    • Typical parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, 1024 or more scans to achieve adequate signal-to-noise.

    • Process the data similarly and calibrate to the solvent peak (δ ~39.52 ppm for DMSO-d₆).

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Interpretation Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in DMSO-d6 Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Lock, Tune, Shim Prep3->Acq1 Insert Sample Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate & Integrate Proc2->Proc3 Proc4 Assign Signals Proc3->Proc4 Report Report Proc4->Report Final Structure Confirmation

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectrum of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid and carbamate moieties.

Predicted IR Absorption Bands

The presence of strong hydrogen bonding, particularly from the carboxylic acid dimer formation, will lead to significant band broadening.[4]

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupExpected Characteristics
3300 - 2500O-H StretchCarboxylic AcidVery broad and strong, often obscuring the C-H stretches. This is a hallmark of a hydrogen-bonded carboxylic acid.[4]
~3350N-H StretchCarbamateMedium to strong, sharp peak. May be superimposed on the broad O-H band.
2960 - 2850C-H StretchCyclopentane & MethoxyMedium, sharp peaks appearing on top of the broad O-H signal.
~1720C=O StretchCarboxylic AcidStrong and sharp. This is one of the two key carbonyl signals. Its position indicates a saturated carboxylic acid.[5]
~1690C=O Stretch (Amide I)CarbamateStrong and sharp. The presence of two distinct C=O bands is a critical feature for confirming the structure.
~1530N-H Bend (Amide II)CarbamateMedium to strong intensity.
1320 - 1210C-O StretchCarboxylic Acid / CarbamateStrong intensity.[5]
950 - 910O-H BendCarboxylic Acid (Dimer)Broad, out-of-plane bend, characteristic of a carboxylic acid dimer.[4]
Experimental Protocol: ATR-IR Data Acquisition

Objective: To obtain a high-quality IR spectrum for functional group identification.

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Application:

    • Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal.

    • Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition:

    • Scan the sample over the typical mid-IR range (4000 - 400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum will be displayed in terms of absorbance or transmittance.

  • Data Analysis:

    • Label the major peaks and compare their positions (in cm⁻¹) to the predicted values and standard correlation tables to confirm the presence of the key functional groups.

Visualization: Functional Groups and IR Regions

IR_Correlation axis < 4000 cm-1                                         1500 cm-1            400 cm-1 > OH O-H Stretch (Carboxylic Acid) 3300-2500 (Broad) NH N-H Stretch ~3350 CH C-H Stretch 2960-2850 CO_acid C=O Stretch (Acid) ~1720 CO_amide C=O Stretch (Carbamate) ~1690 Fingerprint Fingerprint Region (C-O Stretch, Bends) < 1500

Caption: Key functional group regions in the IR spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. Electrospray ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that typically yields the protonated molecular ion.

Predicted Mass Spectrum (Positive Ion ESI)

Molecular Ion: The primary ion expected in the full scan spectrum is the protonated molecule, [M+H]⁺.

  • Calculated m/z for [C₈H₁₃NO₄ + H]⁺: 188.0917

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion (m/z 188.09) would provide further structural confirmation. Key fragmentation pathways would involve the loss of neutral molecules from the carbamate and carboxylic acid groups.

Predicted Fragment (m/z)Lost Neutral FragmentStructure of Ion
170.0811H₂O (18.0106 u)Loss of water from the carboxylic acid.
144.0968CO₂ (43.9898 u)Decarboxylation of the carboxylic acid group.
128.0862CH₃OCOOH (60.0211 u)Loss of methoxyformic acid.
84.0808C₂H₅NO₂ (75.0320 u) & CO₂Complex fragmentation involving loss of the amino acid functionality and decarboxylation.
Experimental Protocol: ESI-MS Data Acquisition

Objective: To confirm the molecular weight and elemental composition.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile:water, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺ formation).

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

    • The high-resolution mass analyzer will provide an accurate mass measurement of the [M+H]⁺ ion, allowing for the confirmation of the elemental formula C₈H₁₃NO₄.

    • For MS/MS analysis, select the [M+H]⁺ ion (m/z 188.09) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Visualization: Predicted ESI-MS/MS Fragmentation

MS_Fragmentation Parent [M+H]+ m/z = 188.0917 Frag1 [M+H - H2O]+ m/z = 170.0811 Parent->Frag1 - H2O Frag2 [M+H - CO2]+ m/z = 144.0968 Parent->Frag2 - CO2 Frag3 [M+H - CH3OCOOH]+ m/z = 128.0862 Parent->Frag3 - C2H4O3

Caption: Predicted fragmentation of the protonated molecule.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. The predicted spectroscopic data presented in this guide, derived from fundamental principles and structural analogies, offers a robust framework for researchers to confirm the identity, purity, and structure of this valuable synthetic intermediate. The detailed protocols and visualizations serve as a practical resource for the successful acquisition and interpretation of experimental data.

References

  • LookChem. 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. Available at: [Link]

  • Google Patents.WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • PubMed. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Available at: [Link]

  • University of Calgary. IR: carboxylic acids. Available at: [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

Sources

Foundational

A-Technical-Guide-to-Unveiling-the-Therapeutic-Targets-of-1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic-acid

Abstract The identification of molecular targets for novel chemical entities is a cornerstone of modern drug discovery. This guide provides a comprehensive, technically-grounded framework for elucidating the potential th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of molecular targets for novel chemical entities is a cornerstone of modern drug discovery. This guide provides a comprehensive, technically-grounded framework for elucidating the potential therapeutic targets of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, a compound with a unique structural motif that suggests a range of possible biological interactions. As this molecule is not extensively characterized in public literature, this document eschews a declarative approach in favor of a robust, multi-modal strategy for target deconvolution. We present a logical progression from in silico prediction and structural analysis to unbiased, proteome-wide experimental screening and subsequent rigorous target validation. Detailed, field-proven protocols for computational modeling, affinity chromatography-mass spectrometry, and thermal proteome profiling are provided, alongside methodologies for biophysical validation of target engagement. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to systematically unravel the mechanism of action for novel small molecules.

Introduction and Structural Rationale

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (MCC) is a synthetic small molecule characterized by a constrained, non-natural amino acid scaffold.[1][2] The successful identification of a small molecule's protein target(s) is a critical and often challenging step in chemical biology and drug discovery.[3] For novel compounds like MCC, a systematic and unbiased approach is paramount.

Table 1: Physicochemical Properties of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid [1]

PropertyValue
Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
XLogP3 0.6
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bond Count 3

The structure of MCC presents two key features that inform initial hypothesis generation:

  • Constrained Cyclopentyl Amino Acid Core: The rigid cyclopentane ring restricts conformational flexibility compared to linear amino acids. This feature can confer high specificity and affinity for protein binding pockets. Analogs of cyclic amino acids are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways.[4][5]

  • N-Methoxycarbonyl Group: The carbamate moiety can act as a bioisostere for a peptide bond, suggesting potential interactions with proteases, peptidases, or protein-protein interaction (PPI) interfaces where it can mimic dipeptide structures.[6]

Given these features, MCC could plausibly target enzymes, transporters, or receptors that recognize amino acids or peptides. However, without empirical data, this remains speculative. Therefore, the core of this guide is a multi-pronged strategy to move from hypothesis to validated targets.

A Multi-Modal Strategy for Target Deconvolution

A robust target identification campaign should not rely on a single method. We propose a workflow that integrates computational, biochemical, and cellular approaches to maximize the probability of success and provide orthogonal validation.[3]

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: A multi-modal workflow for target identification.
In Silico Target Prediction: Generating Initial Hypotheses

Computational methods serve as a cost-effective first step to prioritize potential target classes and guide subsequent experiments.[7][8] These approaches use the 3D structure of the small molecule to screen against databases of protein structures.

  • Methodology: Molecular docking and pharmacophore fitting are two primary computational approaches for target identification.[7]

    • Molecular Docking: This method predicts the preferred orientation of MCC when bound to a protein target. A library of known protein structures (e.g., from the Protein Data Bank) is screened to identify proteins with binding sites that are sterically and electrostatically complementary to MCC.

    • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features of MCC (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are responsible for its biological activity. This pharmacophore model is then used to search databases for proteins that can accommodate it.

  • Expected Outcome: A ranked list of potential protein targets based on docking scores or pharmacophore fit. This list is not definitive but provides a valuable starting point for hypothesis-driven validation.

Biochemical Approach: Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful and widely used technique to isolate and identify binding partners of a small molecule from a complex biological sample, such as a cell lysate.[9] The method relies on immobilizing the small molecule "bait" to a solid support to "fish" for its "prey" proteins.[10]

  • Probe Synthesis:

    • Rationale: To immobilize MCC, it must be chemically modified with a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid) suitable for conjugation to a solid support. The linker should be attached at a position on the MCC molecule that is predicted (e.g., by docking studies) to be solvent-exposed and not critical for target binding. For MCC, derivatization of the cyclopentane ring is a plausible strategy.

    • Step 1: Synthesize an MCC analog containing a short polyethylene glycol (PEG) linker with a terminal amine.

    • Step 2: Covalently attach the linker-modified MCC to N-hydroxysuccinimide (NHS)-activated sepharose or magnetic beads. Perform a control by blocking the beads without adding the compound.

  • Protein Extraction:

    • Step 1: Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are hypothesized) to a high density.

    • Step 2: Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein structure and interactions.

    • Step 3: Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine the total protein concentration using a BCA or Bradford assay.

  • Affinity Pulldown:

    • Step 1: Incubate the clarified cell lysate (e.g., 5-10 mg of total protein) with the MCC-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • Step 2: To reduce non-specific binding, perform a competitive elution. Incubate a parallel sample with MCC-conjugated beads and lysate pre-incubated with an excess of free, unmodified MCC. Proteins that are still bound in the presence of the competitor are likely non-specific binders.

    • Step 3: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Step 1: Elute bound proteins from the beads using a denaturing buffer (e.g., 2x Laemmli buffer) and heat.

    • Step 2: Separate the eluted proteins by SDS-PAGE. Visualize proteins that are present in the MCC-bead pulldown but absent or significantly reduced in the control and competitor lanes.

    • Step 3: Excise the specific protein bands, perform in-gel trypsin digestion, and extract the resulting peptides.

  • LC-MS/MS Analysis:

    • Step 1: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Step 2: Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) to identify the proteins.

    • Step 3: Candidate targets are proteins that are significantly enriched in the MCC pulldown compared to the control pulldowns.

graph LR { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.
Cellular Approach: Thermal Proteome Profiling (TPP)

TPP is a powerful, unbiased method for identifying drug targets directly in living cells or cell lysates, without any chemical modification of the compound.[11][12] The technique is based on the principle that proteins generally become more resistant to heat-induced denaturation when bound to a ligand.[13]

  • Cell Treatment:

    • Step 1: Culture a relevant cell line in multiple replicate plates.

    • Step 2: Treat one set of cells with a chosen concentration of MCC (e.g., 10x the EC50 from a phenotypic assay, or a standard concentration like 10 µM) and the other set with vehicle (e.g., DMSO) as a control. Incubate for a period sufficient to allow compound entry and target engagement (e.g., 1 hour).

  • Thermal Challenge:

    • Step 1: Harvest the cells and resuspend them in a suitable buffer.

    • Step 2: Aliquot the cell suspensions from both the MCC-treated and vehicle-treated groups into separate PCR tubes.

    • Step 3: Heat the aliquots across a range of temperatures (e.g., 10-12 points from 37°C to 67°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot for each group is left at room temperature as a reference.

  • Protein Extraction and Digestion:

    • Step 1: Lyse the cells in each tube by freeze-thaw cycles.

    • Step 2: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation.

    • Step 3: Collect the supernatants, reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Quantitative Mass Spectrometry:

    • Step 1: Label the peptides from each temperature point with isobaric tags (e.g., TMTpro) to enable multiplexed quantitative analysis.

    • Step 2: Combine the labeled peptide sets and analyze them using LC-MS/MS.

  • Data Analysis:

    • Step 1: For each identified protein, quantify the relative amount of soluble protein at each temperature point.

    • Step 2: Plot the relative soluble fraction against temperature for both the vehicle and MCC-treated samples to generate "melting curves."

    • Step 3: Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein under both conditions.

    • Step 4: A statistically significant increase in the Tm for a protein in the MCC-treated sample compared to the vehicle control indicates that MCC directly or indirectly stabilizes that protein, marking it as a candidate target.[11][14]

Candidate Target Validation

The output from discovery experiments like AC-MS and TPP is a list of candidate targets. Rigorous follow-up experiments are essential to confirm direct, high-affinity binding and functional modulation.[15]

Direct Binding Assays
  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures real-time biomolecular interactions.[16][17]

    • Protocol: The purified candidate protein is immobilized on a sensor chip. MCC is then flowed over the chip at various concentrations. A binding event is detected as a change in the refractive index at the sensor surface, providing quantitative data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[18]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[19][20]

    • Protocol: A solution of MCC is titrated into a sample cell containing the purified candidate protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction in a single experiment.[21][22]

Table 2: Comparison of Target Validation Techniques

TechniquePrincipleKey OutputsThroughput
SPR Change in refractive index upon bindingka, kd, KDMedium-High
ITC Measures heat of bindingKD, n, ΔH, ΔSLow
Functional Assays

If the validated target is an enzyme, a functional assay is the definitive test.

  • Protocol: Develop or utilize an established assay that measures the catalytic activity of the target enzyme (e.g., by monitoring substrate consumption or product formation via absorbance, fluorescence, or luminescence). Perform the assay in the presence of varying concentrations of MCC to determine if it acts as an inhibitor or activator and to calculate its IC50 or EC50 value.

Conclusion

Determining the therapeutic targets of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid requires a disciplined, multi-faceted approach. The strategy outlined in this guide, beginning with computational analysis and progressing through unbiased proteomic screening to rigorous biophysical and functional validation, provides a comprehensive roadmap for success. By integrating these state-of-the-art techniques, researchers can confidently identify and validate the molecular targets of MCC, paving the way for a deeper understanding of its mechanism of action and its potential development as a therapeutic agent.

References

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Exploratory

The Strategic Deployment of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the intricate landscape of medicinal chemistry, the rational design of drug candi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the intricate landscape of medicinal chemistry, the rational design of drug candidates hinges on the strategic selection of molecular building blocks that impart desirable physicochemical and pharmacological properties. Among the vast arsenal of synthetic scaffolds, conformationally constrained non-proteinogenic amino acids have emerged as powerful tools for modulating the activity, selectivity, and pharmacokinetic profiles of therapeutic peptides and small molecules. This guide provides a comprehensive technical overview of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, a unique and valuable building block, detailing its synthesis, inherent chemical attributes, and strategic application in drug development.

The Rationale for Conformational Constraint: The Cyclopentyl Moiety

The incorporation of cyclic structures within a molecule is a well-established strategy to reduce conformational flexibility. This rigidity can pre-organize the molecule into a bioactive conformation that enhances binding affinity to its biological target. The cyclopentane ring in 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid introduces a significant degree of steric hindrance, influencing the torsional angles of the peptide backbone when incorporated into a peptide chain. This constraint can lead to improved metabolic stability by shielding amide bonds from enzymatic degradation.

The α,α-disubstituted nature of this amino acid further restricts conformational freedom, a feature known to induce specific secondary structures in peptides, such as turns and helices. This ability to dictate molecular shape is paramount in mimicking the binding epitopes of natural ligands and in the design of potent and selective agonists or antagonists.

Synthesis of the Core Scaffold: A Tale of Two Name Reactions

The journey to 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid begins with the synthesis of its precursor, 1-aminocyclopentane-1-carboxylic acid. Two classical and robust methods for the synthesis of α-amino acids, the Bucherer-Bergs and Strecker syntheses, are particularly well-suited for this purpose, starting from the readily available cyclopentanone.

The Bucherer-Bergs Synthesis: A Multicomponent Approach

The Bucherer-Bergs reaction is a one-pot synthesis that combines a ketone, ammonium carbonate, and a cyanide source to produce a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[1][2]

Reaction Workflow:

Sources

Foundational

A Technical Guide to the Stereochemistry of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid

Abstract The stereochemical integrity of pharmacologically active molecules is a cornerstone of modern drug development. 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, a constrained cyclic amino acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical integrity of pharmacologically active molecules is a cornerstone of modern drug development. 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, a constrained cyclic amino acid derivative, represents a critical structural motif in medicinal chemistry. Its rigid cyclopentyl scaffold imparts unique conformational properties that can enhance binding affinity and selectivity for biological targets. However, the presence of a stereocenter at the C1 position necessitates a thorough understanding and rigorous control of its stereochemistry. This in-depth technical guide provides a comprehensive overview of the stereochemical considerations for this molecule, detailing the principles and methodologies for the separation, identification, and characterization of its enantiomers. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of cyclic amino acid derivatives.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even detrimental. Therefore, the ability to selectively synthesize and analyze a single enantiomer is paramount in the development of safe and efficacious drugs.

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid possesses a chiral center at the C1 carbon of the cyclopentane ring. This gives rise to two enantiomers: (R)-1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid and (S)-1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. The constrained nature of the cyclopentane ring, combined with the stereochemical orientation of the amino and carboxylic acid groups, dictates its three-dimensional shape and, consequently, its interaction with chiral biological macromolecules such as enzymes and receptors.

This guide will explore the critical techniques for elucidating and controlling the stereochemistry of this important molecular scaffold.

The Stereocenter of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid

The core of this molecule's stereochemistry lies at the quaternary C1 carbon, which is bonded to four different substituents: the cyclopentyl ring methylene groups, the methoxycarbonylamino group, and the carboxylic acid group. This arrangement makes the C1 carbon a stereocenter, leading to the existence of a pair of enantiomers.

Table 1: Physicochemical Properties of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

PropertyValueSource
Molecular FormulaC8H13NO4[1]
Molecular Weight187.19 g/mol [1]
Boiling Point359.4°C at 760 mmHg[1]
Density1.25 g/cm³[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]

Analytical Methodologies for Stereochemical Determination

A multi-pronged analytical approach is essential for the unambiguous determination of the stereochemistry of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. The primary techniques employed are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

The selection of the appropriate CSP is critical for achieving successful enantioseparation. For N-protected amino acids like the title compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability.[2][3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide excellent chiral recognition through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation. Macrocyclic glycopeptide CSPs, like those based on vancomycin or teicoplanin, offer a multimodal separation mechanism involving ionic, hydrophobic, and hydrogen bonding interactions, making them particularly effective for a wide range of chiral molecules, including N-blocked amino acids.

  • Column Selection:

    • Primary recommendation: A polysaccharide-based chiral column, such as CHIRALPAK® IC.[2]

    • Alternative: A macrocyclic glycopeptide-based column, such as Astec® CHIROBIOTIC® T.

  • Mobile Phase Preparation:

    • A typical mobile phase for reversed-phase chiral HPLC consists of a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer containing an acidic additive (e.g., trifluoroacetic acid or formic acid).[3]

    • Example Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) in a gradient or isocratic elution.

  • Sample Preparation:

    • Dissolve a small amount of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • The two enantiomers will appear as separate peaks with different retention times.

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Diagram 1: Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. While the NMR spectra of enantiomers in an achiral solvent are identical, their signals can be resolved by using a chiral shift reagent.

Chiral shift reagents are paramagnetic lanthanide complexes that can reversibly bind to the analyte.[4][5] This interaction forms transient diastereomeric complexes, which have different NMR spectra. The magnitude of the induced chemical shift difference between the enantiomers depends on the strength of the interaction and the geometry of the diastereomeric complex. For molecules containing Lewis basic sites, such as the carboxylic acid and the carbonyl group in 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, lanthanide-based chiral shift reagents are particularly effective.[6]

  • Sample Preparation:

    • Dissolve a known amount of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid in a suitable deuterated solvent (e.g., CDCl3 or CD3OD) in an NMR tube.

  • Initial Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent:

    • Add a small, substoichiometric amount of a chiral shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to the NMR tube.

  • Spectral Monitoring:

    • Acquire a series of ¹H NMR spectra after each addition of the chiral shift reagent.

    • Observe the splitting of signals corresponding to the protons near the chiral center. The two enantiomers will exhibit separate signals.

  • Data Analysis:

    • The enantiomeric ratio can be determined by integrating the resolved signals of the two enantiomers.

Diagram 2: NMR with Chiral Shift Reagent

G racemate Racemic Mixture in NMR Tube nmr1 Acquire ¹H NMR Spectrum (Single set of peaks) racemate->nmr1 add_csr Add Chiral Shift Reagent nmr1->add_csr nmr2 Acquire ¹H NMR Spectrum (Split peaks for enantiomers) add_csr->nmr2 integrate Integrate Resolved Signals nmr2->integrate ee_ratio Determine Enantiomeric Ratio integrate->ee_ratio

Caption: Process of enantiomeric resolution by NMR using a chiral shift reagent.

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule.[7] This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the precise determination of the spatial arrangement of atoms.

The primary challenge in X-ray crystallography of small molecules is obtaining a single crystal of sufficient size and quality.[8] The crystallization process is influenced by factors such as solvent, temperature, and the presence of impurities. For amino acid derivatives, crystallization is often achieved from a supersaturated solution by slow evaporation of the solvent or by vapor diffusion.

  • Crystal Growth:

    • Dissolve the purified enantiomer of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane).

    • Employ a slow evaporation or vapor diffusion technique to induce crystallization. This may require screening a variety of conditions.

  • Crystal Mounting and Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.[9]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, high-resolution structure.

  • Determination of Absolute Configuration:

    • The absolute configuration (R or S) can be determined from the diffraction data, typically by analyzing anomalous scattering effects (the Flack parameter).

Diagram 3: X-ray Crystallography Workflow

G start Purified Enantiomer crystallization Crystal Growth (Slow Evaporation/Vapor Diffusion) start->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution absolute_config Determination of Absolute Configuration structure_solution->absolute_config

Caption: Key stages in determining absolute stereochemistry via X-ray crystallography.

Conclusion

The stereochemistry of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a critical determinant of its biological activity. A thorough understanding and application of modern analytical techniques are essential for the successful development of drug candidates incorporating this scaffold. Chiral HPLC provides a robust method for enantiomeric separation and quantification, while NMR spectroscopy with chiral shift reagents offers a powerful tool for determining enantiomeric ratios in solution. For unambiguous assignment of the absolute configuration, single-crystal X-ray crystallography remains the definitive method. By employing these techniques in a complementary fashion, researchers can ensure the stereochemical integrity of their compounds, a crucial step in the path towards novel and effective therapeutics.

References

  • LookChem. 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. [Link]

  • Li, Y. H., et al. (2005). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Chemistry LibreTexts. 23.1: NMR Shift Reagents. (2024). [Link]

  • Fiveable. Chiral Shift Reagents Definition. [Link]

  • Kabuto, K., et al. New Chiral NMR Shift Reagent for α-Amino Acids and N-Protected Oligopeptides in Aqueous Solution. ResearchGate. [Link]

  • Powers Scientific, Inc. Protein Crystal Growth for X-Ray Crystallography. (2015). [Link]

  • Biblioteka Nauki. Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. [Link]

  • NIH. A general protocol for the crystallization of membrane proteins for X-ray structural investigation. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Novel Analogs from 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid: An Application and Protocol Guide

Introduction: The Significance of Constrained Amino Acids in Drug Discovery In the landscape of modern medicinal chemistry, the conformational constraint of molecular scaffolds is a paramount strategy for enhancing biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the conformational constraint of molecular scaffolds is a paramount strategy for enhancing biological activity, selectivity, and metabolic stability. Non-proteinogenic amino acids, particularly those with cyclic structures, serve as invaluable building blocks in the design of peptidomimetics and other small molecule therapeutics. 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a quintessential example of such a scaffold. The cyclopentane ring restricts the torsional angles of the amino acid backbone, pre-organizing the molecule into a specific conformation that can lead to higher binding affinity and efficacy for its biological target. Furthermore, the geminal substitution pattern at the C1 position introduces a degree of steric hindrance that can impart resistance to enzymatic degradation, a critical attribute for orally bioavailable drugs.

This guide provides a comprehensive overview of synthetic strategies to generate a diverse library of novel analogs from this versatile starting material. We will explore derivatization at three key positions: the carboxylic acid, the N-methoxycarbonyl protecting group, and the cyclopentane ring itself. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the tools to create a wide array of analogs for structure-activity relationship (SAR) studies and lead optimization.

Strategic Overview of Analog Synthesis

The synthetic pathways to novel analogs of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid can be broadly categorized into three main approaches, as illustrated in the workflow diagram below. Each of these approaches allows for the systematic modification of the parent molecule to explore different regions of chemical space.

Synthesis_Strategies Start 1-((Methoxycarbonyl)amino)cyclopentane- 1-carboxylic Acid A Carboxylic Acid Derivatization Start->A B N-Protecting Group Modification Start->B C Cyclopentane Ring Functionalization Start->C A1 Amide Analogs A->A1 A2 Ester Analogs A->A2 A3 Alcohol Analogs A->A3 B1 N-Alkylated Analogs B->B1 B2 Alternative N-Acyl Analogs B->B2 C1 Substituted Cyclopentane Analogs C->C1

Caption: Synthetic strategies for analog generation.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary handle for derivatization, allowing for the introduction of a wide range of functionalities that can modulate polarity, hydrogen bonding capacity, and overall pharmacokinetic properties.

Synthesis of Amide Analogs via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the parent amino acid to a diverse array of amines. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization.

Causality of Experimental Choices:

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) with a carbodiimide such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are employed to form highly reactive activated esters in situ. This enhances the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the amine. The use of these reagents also suppresses racemization, a common side reaction with activated carboxylic acids.

  • Base: A non-nucleophilic base, typically Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and to deprotonate the amine nucleophile, increasing its reactivity.

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are used to prevent hydrolysis of the activated intermediate and to ensure solubility of the reactants.

Experimental Protocol: General Procedure for Amide Coupling

Amide_Coupling cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up & Purification A Starting Acid (1.0 eq) P1 Dissolve starting acid in solvent A->P1 B Amine (1.1 eq) P2 Add amine, base, and coupling reagent B->P2 C Coupling Reagent (1.2 eq) (e.g., HATU or EDC/HOBt) C->P2 D Base (2.0 eq) (e.g., DIPEA) D->P2 E Anhydrous Solvent (e.g., DCM or DMF) E->P1 P1->P2 P3 Stir at room temperature for 2-12 h P2->P3 P4 Monitor reaction by TLC or LC-MS P3->P4 W1 Aqueous work-up to remove byproducts P4->W1 W2 Dry organic layer and concentrate W1->W2 W3 Purify by column chromatography W2->W3

Caption: Workflow for amide coupling.

Step-by-Step Methodology:

  • To a solution of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M), add the desired amine (1.1 eq), DIPEA (2.0 eq), and HATU (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide analog.

Table 1: Representative Amide Coupling Reactions

AmineCoupling ReagentBaseSolventTime (h)Yield (%)
BenzylamineHATUDIPEADMF492
MorpholineEDC/HOBtDIPEADCM688
AnilineHATUDIPEADMF1275
Synthesis of Ester Analogs

Esterification of the carboxylic acid can be achieved through several methods, including Fischer esterification and carbodiimide-mediated esterification. The latter is often preferred for its milder conditions, which are more compatible with complex substrates.

Causality of Experimental Choices:

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the reaction by forming a more reactive acylpyridinium intermediate.

  • Dehydrating Agent: A carbodiimide, such as Dicyclohexylcarbodiimide (DCC) or EDC, is used to activate the carboxylic acid and facilitate the removal of water.

Experimental Protocol: DMAP-Catalyzed Esterification

  • To a solution of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1 M) at 0 °C, add a solution of DCC (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Synthesis of Alcohol Analogs via Reduction

Reduction of the carboxylic acid to a primary alcohol provides another avenue for diversification. Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[1]

Causality of Experimental Choices:

  • Reducing Agent: LiAlH₄ is a potent source of hydride ions (H⁻) capable of reducing carboxylic acids to alcohols.[1] Borane (BH₃) complexes are also effective and can sometimes offer better selectivity.

  • Solvent: Anhydrous ethereal solvents such as Tetrahydrofuran (THF) or Diethyl ether are necessary as LiAlH₄ reacts violently with protic solvents.

  • Work-up: A careful aqueous work-up (e.g., Fieser work-up) is required to quench the excess reducing agent and hydrolyze the aluminum alkoxide intermediate.

Experimental Protocol: Reduction of the Carboxylic Acid

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Stir the resulting suspension until a white precipitate forms, then filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the alcohol analog.

Part 2: Modification of the N-Protecting Group

While the methoxycarbonyl group is relatively stable, it can be removed to allow for further functionalization of the amino group.

Deprotection of the N-Methoxycarbonyl Group

The methoxycarbonyl group can be cleaved under basic or acidic conditions, although harsh conditions may be required.

Experimental Protocol: Basic Hydrolysis

  • Dissolve the N-methoxycarbonyl protected amino acid (1.0 eq) in a solution of aqueous Ba(OH)₂ or LiOH (2-4 eq) in a mixture of THF and water.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, acidify with 1 M HCl, and extract with an organic solvent.

  • Dry, concentrate, and purify the resulting free amine.

Once the free amine is obtained, it can be re-protected with other groups (e.g., Boc, Cbz) or directly acylated or alkylated to generate further analogs. For instance, the synthesis of the Irbesartan intermediate, 1-(pentanoylamino)cyclopentanecarboxylic acid, involves the acylation of the free amino acid.[2]

Part 3: Functionalization of the Cyclopentane Ring

Introducing substituents onto the cyclopentane ring offers a powerful method for generating structurally diverse analogs with potentially improved pharmacological profiles. Recent advances in C-H activation provide a direct route to functionalize the otherwise inert hydrocarbon scaffold.[3]

Causality of Experimental Choices:

  • Directing Group: The carboxylic acid moiety can act as a directing group in transition-metal-catalyzed C-H activation reactions, guiding the catalyst to functionalize a specific C-H bond.

  • Catalyst: Palladium catalysts are commonly employed for C-H arylation reactions, often in conjunction with a specific ligand that facilitates the catalytic cycle.[3]

  • Oxidant: An oxidant is typically required to regenerate the active catalyst.

Experimental Protocol: Palladium-Catalyzed C-H Arylation (Conceptual)

  • To a mixture of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (1.0 eq), an aryl halide (e.g., aryl iodide, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%) in a suitable solvent, add an oxidant (e.g., Ag₂CO₃, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere and monitor by LC-MS.

  • Upon completion, cool the reaction, filter through Celite, and concentrate.

  • Purify the residue by column chromatography to afford the arylated analog.

Characterization of Novel Analogs

The structural elucidation and purity assessment of the synthesized analogs are critical steps. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Techniques for Characterization

TechniquePurpose
NMR Spectroscopy
¹H NMRDetermines the number and connectivity of protons, confirming the presence of key functional groups and the overall structure.
¹³C NMRProvides information on the carbon skeleton of the molecule.
Mass Spectrometry
LC-MSConfirms the molecular weight of the product and assesses purity. High-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition determination.
Chromatography
TLCRapid monitoring of reaction progress.
HPLCDetermination of purity and isolation of products.

Conclusion

The synthetic protocols and strategies outlined in this guide provide a robust framework for the generation of a diverse library of novel analogs from 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. By systematically modifying the carboxylic acid, the N-protecting group, and the cyclopentane ring, researchers can effectively explore the structure-activity relationships of this important class of constrained amino acids, paving the way for the discovery of new therapeutic agents.

References

  • D. J. Chen, et al., "Transannular C–H Functionalization of Cycloalkane Carboxylic Acids," Nature Chemistry, vol. 15, no. 8, pp. 1135-1142, 2023. [Link]

  • E. L. Eliel and S. H. Wilen, Stereochemistry of Organic Compounds. John Wiley & Sons, 1994. [Link]

  • P. Y. Bruice, Organic Chemistry, 8th ed. Pearson, 2016. [Link]

  • "Amide bond formation: beyond the myth of coupling reagents," Luxembourg Bio Technologies, 2008. [Link]

  • "Reduction of Carboxylic Acids and Their Derivatives," Chemistry LibreTexts, 2019. [Link]

  • "Process for preparation of Irbesartan," Google P
  • Y. Sakaguchi, et al., "A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry," Analyst, vol. 140, no. 6, pp. 1992-1999, 2015. [Link]

  • "Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR," bioRxiv, 2023. [Link]

Sources

Application

Application Notes: Strategic Incorporation of Moc-Ac5c-OH for Advanced Peptide Synthesis

Introduction: The Power of Conformational Constraint in Peptide Therapeutics Linear peptides often suffer from therapeutic limitations due to their conformational flexibility, which leads to reduced receptor binding affi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Conformational Constraint in Peptide Therapeutics

Linear peptides often suffer from therapeutic limitations due to their conformational flexibility, which leads to reduced receptor binding affinity and susceptibility to proteolytic degradation. The introduction of conformationally constrained amino acids is a powerful strategy to overcome these challenges.[1][2][3] By "locking" a peptide into a specific, bioactive conformation, researchers can significantly enhance its stability, target specificity, and overall therapeutic efficacy.[3]

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, hereafter referred to as Moc-Ac5c-OH, is a Cα-tetrasubstituted, cyclic non-proteinogenic amino acid. Its rigid cyclopentyl backbone imposes significant steric constraints on the peptide backbone, effectively inducing turns and stabilizing secondary structures like helices and β-sheets.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Moc-Ac5c-OH in solid-phase peptide synthesis (SPPS), detailing its properties, mechanistic advantages, and validated coupling protocols.

Physicochemical Properties of Moc-Ac5c-OH

A thorough understanding of the building block's properties is fundamental for successful synthesis.

PropertyValueSource
IUPAC Name 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid[5]
Abbreviation Moc-Ac5c-OH-
CAS Number 6949-76-4[5]
Molecular Formula C8H13NO4[5]
Formula Weight 187.19 g/mol (often cited as 187.2)[5][6]
Appearance Typically a white to off-white solid-
Purity ≥97% (typical commercial grade)[5]
Solubility Soluble in DMF, NMP, DMSO; limited solubility in water-
Hydrogen Bond Donor 2[6]
Hydrogen Bond Acceptor 4[6]

Mechanistic Rationale and Strategic Advantages

The incorporation of Moc-Ac5c-OH offers several distinct advantages in the design of peptide-based therapeutics:

  • Enhanced Proteolytic Stability: The sterically hindered Cα-tetrasubstituted nature of Ac5c makes the adjacent peptide bonds significantly more resistant to cleavage by endogenous proteases, thereby increasing the peptide's in vivo half-life.

  • Increased Receptor Affinity: By pre-organizing the peptide into a conformation that mimics its bound state, the entropic penalty of binding is reduced, often leading to a substantial increase in affinity and selectivity for the target receptor.[3]

  • Improved Structural Definition: The rigid cyclopentane ring restricts the available Ramachandran space, guiding the peptide to adopt well-defined secondary structures. This is crucial for structure-activity relationship (SAR) studies and computational modeling.[1]

  • The Moc Protecting Group: The N-terminal Methoxycarbonyl (Moc) group is a simple carbamate protecting group. While less common in standard Fmoc- or Boc-based SPPS, it is stable to the mildly basic conditions used for Fmoc removal and the acidic conditions for Boc removal, offering orthogonality in specific synthetic strategies.[7][8] It is typically removed during the final acidolytic cleavage from the resin.

Visualizing Conformational Constraint

The diagram below illustrates how the bulky cyclopentyl ring of Moc-Ac5c-OH forces a "kink" or turn in the peptide backbone, restricting its rotational freedom compared to a flexible residue like glycine.

G cluster_0 Flexible Peptide Chain (e.g., with Glycine) cluster_1 Constrained Peptide Chain with Ac5c a1 ...-NH- a2 CαH₂ a1->a2 φ a3 -CO-... a2->a3 ψ a2->r1 High Rotational Freedom b1 ...-NH- b2 b1->b2 φ (restricted) b3 -CO-... b2->b3 ψ (restricted) b4 Cyclopentyl Ring b2->b4 spss_workflow start Start: Peptide-Resin with free N-terminal amine preactivation Pre-activation: 1. Dissolve Moc-Ac5c-OH, HBTU/HATU in DMF 2. Add DIPEA (Activate for 2-5 min) start->preactivation coupling Coupling Reaction: Add activated mixture to resin. Agitate for 1-4 hours at RT. preactivation->coupling wash1 Wash Cycle 1: 3x DMF 3x DCM coupling->wash1 monitoring Monitor Coupling Completion (Kaiser/Ninhydrin Test) wash1->monitoring wash2 Wash Cycle 2: 3x DMF monitoring->wash2 Negative (Complete) recouple Incomplete? Re-couple or Cap monitoring->recouple Positive (Incomplete) next_cycle Proceed to next cycle: Fmoc Deprotection of subsequent amino acid wash2->next_cycle

Caption: Standard SPPS workflow for coupling Moc-Ac5c-OH.

Detailed Step-by-Step Coupling Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a standard solid-phase synthesis vessel. Adjust volumes accordingly.

  • Resin Preparation: Start with 0.1 mmol of peptide-resin that has undergone Fmoc deprotection, presenting a free N-terminal amine. Wash the resin thoroughly with DMF (3 x 5 mL).

  • Prepare Activation Solution:

    • In a separate vial, dissolve Moc-Ac5c-OH (74.9 mg, 0.4 mmol, 4 eq.).

    • Add the coupling reagent, e.g., HBTU (151.7 mg, 0.4 mmol, 4 eq.).

    • Add DMF (2 mL) and vortex to dissolve.

    • Causality: Using a 4-fold excess of the amino acid and coupling reagent helps drive the reaction to completion, which is crucial for sterically hindered residues like Ac5c.

  • Activation: Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the activation solution. Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

    • Causality: DIPEA acts as a non-nucleophilic base to activate the carboxylic acid via the uronium salt (HBTU/HATU) and neutralize the protonated amine on the resin. Pre-activation ensures the active ester is formed before it is introduced to the resin, maximizing coupling efficiency. [9]4. Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture using nitrogen bubbling or mechanical shaking for 1 to 4 hours at room temperature.

    • Expert Insight: Due to the steric hindrance of the Cα-tetrasubstituted cyclopentyl group, a longer coupling time compared to standard proteinogenic amino acids is recommended. Start with 2 hours and optimize as needed.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and MeOH, and perform a Kaiser (ninhydrin) test.

    • Self-Validation: A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction. A positive test (blue/purple beads) signifies an incomplete reaction.

  • Post-Coupling Wash: Once the reaction is complete, drain the reaction vessel and wash the resin extensively to remove excess reagents and byproducts (3 x 5 mL DMF, 3 x 5 mL DCM, 3 x 5 mL DMF).

  • Troubleshooting (If Coupling is Incomplete):

    • Option A (Re-coupling): Repeat steps 2-6 immediately.

    • Option B (Capping): If re-coupling is unsuccessful, cap the unreacted free amines to prevent the formation of deletion sequences. Use a solution of 10% Acetic Anhydride and 1% DIPEA in DMF for 30 minutes.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, along with the N-terminal Moc group, are removed simultaneously.

  • Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a standard cleavage cocktail. For most peptides, a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIPS) is effective. [10] * Causality: TFA is a strong acid that cleaves the peptide from the resin and removes most common protecting groups (e.g., tBu, Boc, Trt). Water and TIPS act as scavengers to quench reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp or Met. [10]3. Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 5 mL for 0.1 mmol scale) and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities. [10]6. Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified using standard reverse-phase HPLC (RP-HPLC) and characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity. [10]

Conclusion

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (Moc-Ac5c-OH) is a valuable and highly effective building block for introducing conformational constraints into synthetic peptides. Its rigid structure promotes the formation of stable secondary structures, leading to peptides with enhanced biological activity and proteolytic resistance. While its steric bulk requires optimized coupling conditions, such as extended reaction times and the use of potent activation reagents like HATU or HBTU, its incorporation is straightforward using the standard SPPS protocols detailed in this guide. The strategic use of Moc-Ac5c-OH provides a reliable method for advancing the design of next-generation peptide therapeutics.

References

  • Liu, C., & Wang, Y. (2012). Constrained Peptides as Miniature Protein Structures. International Journal of Molecular Sciences. Available at: [Link]

  • Applied Biosystems. (Date not available). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Ohkubo, A., & Suga, H. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi. Available at: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • LookChem. (Date not available). 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. Available at: [Link]

  • Piela, L., Némethy, G., & Scheraga, H. A. (1987). Designing amino acids to determine the local conformations of peptides. Biopolymers. Available at: [Link]

  • CEM Corporation. (Date not available). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • The Royal Society of Chemistry. (Date not available). Supporting information: Resin cleavage and peptide isolation. Available at: [Link]

Sources

Method

The Strategic Application of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid in Modern Drug Discovery

Introduction: The Quest for Conformational Control in Medicinal Chemistry In the landscape of contemporary drug design, the pursuit of molecular candidates with optimized potency, selectivity, and pharmacokinetic profile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Control in Medicinal Chemistry

In the landscape of contemporary drug design, the pursuit of molecular candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. A significant strategy in this endeavor is the introduction of conformational constraints into bioactive molecules, particularly peptides and peptidomimetics. Natural peptides, while offering exquisite biological specificity, are often plagued by metabolic instability and poor oral bioavailability. The incorporation of non-natural, sterically hindered amino acids is a field-proven tactic to overcome these limitations. It is within this context that 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid emerges as a valuable building block for the medicinal chemist. This α,α-disubstituted cyclic amino acid serves as a potent tool to impart rigidity into molecular scaffolds, thereby pre-organizing them for optimal interaction with their biological targets and enhancing their drug-like properties.

Core Concept: The Power of Pre-organization

The fundamental principle underpinning the utility of constrained amino acids, such as 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, is the concept of conformational locking. By reducing the rotational freedom of a peptide backbone or a small molecule, the entropic penalty of binding to a target protein is minimized. This pre-organization can lead to a significant increase in binding affinity and, consequently, biological activity. The cyclopentyl scaffold of this particular amino acid provides a defined and predictable geometry, influencing the local conformation of the molecule into which it is incorporated.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is essential for its effective application.

PropertyValueSource
Molecular FormulaC8H13NO4[1]
Molecular Weight187.19 g/mol [1]
CAS Number6949-76-4[1]
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, Methanol)General knowledge
Storage2-8 °C, desiccated[1]

The methoxycarbonyl protecting group on the amine is crucial for its use in standard peptide synthesis protocols, allowing for selective deprotection and coupling reactions.

Application Focus: Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

A prominent application of cyclopentane-based constrained amino acids is in the design of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease.[2][3][4] This viral enzyme is essential for the replication of HCV and represents a key target for antiviral therapy.[2][4] Many potent HCV NS3/4A protease inhibitors are macrocyclic peptides or peptidomimetics. The incorporation of constrained amino acids, including derivatives of 1-aminocyclopentane-1-carboxylic acid, into these macrocycles serves several critical functions:

  • Enforcing a Bioactive Conformation: The cyclopentyl moiety helps to lock the macrocycle into a conformation that mimics the natural substrate of the protease, leading to high-affinity binding.

  • Enhancing Metabolic Stability: The α,α-disubstitution prevents enzymatic degradation by peptidases, thereby increasing the in vivo half-life of the drug candidate.

  • Improving Cell Permeability: By optimizing the three-dimensional shape and reducing the number of freely rotatable bonds, the molecule can adopt a more compact structure that is more amenable to passive diffusion across cell membranes.

The following diagram illustrates the general workflow for incorporating a constrained amino acid like 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid into a potential therapeutic agent.

G cluster_0 Design & Synthesis cluster_1 Evaluation cluster_2 Optimization A Target Identification (e.g., HCV NS3/4A Protease) B Lead Compound (e.g., Peptide Mimetic) A->B Rational Design D Incorporation into Scaffold (e.g., Solid-Phase Peptide Synthesis) B->D C Synthesis of Constrained Amino Acid (1-((Methoxycarbonyl)amino) cyclopentane-1-carboxylic acid) C->D Building Block E In Vitro Biological Assays (Enzyme Inhibition, Antiviral Activity) D->E G Structure-Activity Relationship (SAR) Studies E->G F ADME/Tox Profiling (Stability, Permeability, Toxicity) F->G H Lead Optimization G->H Iterative Improvement H->D Resynthesis I Preclinical Candidate H->I

Caption: Drug discovery workflow incorporating constrained amino acids.

Experimental Protocols

Protocol 1: Synthesis of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid

This protocol is a representative synthesis based on the Strecker reaction, a well-established method for the preparation of α-amino acids.[5]

Materials:

  • Cyclopentanone

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH4Cl)

  • Ammonia solution (28%)

  • Hydrochloric acid (HCl), concentrated

  • Methyl chloroformate

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Methanol

  • Sodium sulfate (anhydrous)

Procedure:

  • Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile (Strecker Synthesis)

    • In a well-ventilated fume hood, dissolve potassium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in water.

    • Add ammonia solution and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add cyclopentanone (1.0 eq) to the cooled solution with vigorous stirring.

    • Allow the reaction to stir at room temperature overnight.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile.

  • Step 2: Hydrolysis to 1-Aminocyclopentane-1-carboxylic Acid

    • Add concentrated hydrochloric acid to the crude 1-aminocyclopentanecarbonitrile.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to pH 6-7 to precipitate the amino acid.

    • Filter the solid, wash with cold water and then with ethanol, and dry under vacuum to obtain 1-aminocyclopentane-1-carboxylic acid.

  • Step 3: N-Protection with Methoxycarbonyl Group

    • Suspend 1-aminocyclopentane-1-carboxylic acid (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane).

    • Cool the suspension to 0 °C and add sodium hydroxide (2.2 eq) solution.

    • Slowly add methyl chloroformate (1.1 eq) while maintaining the temperature below 5 °C and the pH between 9-10.

    • Stir the reaction at room temperature for 2-3 hours.

    • Wash the reaction mixture with diethyl ether.

    • Acidify the aqueous layer with cold 1N HCl to pH 2-3.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.

Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of the title compound onto a resin-bound peptide using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF, DCM, and Methanol.

  • Coupling of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid:

    • Dissolve 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (3 eq), HOBt or OxymaPure® (3 eq) in DMF.

    • Add DIC (3 eq) to the solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and Methanol to remove excess reagents.

  • Confirmation of Coupling: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Peptide Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Causality Behind Experimental Choices: The use of DIC/HOBt or DIC/OxymaPure® is a standard and efficient method for activating the carboxylic acid for amide bond formation while minimizing side reactions such as racemization. The extended coupling time for the sterically hindered α,α-disubstituted amino acid ensures a high coupling efficiency.

The following diagram illustrates the key steps in the solid-phase peptide synthesis incorporating the constrained amino acid.

G Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling Deprotection->Coupling Activated_AA Activation of 1-((Methoxycarbonyl)amino) cyclopentane-1-carboxylic acid (DIC/HOBt) Activated_AA->Coupling Washing Washing Coupling->Washing Washing->Deprotection For next AA Final_Peptide Cleavage & Purification Washing->Final_Peptide Final step

Caption: Solid-phase peptide synthesis workflow.

Conclusion and Future Perspectives

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid represents a powerful tool in the arsenal of the medicinal chemist. Its ability to impart conformational rigidity makes it an attractive building block for the design of peptides, peptidomimetics, and small molecules with enhanced biological activity and improved pharmacokinetic properties. The application of such constrained amino acids in the development of HCV NS3/4A protease inhibitors serves as a compelling case study of their utility. As our understanding of protein-ligand interactions continues to deepen, the rational design and application of conformationally constrained building blocks like 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid will undoubtedly play an increasingly important role in the discovery of next-generation therapeutics.

References

  • De Clercq, E. (2014). A cutting-edge view on the current state of HCV therapy. Medicina (Kaunas, Lithuania), 50(1), 1-9. Available at: [Link]

  • Tan, S. L. (Ed.). (2011). Hepatitis C viruses: genomes and molecular biology. Horizon Scientific Press.
  • World Health Organization. (2021). Hepatitis C. Available at: [Link]

  • LookChem. (n.d.). 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. Available at: [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Available at: [Link]

  • Lamarre, D., Anderson, P. C., Bailey, M., Beaulieu, P., Bolger, G., Bonneau, P., Bös, M., Cameron, D. R., Cartier, M., Cordingley, M. G., Faucher, A. M., Goudreau, N., Goulet, S., Gu, Y., Poirier, M., Rancourt, J., Thauvette, L., Thibeault, D., Tsantrizos, Y. S., & Llinàs-Brunet, M. (2003). An NS3 protease inhibitor with potent antiviral activity in hepatitis C virus-infected chimpanzees.
  • Blache, P., et al. (2020). Method for synthesizing peptide containing n-substituted amino acid. US Patent 2020/0277327 A1.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358. Available at: [Link]

  • Sketchy. (2023, July 22). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT [Video]. YouTube. Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.
  • Lenci, E., & Trabocchi, A. (2020). Stereoselective Synthesis of Constrained Amino Acids, Peptidomimetics, and Bioactive Compounds from D-and L-Serine. Molecules (Basel, Switzerland), 25(3), 696.

Sources

Application

Application Note &amp; Protocol: High-Purity Isolation of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Abstract This document provides a detailed protocol for the purification of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds.[1] The prot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the purification of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds.[1] The protocol is designed for researchers in drug discovery and organic synthesis, focusing on achieving high purity (>98%) of the final compound. The methodology is grounded in the principles of acid-base extraction and silica gel column chromatography, common techniques for the purification of N-protected amino acids.[2][3] This guide explains the rationale behind each step to allow for adaptation and troubleshooting.

Introduction: The Importance of Purity

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a non-proteinogenic amino acid derivative. Like other N-protected amino acids, its purity is critical for subsequent reactions, particularly in peptide synthesis or the development of pharmacologically active molecules where impurities can lead to unwanted side reactions and byproducts.[4] The methoxycarbonyl protecting group offers specific advantages in multistep synthesis, and its removal can be achieved under conditions that are orthogonal to other protecting groups.

The purification strategy must effectively remove unreacted starting materials, such as 1-aminocyclopentane-1-carboxylic acid, excess protecting group reagents (e.g., methyl chloroformate), and any byproducts formed during the synthesis. This protocol outlines a robust procedure to achieve this separation.

Physicochemical Properties for Purification Strategy

Understanding the physicochemical properties of the target compound is fundamental to designing an effective purification protocol. The methoxycarbonyl group imparts a moderate polarity to the molecule.

PropertyValueSource
Molecular Formula C8H13NO4[5]
Molecular Weight 187.19 g/mol [5]
Boiling Point 359.4°C at 760 mmHg[5]
Density 1.25 g/cm³[5]
XLogP3 0.6[5]

The XLogP3 value of 0.6 indicates that the compound is relatively polar, but will still have appreciable solubility in moderately polar organic solvents like ethyl acetate and dichloromethane, which is exploited in the extraction and chromatography steps. The carboxylic acid moiety allows for its selective extraction into an aqueous basic solution, leaving non-acidic impurities behind in the organic phase. Conversely, after acidification, the neutral compound can be back-extracted into an organic solvent.

Purification Workflow Overview

The purification process is a multi-step procedure designed to systematically remove different types of impurities. The overall workflow is depicted below.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (Acid-Base Extraction) A->B 1. Quench Reaction 2. Adjust pH C Crude Product (Post-Extraction) B->C 1. Extract with Organic Solvent 2. Dry and Concentrate D Silica Gel Column Chromatography C->D Load onto Column E Pure Fractions (TLC Monitored) D->E Elute with Solvent Gradient F Solvent Evaporation E->F Pool Fractions G High-Purity Product F->G H Purity Analysis (HPLC, NMR) G->H

Caption: Workflow for the purification of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.

Detailed Purification Protocol

This protocol assumes the synthesis of the target compound has been completed and the reaction mixture is ready for workup.

Materials and Reagents
  • Crude 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

  • Ethyl acetate (EtOAc)

  • Hexane

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate stain or other suitable TLC stain

Step-by-Step Procedure

Part 1: Acid-Base Extraction

The goal of this step is to separate the acidic product from neutral or basic impurities.

  • Quenching and Initial Extraction:

    • Transfer the crude reaction mixture to a separatory funnel.

    • If the reaction was performed in an organic solvent, add deionized water.

    • Wash the organic layer with saturated NaHCO₃ solution to remove any unreacted acidic starting materials.

    • Extract the aqueous layer with a water-immiscible organic solvent like ethyl acetate (3 x 50 mL for a 10g scale reaction) to remove non-polar impurities.

  • Acidification and Product Extraction:

    • Cool the aqueous layer in an ice bath to minimize any potential hydrolysis of the methoxycarbonyl group during acidification.

    • Slowly add 1 M HCl with stirring until the pH of the aqueous solution is approximately 2-3. This protonates the carboxylate group, making the product less water-soluble.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). The target compound will move into the organic phase.[2][3]

  • Washing and Drying:

    • Combine the organic extracts from the previous step.

    • Wash the combined organic layers with brine (1 x 50 mL) to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product may be an oil or a semi-solid.[6]

Part 2: Silica Gel Column Chromatography

This step separates the target compound from impurities with similar solubility but different polarity.

  • Preparation:

    • Prepare a slurry of silica gel in hexane and pack a chromatography column.[7]

    • Dissolve the crude product from the extraction step in a minimal amount of dichloromethane or ethyl acetate.

  • Loading and Elution:

    • Load the dissolved sample onto the top of the silica gel column.

    • Begin elution with a non-polar solvent system, such as 30-40% ethyl acetate in hexane. The exact ratio may need to be optimized based on TLC analysis of the crude product.[3]

    • Gradually increase the polarity of the eluent if necessary to elute the product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using TLC.

    • Visualize the TLC plates under UV light (if applicable) and/or by staining (e.g., with potassium permanganate).

    • Pool the fractions containing the pure product.

  • Final Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dry the resulting product under high vacuum to remove any residual solvent. The final product should be a white solid or foam.[2]

Purity Assessment

The purity of the final product should be confirmed by appropriate analytical methods, such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Troubleshooting and Key Considerations

  • Oily Product: N-protected amino acids can sometimes be obtained as oils or semi-solids, even when pure.[8] If a solid product is desired, trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization.[6][8]

  • Emulsion during Extraction: If an emulsion forms during the acid-base extraction, adding brine can help to break it.

  • TLC Analysis: Proper selection of the TLC mobile phase is crucial for good separation in column chromatography. A good starting point is the solvent system that gives the target compound an Rf value of ~0.3.

  • pH Control: Careful control of pH during the extraction is critical. Over-acidification or exposure to strong bases for prolonged periods could potentially lead to the hydrolysis of the methoxycarbonyl protecting group.

Conclusion

This protocol provides a comprehensive guide for the purification of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. By following the principles of acid-base extraction and silica gel chromatography, researchers can obtain this valuable building block in high purity, suitable for demanding applications in pharmaceutical and chemical synthesis.

References

  • WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents. (n.d.).
  • 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid - LookChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • Cyclopentanecarboxylic acid - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014). Retrieved January 25, 2026, from [Link]

  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • US8357820B2 - Process for producing N-protected amino acid - Google Patents. (n.d.).
  • Analysis of Amino Acids - Chemistry LibreTexts. (2021). Retrieved January 25, 2026, from [Link]

  • Separation and Detection of Amino Acids – BIOC*2580 - eCampusOntario Pressbooks. (n.d.). Retrieved January 25, 2026, from [Link]

  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine | The Journal of Physical Chemistry Letters - ACS Publications. (2022). Retrieved January 25, 2026, from [Link]

  • Synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclopentane carboxylic acid. (n.d.). Retrieved January 25, 2026, from [Link]

  • 1-Methoxycyclopropane-1-carboxylic acid | C5H8O3 | CID 22484226 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved January 25, 2026, from [Link]

  • Amino Acid Chromatography - YouTube. (2021). Retrieved January 25, 2026, from [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. (2021). Retrieved January 25, 2026, from [Link]

  • Amino (NH2) Column: How to Keep High Performance? - Welch Materials. (2025). Retrieved January 25, 2026, from [Link]

  • (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents. (n.d.).
  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Quantification of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Introduction 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a key chemical entity with significant interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a key chemical entity with significant interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this molecule is paramount for quality control, pharmacokinetic studies, and process optimization. This document provides detailed application notes and validated protocols for the quantitative analysis of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid in various matrices, tailored for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles to ensure robustness and reliability.

The chemical structure of the analyte, possessing both a carboxylic acid and a carbamate functional group, informs the selection of appropriate analytical techniques. Its properties, such as an exact mass of approximately 187.08 Da and the presence of hydrogen bond donors and acceptors, make it amenable to analysis by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) with appropriate sample derivatization.[1]

This guide offers a selection of methods, from a widely accessible HPLC-UV approach to a highly sensitive and specific LC-MS/MS method, and a GC-MS protocol for instances where volatility can be imparted through derivatization. Each protocol is designed as a self-validating system, with explanations of the underlying scientific principles guiding the experimental choices.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueReference
Exact Mass187.08445790 g/mol [1]
Boiling Point359.4°C at 760 mmHg[1]
Density1.25 g/cm³[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. The principle relies on the separation of the analyte from matrix components on a reversed-phase column followed by detection using a UV spectrophotometer. While the analyte lacks a strong chromophore, detection at lower wavelengths (around 200-220 nm) is typically effective.

Rationale for Method Selection

HPLC-UV is a workhorse in many analytical laboratories due to its reliability and cost-effectiveness.[2] For quality control of bulk substances or formulated products where analyte concentrations are relatively high, this method offers sufficient sensitivity and precision. The choice of a C18 column is based on the non-polar cyclopentane ring and the moderately polar carbamate and carboxylic acid groups, which will provide good retention and separation from more polar impurities.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification s1 Weigh Analyte Standard s2 Prepare Stock Solution (e.g., in Acetonitrile/Water) s1->s2 s3 Create Calibration Curve Standards s2->s3 s4 Prepare Sample Solution s2->s4 h1 Inject Sample/Standard s3->h1 s4->h1 h2 Reversed-Phase C18 Column Separation h1->h2 h3 UV Detection (e.g., 210 nm) h2->h3 h4 Data Acquisition h3->h4 d1 Integrate Peak Area h4->d1 d2 Construct Calibration Curve d1->d2 d3 Calculate Analyte Concentration d2->d3

Caption: Workflow for HPLC-UV Quantification.

Detailed Protocol

1. Reagents and Materials:

  • 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or o-Phosphoric acid (HPLC grade)[2]

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.

Rationale for Method Selection

The high selectivity of LC-MS/MS, particularly in Selective Reaction Monitoring (SRM) mode, allows for the quantification of the analyte in complex matrices with minimal interference.[5] The method for a structurally similar compound, 1-aminocyclopropane-1-carboxylic acid, demonstrates the successful application of LC-MS/MS for this class of molecules.[5] Positive ion electrospray ionization (ESI) is chosen as the carboxylic acid and amide groups can be readily protonated.

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Quantification s1 Prepare Stock & Calibration Standards s3 Fortify with Internal Standard s1->s3 s2 Sample Extraction (e.g., SPE, LLE) s2->s3 l1 Inject Sample s3->l1 l2 UPLC/HPLC Separation l1->l2 l3 Electrospray Ionization (ESI+) l2->l3 l4 Tandem MS (SRM Mode) l3->l4 l5 Data Acquisition l4->l5 d1 Integrate Analyte & IS Peaks l5->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for LC-MS/MS Quantification.

Detailed Protocol

1. Reagents and Materials:

  • As per HPLC method, but with LC-MS grade solvents.

  • Stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N labeled analyte), if available. Otherwise, a structurally similar compound can be used.

2. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

3. LC and MS Conditions:

Liquid Chromatography:

Parameter Condition
Column C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry:

Parameter Condition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
SRM Transitions To be determined by direct infusion of a standard solution
Predicted [M+H]⁺ m/z 188.1

| Example Transitions | 188.1 > 128.1 (Loss of C2H4O2)188.1 > 86.1 (Cyclopentyl iminium ion) |

4. Preparation of Solutions:

  • Prepare stock and calibration standards as in the HPLC method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) using LC-MS grade solvents.

  • Sample Preparation: For complex matrices like plasma or tissue homogenates, a sample cleanup step such as protein precipitation (with acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE) is required to minimize matrix effects.

5. Method Validation: Validation for bioanalytical methods should follow FDA or EMA guidelines, including assessment of selectivity, matrix effect, recovery, and stability.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of amino acid-related compounds, but it requires a derivatization step to increase the volatility of the polar analyte.[6] Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids and amides.[7]

Rationale for Method Selection

While HPLC and LC-MS are generally preferred for non-volatile compounds, GC-MS can offer excellent chromatographic resolution and mass spectral information for structural confirmation.[8] This method is particularly useful when a laboratory is more equipped for GC analysis or when orthogonal confirmation of results from LC-based methods is needed. Derivatization with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is chosen because it forms stable derivatives that are less sensitive to moisture compared to other silylating reagents.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing & Quantification s1 Prepare Standards & Samples s2 Evaporate to Dryness s1->s2 s3 Add Derivatization Reagent (e.g., MTBSTFA) & Solvent s2->s3 s4 Heat to Complete Reaction s3->s4 g1 Inject Derivatized Sample s4->g1 g2 GC Separation (e.g., DB-5ms column) g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass Spectrometry (Scan or SIM) g3->g4 g5 Data Acquisition g4->g5 d1 Integrate Peak Area g5->d1 d2 Construct Calibration Curve d1->d2 d3 Calculate Analyte Concentration d2->d3

Caption: Workflow for GC-MS Quantification.

Detailed Protocol

1. Reagents and Materials:

  • Analyte reference standard.

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).

  • Acetonitrile or Pyridine (GC grade, anhydrous).

  • Reacti-Vials™ or other suitable reaction vials.

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole).

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. Derivatization Procedure:

  • Pipette an aliquot of the sample or standard solution into a reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried residue.

  • Cap the vial tightly and heat at 70-80 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

Gas Chromatography:

Parameter Condition
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.2 mL/min

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

Mass Spectrometry:

Parameter Condition
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions from the full scan spectrum of the derivatized analyte. |

5. Method Validation: Validate the method for the key parameters outlined in the HPLC section. Special attention should be paid to the consistency and completeness of the derivatization reaction.

Conclusion

The choice of analytical method for the quantification of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method provides the high sensitivity and selectivity needed for bioanalysis and trace-level detection. GC-MS offers an alternative approach, particularly for structural confirmation, provided an effective derivatization protocol is employed. All methods presented should be fully validated in the user's laboratory to ensure they are fit for their intended purpose.[9][10][11]

References

  • CIPAC. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL SCOPE.
  • LookChem. 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.
  • Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A, 896(1-2), 335-41.
  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
  • Thermo Fisher Scientific. GC Analysis of Derivatized Amino Acids.
  • Lizada, M. C. C., & Yang, S. F. (1979). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 100(1), 140-145.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ResearchGate. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry.
  • Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Kinetic BPO. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?.
  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Analytical method validation: A brief review.

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Application

Application Notes and Protocols: Derivatization of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid for Bioassays

Introduction: Unlocking the Potential of a Constrained Scaffold In the landscape of modern drug discovery, scaffolds that offer a balance of rigidity and chemical diversity are highly sought after. 1-((Methoxycarbonyl)am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Constrained Scaffold

In the landscape of modern drug discovery, scaffolds that offer a balance of rigidity and chemical diversity are highly sought after. 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid presents such a scaffold. Its constrained cyclopentyl core pre-organizes substituents in three-dimensional space, a feature known to enhance binding affinity and selectivity for biological targets.[1] The presence of both a protected amine and a carboxylic acid functionality provides two orthogonal handles for chemical modification, enabling the generation of diverse libraries of compounds for biological screening.

This guide provides a comprehensive overview of the strategic derivatization of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid and the subsequent application of its derivatives in relevant bioassays. We will delve into the rationale behind key experimental choices, offering detailed, field-proven protocols for both the synthesis of derivative libraries and their biological evaluation.

Chemical Derivatization Strategies

The derivatization of the parent molecule, 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (CAS No: 6949-76-4), primarily targets the carboxylic acid moiety.[2] The methoxycarbonyl-protected amine is generally stable under the conditions used for modifying the carboxylic acid. This allows for a focused approach to generating diversity. The two main avenues for derivatization are the formation of amides and esters.

I. Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, and a vast array of coupling reagents are available to facilitate this transformation. The choice of coupling reagent is critical, especially when dealing with sterically hindered amino acids like our scaffold of interest.

Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can be effective. However, for more challenging couplings with sterically demanding amines or to minimize side reactions, more robust reagents are recommended. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often employed to achieve high yields and purity.

The general mechanism for amide coupling involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. Additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) can act as activated ester intermediates, improving reaction efficiency and reducing racemization.

AmideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., Acyl-O-urea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Amide R-CONH-R' Activated_Intermediate->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide

Caption: General workflow for amide bond formation.

This protocol is designed for the generation of a small library of amides in parallel, for example, in a 24- or 96-well plate format.

Materials:

  • 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

  • A diverse set of primary and secondary amines

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials or deep-well plates

  • Magnetic stirrer or orbital shaker

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid in anhydrous DMF.

    • Prepare a 0.5 M solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

    • Prepare 0.6 M solutions of each amine in anhydrous DMF in separate vials.

  • Reaction Setup:

    • To each reaction vial, add the 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid stock solution (1.0 eq).

    • Add the HATU stock solution (1.1 eq).

    • Add the DIPEA stock solution (2.0 eq).

    • Initiate the reaction by adding the respective amine stock solution (1.2 eq) to each vial.

  • Reaction and Work-up:

    • Seal the vials and allow the reactions to proceed at room temperature for 4-12 hours with gentle agitation.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude amides by flash column chromatography on silica gel or by preparative HPLC.

Derivative TypeCoupling ReagentBaseSolventTypical Yield Range
Primary AmidesHATUDIPEADMF75-95%
Secondary AmidesHATUDIPEADMF70-90%
AnilinesPyBOPDIPEADMF65-85%
II. Ester Library Synthesis

Esterification of the carboxylic acid provides another avenue for generating structural diversity. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a classic method. However, for more sensitive substrates or to achieve milder reaction conditions, carbodiimide-mediated esterification is preferred.

This protocol utilizes EDC in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) for the efficient synthesis of esters.

Materials:

  • 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

  • A diverse set of primary and secondary alcohols

  • EDC hydrochloride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vials

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add the desired alcohol (1.5 eq).

    • Add a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Reaction and Work-up:

    • Allow the reaction to warm to room temperature and stir for 6-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude esters by flash column chromatography on silica gel.

Derivative TypeReagentsSolventTypical Yield Range
Methyl/Ethyl EstersEDC/DMAPDCM85-98%
Benzyl EstersEDC/DMAPDCM80-95%
tert-Butyl EstersEDC/DMAPDCM60-75%

Bioassay Screening Strategies

The newly synthesized library of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid derivatives can be screened in a variety of bioassays to identify compounds with interesting biological activities. The choice of assay will depend on the therapeutic area of interest. Below are protocols for three common types of assays: enzyme inhibition, receptor binding, and antibacterial screening.

BioassayWorkflow Start Synthesized Derivative Library Primary_Screening Primary Screening (e.g., Single Concentration) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: A typical high-throughput screening workflow.

I. Enzyme Inhibition Assays: A Focus on Proteases

Many drugs target enzymes, and protease inhibitors are a particularly important class of therapeutics. The following is a general protocol for a fluorescence-based protease inhibition assay.

This assay measures the ability of a compound to inhibit the activity of a protease by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Purified protease of interest (e.g., Trypsin, Chymotrypsin, Caspase-3)

  • Fluorogenic protease substrate (e.g., a peptide with a quenched fluorophore)

  • Assay buffer (specific to the protease)

  • Derivative library in DMSO

  • Positive control inhibitor (known inhibitor of the protease)

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Assay Preparation:

    • Prepare a working solution of the protease in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Prepare serial dilutions of the derivative compounds and the positive control in assay buffer containing a low percentage of DMSO (typically <1%).

  • Assay Protocol:

    • To the wells of the microplate, add the derivative solutions or controls.

    • Add the protease solution to all wells except for the substrate control wells.

    • Incubate the plate at the optimal temperature for the protease for 15-30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound relative to the DMSO control.

    • For active compounds, perform a dose-response experiment to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

II. Receptor Binding Assays: Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of cell surface receptors that are common drug targets. Radioligand binding assays are a gold standard for measuring the affinity of a compound for a receptor.

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand specific for the GPCR (e.g., ³H- or ¹²⁵I-labeled)

  • Binding buffer

  • Derivative library in DMSO

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the derivative compounds in binding buffer.

    • In the wells of the filter plate, add the derivative solutions, binding buffer (for total binding), or non-specific binding control.

    • Add the radiolabeled ligand to all wells.

    • Add the cell membranes to all wells to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by each test compound.

    • For active compounds, perform a dose-response experiment to determine the Ki (inhibitory constant).

III. Antibacterial Screening

The increasing threat of antibiotic resistance necessitates the discovery of new antibacterial agents. A simple broth microdilution assay can be used to determine the minimum inhibitory concentration (MIC) of the synthesized derivatives.[3]

Materials:

  • Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Derivative library in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 96-well clear microplates

  • Spectrophotometric plate reader

Procedure:

  • Preparation:

    • Prepare a bacterial inoculum in CAMHB and adjust to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Prepare serial two-fold dilutions of the derivative compounds and control antibiotics in CAMHB in the microplate.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader to quantify growth.

Bioassay TypeKey Parameter MeasuredTypical Throughput
Enzyme InhibitionIC50High
Receptor BindingKiMedium to High
Antibacterial ScreeningMICHigh

Conclusion and Future Directions

The derivatization of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid offers a powerful strategy for the generation of novel chemical entities with the potential for a wide range of biological activities. The protocols outlined in this guide provide a solid foundation for the synthesis of amide and ester libraries and their subsequent evaluation in key bioassays.

Future work could involve expanding the chemical diversity by modifying the N-protecting group or by performing reactions on the cyclopentyl ring itself. Furthermore, the identified "hit" compounds from the initial screens can serve as starting points for lead optimization campaigns, where structure-activity relationships (SAR) are established to design more potent and selective drug candidates. The integration of computational modeling and in silico screening can further accelerate the discovery process.

References

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11029-11036. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • LookChem. (n.d.). 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tools for GPCR drug discovery. Retrieved from [Link]

  • MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. Retrieved from [Link]

  • MarinBio. (n.d.). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assays for Predicting Acute Toxicity. In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure and Function Studies of GPCRs by Site-Specific Incorporation of Unnatural Amino Acids. Retrieved from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved from [Link]

Sources

Method

Application Note: A Robust Protocol for the Amide Coupling of Sterically Hindered 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry. Abstract: This document provides a comprehensive experimental guide for the efficient amide coup...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Abstract: This document provides a comprehensive experimental guide for the efficient amide coupling of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, a sterically hindered non-proteinogenic amino acid. Recognizing the synthetic challenges posed by such scaffolds, this guide details a reliable protocol utilizing HATU-mediated activation. We delve into the mechanistic rationale for reagent selection, offer a detailed step-by-step procedure, and provide troubleshooting insights to ensure high-yield, high-purity synthesis of the target amide.

Introduction: The Challenge and Utility of Sterically Hindered Amino Acids

In the landscape of modern drug discovery, non-proteinogenic amino acids are indispensable tools for crafting novel peptide and small molecule therapeutics. Introducing sterically demanding residues, such as the α,α-disubstituted cyclopentane derivative 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid , can imbue parent molecules with valuable properties. These include enhanced proteolytic stability, constrained conformations leading to improved receptor affinity and selectivity, and favorable pharmacokinetic profiles.

However, the very structural feature that confers these advantages—the steric bulk around the carboxylic acid—presents a significant hurdle during synthesis. Standard amide bond formation techniques often fail or provide poor yields due to the hindered nature of the reaction center. This application note presents a robust and optimized protocol that overcomes this challenge through the strategic use of a potent coupling reagent.

Compound Profile: 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Before proceeding, it is essential to understand the properties of the starting material.

PropertyValueReference
IUPAC Name 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid[1]
CAS Number 6949-76-4[1]
Molecular Formula C₈H₁₃NO₄[1]
Molecular Weight 187.19 g/mol [1][2]
Appearance White to off-white solid
Key Features N-protected, α,α-disubstituted amino acid

The Rationale for Reagent Selection: Overcoming Steric Hindrance

The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid's carbonyl group.[3] A direct reaction with an amine is thermodynamically unfavorable as it results in a non-productive acid-base reaction.[4] Coupling reagents circumvent this by converting the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive acyl intermediate.

For sterically hindered substrates like our target compound, the choice of coupling reagent is critical. Reagents must be highly reactive to facilitate nucleophilic attack by the amine despite the crowded environment.[5] While classic carbodiimides like EDC are effective for many applications, they can be less efficient for challenging couplings.[5][6]

We, therefore, recommend the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . HATU is a third-generation uronium-based coupling reagent renowned for its high efficiency, rapid reaction rates, and ability to suppress racemization, particularly in the context of sterically demanding substrates.[7][8] Its superiority stems from the formation of a highly reactive OAt-active ester, which benefits from the anchimeric assistance of the neighboring pyridine nitrogen in the 7-azabenzotriazole (HOAt) moiety, accelerating the subsequent aminolysis.[9]

Reaction Mechanism: The Role of HATU

The HATU-mediated coupling proceeds through a well-defined pathway, ensuring efficient activation and subsequent amidation.

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[10]

  • Initial Activation: The carboxylate attacks the electrophilic carbon of HATU, displacing the HOAt group and forming a highly unstable O-acyl(tetramethyl)isouronium salt.[7][9]

  • Active Ester Formation: The liberated HOAt anion rapidly attacks the isouronium salt. This step is highly efficient and results in the formation of the key OAt-active ester intermediate, releasing tetramethylurea as a byproduct.[9][10]

  • Nucleophilic Attack: The amine component attacks the activated carbonyl carbon of the OAt-ester. The unique structure of the HOAt leaving group facilitates this step, leading to the formation of the desired amide bond and the release of HOAt.[9][10]

HATU_Mechanism Figure 1: HATU Coupling Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + Base HATU HATU ActiveEster OAt Active Ester HATU->ActiveEster Base DIPEA (Base) Carboxylate->ActiveEster + HATU Amide R-CO-NHR' (Amide Product) ActiveEster->Amide + Amine Byproduct Tetramethylurea + HOAt + Base-H⁺ ActiveEster->Byproduct Amine R'-NH₂ (Amine) Amine->Amide

Caption: Figure 1: HATU Coupling Mechanism

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjust quantities proportionally for different scales.

Materials and Reagents
ReagentGradeSupplier
1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid≥97%e.g., AChemBlock[1]
Amine (R-NH₂)Reagent GradeVarious
HATU≥98%e.g., Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5% (Peptide Synthesis Grade)Various
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Various
Ethyl Acetate (EtOAc)ACS GradeVarious
1 M Hydrochloric Acid (HCl)ACS GradeVarious
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVarious
Brine (Saturated NaCl)ACS GradeVarious
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVarious
Reagent Calculation Table (for 1.0 mmol scale)
ReagentM.W. ( g/mol )EquivalentsAmount (mg)Amount (mmol)
Carboxylic Acid187.191.0187.21.0
AmineVaries1.1Varies1.1
HATU380.231.1418.31.1
DIPEA129.253.0387.8 (0.53 mL)3.0
DMF73.09-5.0 mL-
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (187.2 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5.0 mL) and stir until the solid is completely dissolved.

  • Addition of Amine & Base: Add the desired amine (1.1 mmol, 1.1 eq) to the solution, followed by DIPEA (0.53 mL, 3.0 mmol, 3.0 eq). Stir for 2 minutes.

  • Activation and Coupling: Add HATU (418.3 mg, 1.1 mmol, 1.1 eq) in one portion. The solution may turn slightly yellow.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30-50% Ethyl Acetate in Hexanes. The reaction is complete upon full consumption of the limiting starting material (typically the carboxylic acid).

Workup and Purification
  • Quenching & Dilution: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of Ethyl Acetate and 30 mL of water.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove DIPEA and any unreacted amine.

    • Wash with saturated NaHCO₃ solution (2 x 25 mL) to remove unreacted carboxylic acid and HOAt.

    • Wash with brine (1 x 30 mL) to remove residual water.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to afford the pure amide product.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure.

  • LC-MS: To confirm the molecular weight and assess purity.

  • HRMS: To determine the exact mass.

Visualized Experimental Workflow

Workflow Figure 2: Experimental Workflow A 1. Setup Dissolve Acid in DMF B 2. Add Reagents Amine + DIPEA A->B C 3. Activation Add HATU B->C D 4. Reaction Stir 2-4h at RT C->D E 5. Monitoring TLC / LC-MS D->E F 6. Workup EtOAc/Water Extraction (Acid, Base, Brine Washes) E->F If Complete G 7. Isolation Dry & Concentrate F->G H 8. Purification Silica Gel Chromatography G->H I 9. Analysis NMR, LC-MS, HRMS H->I

Caption: Figure 2: Experimental Workflow

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Highly hindered amine component.- Deactivated reagents.- Extend reaction time to 6-12 hours.- Gently heat the reaction to 40-50 °C.- Use a more powerful coupling reagent like COMU.[6]- Ensure HATU and DMF are anhydrous.
Low Yield - Product loss during aqueous workup.- Inefficient purification.- If the product shows some water solubility, reduce the number of washes or back-extract the aqueous layers.- Ensure proper selection of solvent system for chromatography.
N-acylurea byproduct - A potential side reaction with carbodiimide reagents, less common with HATU but can occur if moisture is present.[6]- Ensure all reagents and solvents are strictly anhydrous.- The recommended HATU protocol minimizes this side reaction.
Difficulty removing byproducts - Tetramethylurea (from HATU) and DIPEA·HCl salts are highly polar.- The prescribed acidic and basic washes are typically sufficient.[11]- For stubborn DMF removal, a 5% LiCl aqueous wash can be effective.[11]

Conclusion

The coupling of sterically hindered amino acids like 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid requires a carefully selected and robust synthetic strategy. The protocol detailed herein, centered on the use of the highly efficient HATU coupling reagent, provides a reliable and high-yielding pathway to the desired amide products. By understanding the underlying chemical principles and following this validated procedure, researchers can confidently incorporate these valuable building blocks into their drug discovery and development programs.

References

  • Wikipedia. (n.d.). HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • LookChem. (n.d.). 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. [Link]

  • ACS Publications. (2016). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]

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Application

Application Notes and Protocols for High-Throughput Screening Assays Involving 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Introduction: A Novel Scaffold for Protease Inhibitor Discovery In the landscape of modern drug discovery, the identification of novel molecular scaffolds is paramount to accessing new chemical space and developing thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Protease Inhibitor Discovery

In the landscape of modern drug discovery, the identification of novel molecular scaffolds is paramount to accessing new chemical space and developing therapeutics with improved potency, selectivity, and pharmacokinetic properties. 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid presents itself as a compelling starting point for the generation of focused chemical libraries. Its structure features a constrained cyclic amino acid motif, a feature known to be advantageous in the design of bioactive molecules, particularly enzyme inhibitors.[1] The cyclopentane ring restricts the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to a target protein and potentially higher affinity and selectivity.[2]

This document outlines a detailed application and protocol for the use of a combinatorial library, built upon the 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid scaffold, in a high-throughput screening (HTS) campaign to identify novel inhibitors of a therapeutically relevant protease. For the purpose of this guide, we will focus on a hypothetical screening campaign against Cathepsin L , a cysteine protease implicated in various pathological processes including cancer progression and infectious diseases.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the core molecule's properties is essential for library design and assay development.

PropertyValueSource
Molecular Formula C8H13NO4
Molecular Weight 187.2 g/mol
XLogP3 0.6
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bond Count 3

High-Throughput Screening Workflow for Cathepsin L Inhibitors

The overall workflow for identifying novel Cathepsin L inhibitors from a library derived from our scaffold of interest is a multi-step process designed to efficiently screen a large number of compounds and progressively narrow down to the most promising candidates.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Validation Lib_Prep Combinatorial Synthesis of Library based on 1-((Methoxycarbonyl)amino) cyclopentane-1-carboxylic acid Plate Library Plating (384-well format) Lib_Prep->Plate Primary_Screen Single-Concentration FRET-based Assay (e.g., 10 µM) Plate->Primary_Screen Assay Ready Plates Hit_ID Initial Hit Identification (e.g., >50% inhibition) Primary_Screen->Hit_ID Dose_Response Dose-Response Curves (IC50 determination) Hit_ID->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., Absorbance-based) Dose_Response->Orthogonal_Assay SAR Preliminary SAR Analysis Orthogonal_Assay->SAR To_Lead_Opt Lead Optimization SAR->To_Lead_Opt Validated Hits

A high-level overview of the HTS workflow.

Fluorescence-Based Primary Assay Protocol

A fluorescence resonance energy transfer (FRET) assay is a sensitive and robust method for monitoring protease activity in a high-throughput format.[3][4] The principle relies on a peptide substrate labeled with a FRET pair (a fluorophore and a quencher). In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Materials and Reagents
  • Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0.

  • Recombinant Human Cathepsin L: (Prepared in-house or commercially sourced).

  • FRET Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin), a commonly used fluorogenic substrate for Cathepsin L.

  • Test Compounds: Library derived from 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, solubilized in 100% DMSO.

  • Positive Control: A known Cathepsin L inhibitor (e.g., E-64).

  • Negative Control: 100% DMSO.

  • Microplates: 384-well, black, low-volume plates.

Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each test compound from the library stock plates to the 384-well assay plates.

    • This results in a final assay concentration of 10 µM, assuming a final assay volume of 50 µL.

    • Designate columns for positive and negative controls (e.g., column 23 for positive control, column 24 for negative control).

  • Enzyme Preparation and Dispensing:

    • Dilute recombinant Cathepsin L to a working concentration of 2X the final desired concentration (e.g., 2 nM) in cold assay buffer.

    • Dispense 25 µL of the diluted enzyme solution into each well of the assay plates containing the test compounds.

  • Incubation:

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.

    • Incubate the plates at room temperature for 30 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a 2X working solution of the FRET substrate (e.g., 20 µM Z-Phe-Arg-AMC) in assay buffer.

    • Dispense 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately transfer the plates to a fluorescence plate reader.

  • Data Acquisition:

    • Monitor the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • Readings should be taken every 2 minutes for a total of 30 minutes.

Data Analysis and Hit Selection

The primary goal of the initial screen is to identify "hits"—compounds that exhibit significant inhibition of Cathepsin L activity.

  • Calculation of Percent Inhibition:

    • The rate of reaction is determined from the linear portion of the kinetic curve for each well.

    • Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))

    • Rate_sample is the reaction rate in the presence of a test compound.

    • Rate_neg_ctrl is the average reaction rate of the negative control wells (DMSO).

    • Rate_pos_ctrl is the average reaction rate of the positive control wells (e.g., E-64).

  • Assay Quality Control:

    • The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[5] It is calculated as follows: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Hit Criteria:

    • Compounds demonstrating a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as initial hits.

Hit Confirmation and Validation

Initial hits from the primary screen require further validation to eliminate false positives and to characterize their potency.[6]

Dose-Response Analysis
  • Selected hits are re-tested in the same FRET assay but over a range of concentrations (e.g., 8-point, 3-fold serial dilutions).

  • This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Orthogonal Assays
  • To rule out assay-specific artifacts (e.g., compound fluorescence), confirmed hits should be tested in an orthogonal assay that utilizes a different detection method.

  • An example would be an absorbance-based assay using a chromogenic substrate.

Preliminary Structure-Activity Relationship (SAR)
  • The IC50 values of the validated hits are analyzed in the context of their chemical structures.

  • This initial SAR analysis can identify common structural motifs associated with activity and guide the next phase of lead optimization.[6]

Hypothetical Role of Cathepsin L in a Signaling Pathway

The inhibition of Cathepsin L can have significant downstream effects on cellular processes. For instance, in cancer, Cathepsin L is involved in the degradation of the extracellular matrix, which facilitates tumor invasion and metastasis.

Signaling_Pathway Hypothetical role of Cathepsin L in tumor progression and its inhibition. cluster_cell Tumor Cell CatL Cathepsin L (Cysteine Protease) ECM_Deg ECM Degradation (e.g., Collagen, Elastin) CatL->ECM_Deg cleaves Growth_Factors Release of Growth Factors ECM_Deg->Growth_Factors releases Invasion Cell Invasion & Metastasis ECM_Deg->Invasion enables Proliferation Cell Proliferation & Survival Growth_Factors->Proliferation promotes Inhibitor Novel Inhibitor (from HTS) Inhibitor->CatL

Inhibition of Cathepsin L blocks ECM degradation.

Conclusion

The constrained cyclic amino acid scaffold of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid represents a promising starting point for the development of novel protease inhibitors. The detailed HTS protocol described herein provides a robust framework for screening a combinatorial library based on this scaffold against Cathepsin L. Through a systematic process of primary screening, hit validation, and secondary assays, potent and selective inhibitors can be identified, paving the way for future lead optimization and drug development efforts. The integration of high-quality assays, rigorous data analysis, and a sound understanding of the underlying biology is critical for the success of any HTS campaign.

References

  • Klimek, D. A., et al. (2020). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 12(11), 1218. [Link]

  • Wiedmann, M., & Craik, C. S. (2003). Engineering of a macromolecular scaffold to develop specific protease inhibitors. Nature Biotechnology, 21(9), 1045–1050. [Link]

  • Oh, D., & Lee, K. (2015). Constrained Peptides in Drug Discovery and Development. Journal of Medicinal Chemistry, 58(15), 5897–5911. [Link]

  • Harrer, D., et al. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Discovery Today: Technologies, 20, 21–28. [Link]

  • Young, R. J., et al. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 15-31. [Link]

  • Creative Biolabs. (n.d.). SFTI Scaffold Introduction. Retrieved from [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 53–68. [Link]

  • Singh, I., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(4), 950. [Link]

  • Agresti, J. J., & Griffiths, A. D. (2023). Ultrahigh-Throughput Enzyme Engineering and Discovery in In Vitro Compartments. Chemical Reviews, 123(10), 6439–6483. [Link]

  • Rothlauf, P. W., et al. (2020). Development of a Fluorescence-Based, High-Throughput SARS-CoV-2 3CLpro Reporter Assay. mSphere, 5(5), e00819-20. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Krizsan, A., et al. (2023). Identification of Kazal Inhibitor Scaffolds with Identical Canonical Binding Loops and Their Effects on Binding Properties. Biochemistry, 62(2), 335–346. [Link]

  • Chen, Y., et al. (2023). Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. International Journal of Molecular Sciences, 24(17), 13576. [Link]

  • Klimeš, D., et al. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. PLoS ONE, 15(10), e0240539. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Laman, H., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Angelini, A., et al. (2014). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. ACS Chemical Biology, 9(7), 1547–1554. [Link]

  • Ito, K., & Passioura, T. (2015). Constrained Peptides in Drug Discovery and Development. Chemical & Pharmaceutical Bulletin, 63(7), 479-488. [Link]

  • de Moraes, M. C., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Journal of Chromatography B, 1209, 123419. [Link]

  • Foley, D. J., et al. (2023). A focus on the discovery of potent and selective cyclic peptide scaffolds for drug development. Chemical Society Reviews, 52(1), 167-184. [Link]

  • AstraZeneca. (2025). Thermal Shift Methods and High Throughput Screening. YouTube. [Link]

  • Wang, Y., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 41–59. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (CAS 6949-76-4). This guide is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (CAS 6949-76-4). This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. As a key building block in medicinal chemistry and drug development, understanding its physicochemical behavior is critical for experimental success. This document provides in-depth troubleshooting guides, mechanistic explanations, and validated protocols to systematically overcome solubility hurdles.

Section 1: Understanding the Molecule's Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure. 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid possesses distinct functional groups that dictate its interaction with various solvents.

  • Carboxylic Acid (-COOH): This is an acidic, polar group capable of donating a hydrogen bond. Its key feature is the ability to be deprotonated in the presence of a base to form a highly polar, water-soluble carboxylate salt (-COO⁻). The solubility of molecules with carboxylic acids is therefore highly dependent on pH.[1]

  • Cyclopentane Ring: This alicyclic, non-polar ring structure is hydrophobic. It contributes to the molecule's low intrinsic solubility in aqueous media.

  • N-Methoxycarbonyl Group (Carbamate): This group protects the amino functionality. While it contains polar C=O and C-O bonds and can accept hydrogen bonds, it also introduces a non-polar methyl group. The N-H bond can act as a hydrogen bond donor. This functional group contributes to the molecule's potential for strong intermolecular hydrogen bonding in its solid, crystalline state, which can increase the energy required for dissolution.[2][3]

The interplay between the polar, ionizable carboxylic acid and the hydrophobic cyclopentane ring is the primary cause of its challenging solubility profile.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₈H₁₃NO₄[4]
Molecular Weight 187.19 g/mol [4]
XLogP3 0.6[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]
Appearance White solid[6]

XLogP3 is a computed measure of hydrophobicity. A value of 0.6 indicates a relatively balanced hydrophilic/hydrophobic character, which explains its challenging solubility in both purely aqueous and purely non-polar solvents.

Section 2: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: Why won't 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid dissolve in neutral water?

A: In neutral water, the carboxylic acid group is primarily in its protonated (-COOH) form. This form is not charged and has limited polarity. The hydrophobic cyclopentane ring dominates, leading to very low aqueous solubility. Furthermore, strong hydrogen bonds between molecules in the solid state can hinder dissolution.[7][8]

Q2: I tried a non-polar organic solvent like hexanes or toluene and it still didn't dissolve. Why?

A: While the cyclopentane ring is non-polar, the polar carboxylic acid and carbamate functional groups prevent dissolution in non-polar solvents. These polar groups would have to break their favorable intermolecular hydrogen bonds in the solid state without being able to form new, stabilizing interactions with the non-polar solvent.

Q3: What is the single most effective method to try first for aqueous solutions?

A: The most effective initial strategy is pH adjustment . By adding a base to raise the pH of the aqueous medium, you deprotonate the carboxylic acid to its highly polar and much more soluble carboxylate salt form.[9][10]

Q4: Can I heat the solvent to improve solubility?

A: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid. However, use this method with caution. Apply gentle heating (e.g., 40-50°C) and monitor for any signs of degradation (color change). This is often used in conjunction with other methods like co-solvents.

Section 3: Systematic Troubleshooting Guides & Protocols

For persistent solubility issues, a systematic approach is required. The following guides provide detailed, step-by-step instructions.

Guide 1: Aqueous Solubilization via pH Adjustment

This is the most reliable method for preparing aqueous solutions for bioassays, screening, or certain reaction types. The principle is to convert the poorly soluble neutral acid into a highly soluble salt.[11]

At a pH above the compound's pKa (typically 4-5 for a carboxylic acid), the equilibrium shifts towards the deprotonated carboxylate anion. This charged species has strong ion-dipole interactions with water, leading to a dramatic increase in solubility.

  • Preparation: Weigh the desired amount of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid into a suitable vessel. Add a portion (e.g., 80%) of the final desired volume of purified water or an appropriate buffer (e.g., PBS).

  • Slurry Formation: Stir or vortex the mixture. It will likely form a fine white slurry or suspension.

  • Base Titration: While stirring, add a 0.1 M to 1 M solution of a suitable base (e.g., NaOH, KOH, or NaHCO₃) dropwise. Sodium bicarbonate is a milder option if the compound is base-sensitive.

  • Monitor Dissolution: Continue adding the base slowly until the solid completely dissolves. The solution should become clear.

  • pH Measurement & Adjustment: Use a calibrated pH meter to check the pH of the solution. The target pH should ideally be at least 1.5 to 2 units above the compound's pKa. A final pH of 7.0-7.4 is common for biological applications. If the pH is too high, it can be carefully back-titrated with a dilute acid (e.g., 0.1 M HCl), but avoid dropping the pH too low, which would cause precipitation.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable in the target range, add the remaining water or buffer to reach the final desired concentration.

start Start: Slurry of Compound in Water/Buffer add_base Add 0.1M NaOH or NaHCO₃ dropwise with stirring start->add_base check_diss Is the solution clear? add_base->check_diss check_diss->add_base  No measure_ph Measure pH check_diss->measure_ph  Yes check_ph Is pH > 6.5? measure_ph->check_ph success Success: Compound Dissolved check_ph->success  Yes fail Issue: Incomplete Solubilization Consider Co-solvent or Heating check_ph->fail  No (Possible buffer capacity issue)

Caption: Decision workflow for aqueous solubilization using pH adjustment.

Guide 2: Organic Solvent Selection & Co-Solvent Systems

For applications in organic synthesis, purification, or non-aqueous formulations, selecting the right organic solvent is key. Due to the molecule's mixed polarity, a single solvent may not be optimal.

The ideal solvent must effectively disrupt the intermolecular hydrogen bonds holding the crystal lattice together while also solvating both the polar (acid, carbamate) and non-polar (cyclopentane) parts of the molecule. Polar aprotic solvents are often excellent candidates as they are strong hydrogen bond acceptors.

Perform this screening at a small scale (e.g., 1-2 mg of compound in 0.2-0.5 mL of solvent) to conserve material.

  • Tier 1: Common Polar Solvents:

    • Methanol (MeOH) / Ethanol (EtOH): Polar protic. Good starting points. Can H-bond with the compound.

    • Dimethyl Sulfoxide (DMSO) / N,N-Dimethylformamide (DMF): Polar aprotic. Often very effective at high concentrations. Excellent H-bond acceptors.

    • Acetonitrile (ACN): Polar aprotic. Less polar than DMSO/DMF, may be effective.

    • Tetrahydrofuran (THF): Moderately polar aprotic. Can be effective, especially with gentle warming.

  • Tier 2: Co-Solvent Systems:

    • If solubility is limited in a Tier 1 solvent, or for applications requiring water, a co-solvent system is a powerful strategy.[] The presence of some water can sometimes increase the solubility of carboxylic acids in organic solvents.[13]

    • Common Mixtures:

      • Ethanol / Water

      • DMSO / Water

      • THF / Water

    • Method: Dissolve the compound in the minimal amount of the stronger organic solvent (e.g., DMSO) first, then slowly add the weaker solvent (e.g., water or a buffer) until the desired final solvent ratio is achieved. Watch carefully for any signs of precipitation.

start Start: Undissolved Compound tier1 Tier 1 Screen: DMSO, DMF, MeOH, EtOH start->tier1 check_tier1 Soluble? tier1->check_tier1 tier2 Tier 2 Strategy: Co-Solvents (e.g., DMSO/H₂O) or Gentle Heating (40°C) check_tier1->tier2  No / Limited success Success: Solution Prepared check_tier1->success  Yes check_tier2 Soluble? tier2->check_tier2 check_tier2->success  Yes fail Insoluble: Consider advanced formulation (e.g., solid dispersion) check_tier2->fail  No

Caption: Systematic workflow for organic solvent and co-solvent selection.

Section 4: Advanced Considerations

If standard methods fail, the issue may be related to the compound's solid-state properties.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with vastly different solubilities.[3] The manufacturing process can influence which form is produced. If you observe batch-to-batch variability in solubility, polymorphism may be the cause.

  • Amorphous vs. Crystalline: Amorphous solids lack a regular crystal lattice and are generally more soluble but less stable than their crystalline counterparts.[3] Specialized techniques like spray drying or creating solid dispersions can generate amorphous material to enhance solubility and dissolution rates.[14] These are advanced formulation strategies typically employed in later-stage drug development.[15]

For any further assistance or questions regarding specific applications, please do not hesitate to contact our technical support team.

References
  • Noji, M., et al. (2007). The solubility of amino acids and related compounds in aqueous solutions. Available at: ResearchGate.[Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.[Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[Link]

  • LookChem. (n.d.). 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. LookChem.[Link]

  • Gothwal, A., et al. (2024). Formulation strategies for poorly soluble drugs. Available at: ResearchGate.[Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Li, S., et al. (2004). Impact of solid state properties on developability assessment of drug candidates. Advanced Drug Delivery Reviews, 56(3), 353-376. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 37-45. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab., CA (United States).[Link]

  • Vici Health Sciences. (n.d.). Solid State Properties of Drugs. Vici Health Sciences.[Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. [Link]

  • JoVE. (2023). Physical Properties of Carboxylic Acids. Journal of Visualized Experiments.[Link]

  • IGI Global. (n.d.). pH adjustment: Significance and symbolism. IGI Global.[Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Volume 05, Issue 06, 199-204. [Link]

  • Patil, S. K., et al. (2019). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 9(3), 859-866. [Link]

  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Chemistry LibreTexts.[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Welcome to the technical support center for the synthesis and optimization of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis.

Introduction

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a key building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, can present several challenges that may affect yield, purity, and scalability. This document provides a comprehensive guide to navigate these potential hurdles, drawing upon established chemical principles and practical laboratory experience. The primary synthetic route discussed involves a two-stage process: the synthesis of the precursor 1-aminocyclopentane-1-carboxylic acid via the Bucherer-Bergs reaction, followed by the N-protection of the amino group with a methoxycarbonyl moiety.

Overall Synthesis Workflow

The synthesis can be visualized as a two-part process. The first part is the creation of the core amino acid structure, and the second is the protection of the amino group.

Synthesis_Workflow cluster_0 Part 1: Bucherer-Bergs Reaction cluster_1 Part 2: Hydrolysis & N-Protection Cyclopentanone Cyclopentanone Hydantoin 5,5-Cyclopentanespirohydantoin Cyclopentanone->Hydantoin Reaction Reagents_BB KCN, (NH4)2CO3 Reagents_BB->Hydantoin Amino_Acid 1-Aminocyclopentane- 1-carboxylic acid Hydantoin->Amino_Acid Hydrolysis Final_Product 1-((Methoxycarbonyl)amino)cyclopentane- 1-carboxylic acid Amino_Acid->Final_Product N-Protection Methyl_Chloroformate Methyl Chloroformate, Base Methyl_Chloroformate->Final_Product

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Bucherer-Bergs Reaction for 1-Aminocyclopentane-1-carboxylic Acid Synthesis

The Bucherer-Bergs reaction is a robust method for synthesizing α-amino acids from ketones.[1][2][3] It proceeds through a hydantoin intermediate.

Mechanism of the Bucherer-Bergs Reaction

Bucherer_Bergs_Mechanism Ketone Cyclopentanone C5H8O Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, H2O Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile + (NH4)2CO3 (provides NH3) Hydantoin 5,5-Cyclopentanespirohydantoin C7H10N2O2 Aminonitrile->Hydantoin Intramolecular cyclization + CO2

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

Frequently Asked Questions (FAQs) - Bucherer-Bergs Reaction

Q1: My Bucherer-Bergs reaction has a low yield of the hydantoin intermediate. What are the likely causes?

A1: Low yields in the Bucherer-Bergs reaction can often be attributed to several factors:

  • Suboptimal Temperature: The reaction typically requires heating. Ensure your reaction temperature is maintained consistently, usually in the range of 60-80°C.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. An excess of cyanide or ammonium carbonate is often used to drive the reaction to completion.

  • pH Control: The pH of the reaction mixture should be slightly basic to facilitate the necessary reaction steps. Ammonium carbonate itself acts as a buffer.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by TLC or HPLC is recommended to determine the point of completion.

Q2: I am observing the formation of side products. How can I minimize them?

A2: Side product formation can arise from the reactivity of the starting materials and intermediates.

  • Polymerization of Cyclopentanone: Under strongly basic conditions, cyclopentanone can undergo self-condensation. Maintaining a controlled pH and temperature can mitigate this.

  • Cyanide Side Reactions: Ensure that the cyanide is added to the reaction mixture in a controlled manner. Localized high concentrations of cyanide can lead to unwanted reactions.

Troubleshooting Guide: Bucherer-Bergs Reaction
Problem Potential Cause Troubleshooting Steps
Low Conversion of Cyclopentanone Insufficient reaction time or temperature.Monitor the reaction using TLC or GC to track the disappearance of cyclopentanone. If the reaction stalls, consider a modest increase in temperature (e.g., in 5-10°C increments) or extending the reaction time.
Difficulty in Isolating the Hydantoin Product The hydantoin may be more soluble in the reaction mixture than anticipated.After cooling the reaction mixture, acidification can help precipitate the hydantoin product. Ensure the pH is adjusted carefully to the isoelectric point of the hydantoin. Seeding with a small crystal of the product can also induce crystallization.
Product is an Oily Residue Instead of a Solid Presence of unreacted starting materials or side products.Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). If it remains an oil, column chromatography may be necessary.

Part 2: Hydrolysis of the Hydantoin and N-Methoxycarbonyl Protection

Hydrolysis of 5,5-Cyclopentanespirohydantoin

The hydantoin is hydrolyzed to the corresponding amino acid, typically under basic conditions followed by neutralization.

Frequently Asked Questions (FAQs) - Hydrolysis

Q3: The hydrolysis of my hydantoin is incomplete. What can I do?

A3: Incomplete hydrolysis is a common issue.

  • Strength of Base: Stronger basic conditions (e.g., using NaOH or Ba(OH)2) and higher temperatures are often required for complete hydrolysis.

  • Reaction Time: This hydrolysis can be slow. Extending the reaction time, even up to 24-48 hours, may be necessary. Monitor the reaction for the disappearance of the hydantoin.

N-Methoxycarbonyl Protection

The protection of the amino group is a critical step to prevent unwanted side reactions in subsequent synthetic steps. Methyl chloroformate is a common reagent for this purpose.

N_Protection Amino_Acid 1-Aminocyclopentane- 1-carboxylic acid Product 1-((Methoxycarbonyl)amino)cyclopentane- 1-carboxylic acid Amino_Acid->Product Reagents_Protection {Methyl Chloroformate | Base (e.g., NaHCO3)} Reagents_Protection->Product

Sources

Troubleshooting

Technical Support Center: Purification of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Welcome to the technical support guide for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (MCC). This resource is designed for researchers, chemists, and drug development professionals encountering challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (MCC). This resource is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this valuable synthetic building block. MCC's unique structure, containing both a carboxylic acid and a carbamate functional group, presents specific hurdles that standard purification protocols may not overcome. This guide provides in-depth, experience-driven solutions to common problems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of MCC.

Q1: What are the most common impurities I should expect during the synthesis and purification of MCC?

A1: Based on typical synthetic routes, which often involve the reaction of 1-aminocyclopentane-1-carboxylic acid with methyl chloroformate, the primary impurities include:

  • Unreacted Starting Material: 1-aminocyclopentane-1-carboxylic acid.

  • Dimeric Byproducts: Formation of amide-linked dimers can occur, which are often difficult to remove by crystallization alone[1].

  • Hydrolysis Products: Residual reagents can hydrolyze, leaving behind methanol or other alcohol-related impurities from the methoxycarbonyl group.

  • Residual Solvents: Solvents used in the reaction or initial workup.

Q2: What are the key physicochemical properties of MCC that influence its purification?

A2: Understanding the properties of MCC is critical for designing an effective purification strategy. The molecule possesses both acidic (carboxylic acid) and polar (carbamate) functionalities, along with a non-polar cyclopentane ring.

Table 1: Physicochemical Properties of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

PropertyValueSignificance for PurificationSource
Molecular FormulaC₈H₁₃NO₄---[2][3]
Molecular Weight187.19 g/mol Affects chromatographic mobility and mass spectrometry analysis.[2]
Boiling Point359.4°C at 760 mmHgHigh boiling point indicates that distillation is not a viable purification method.[2]
XLogP30.6A low value suggests moderate polarity, influencing solvent choice for extraction and chromatography.[2]
Hydrogen Bond Donors2The N-H and O-H groups can engage in hydrogen bonding, affecting solubility and crystal lattice formation.[2]
Hydrogen Bond Acceptors4The four oxygen atoms act as H-bond acceptors, contributing to its polarity.[2]

Q3: What is the generally recommended first-pass purification method for crude MCC?

A3: For crude material, a liquid-liquid acid-base extraction is the most effective initial purification step. This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. By dissolving the crude product in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate), the MCC is selectively moved to the aqueous phase as its carboxylate salt. Subsequent acidification of the aqueous layer will precipitate the purified MCC, which can then be isolated.

Q4: How can I effectively monitor the purity of MCC throughout the process?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress and the effectiveness of extraction or column chromatography fractions. A typical mobile phase would be a mixture of ethyl acetate and hexanes with a small amount of acetic acid to ensure sharp spots.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water and an acid modifier (like formic or trifluoroacetic acid) is a standard starting point. A similar method has been used for related amino acid derivatives[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the presence of starting materials, solvent residues, or major byproducts by comparing the crude spectrum to that of a pure standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: My crude product fails to crystallize and remains an oil after solvent removal.

  • Probable Cause: This issue typically arises from the presence of impurities that act as crystallization inhibitors or from using an inappropriate solvent system that leads to high supersaturation or oiling out. The moderate polarity of MCC can make solvent selection challenging.

  • Solution Strategy:

    • Confirm Identity: First, confirm that the oil is indeed your product via TLC or ¹H NMR.

    • Perform an Acid-Base Cleanup: If not already done, perform a liquid-liquid extraction as described in FAQ #3. This will remove many neutral, "oily" impurities.

    • Systematic Solvent Screening: Use a small amount of the oil (~20-30 mg) for solvent screening. Test solubility in various solvents at room temperature and upon heating (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot.

    • Employ an Anti-Solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent," e.g., hexanes or heptane) dropwise until persistent turbidity is observed. Heat the mixture until it becomes clear again, and then allow it to cool slowly. This controlled precipitation is often more effective than single-solvent crystallization.

    • Seeding: If you have a small amount of pure, solid MCC, add a single, tiny crystal ("seed") to the supersaturated solution to initiate crystallization.

Problem 2: The purity of my MCC does not improve significantly after repeated recrystallizations.

  • Probable Cause: This is a classic sign of co-crystallization, where an impurity with a very similar structure to the target molecule is incorporated into the crystal lattice. In the case of MCC, the most likely culprits are the unreacted starting material (1-aminocyclopentane-1-carboxylic acid) or a dimeric byproduct[1]. Repeated crystallization is often ineffective against such impurities[1].

  • Scientific Rationale: Crystallization purifies based on differences in solubility and the ability to form a stable crystal lattice. If an impurity is structurally analogous to the product, it can fit into the growing crystal lattice, making separation by this method extremely difficult.

  • Solution Workflow:

Caption: Decision workflow for overcoming stalled purification.

Problem 3: My final product is contaminated with 1-aminocyclopentane-1-carboxylic acid.

  • Probable Cause: The starting amino acid is zwitterionic at neutral pH, giving it unusual solubility properties. It can be carried through workups and co-precipitate with the product during pH adjustments or crystallization.

  • Solution: A carefully controlled acid-base extraction is the definitive solution. The key is to exploit the pKa difference between the product's carboxylic acid and the starting material's ammonium group.

    • Expert's Rationale: The pKa of the carboxylic acid on MCC is expected to be around 4-5. The pKa of the ammonium group on the starting amino acid is around 10. A weak base like sodium bicarbonate (NaHCO₃) creates a solution with a pH of ~8.5, which is high enough to fully deprotonate the carboxylic acid (making it water-soluble) but not high enough to deprotonate the ammonium group of the starting material, keeping it as a less soluble zwitterion.

    • Action: Follow Protocol 2: Liquid-Liquid Acid-Base Extraction for High Purity .

Section 3: Detailed Protocols

Protocol 1: Optimized Recrystallization of MCC

This protocol assumes the starting material is >90% pure and free of baseline impurities.

  • Solvent Selection: Based on screening, ethyl acetate/heptane is a robust solvent system.

  • Dissolution: In an appropriately sized flask, dissolve the crude MCC in a minimal amount of hot ethyl acetate (~5-10 mL per gram of crude material). Stir and heat gently (to ~60-70°C) until all solid has dissolved.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities.

  • Anti-Solvent Addition: While the solution is still warm, slowly add heptane dropwise with continuous stirring. Continue adding until the solution becomes faintly and persistently cloudy.

  • Clarification & Cooling: Add a few drops of hot ethyl acetate to redissolve the precipitate and render the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator (0-4°C) for several hours.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold heptane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Liquid-Liquid Acid-Base Extraction for High Purity

This protocol is designed to remove unreacted starting materials and neutral byproducts like dimers.

  • Dissolution: Dissolve the crude MCC (~10 g) in a suitable organic solvent like ethyl acetate (100 mL) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with another 50 mL portion of saturated NaHCO₃ solution. Combine the aqueous extracts.

    • Self-Validation Check: At this point, the organic layer should contain neutral impurities (e.g., dimers). A TLC analysis of the organic layer should show the absence of the product spot. The combined aqueous layers contain the sodium salt of your pure MCC.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add 6M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2. A white precipitate of pure MCC should form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum at ~40-50°C to a constant weight.

Section 4: Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying MCC based on the initial assessment of the crude material.

Purification_Workflow start Crude MCC Synthesis Output assess_purity Assess Purity & Impurity Profile (TLC, LCMS, NMR) start->assess_purity decision Is Purity >95% and Impurities Minor? assess_purity->decision acid_base Perform Acid-Base Extraction (Protocol 2) decision->acid_base No recrystallize Perform Recrystallization (Protocol 1) decision->recrystallize Yes re_assess Re-assess Purity acid_base->re_assess final_product Pure MCC (>99%) recrystallize->final_product re_assess->recrystallize Purity >95% chromatography Consider Preparative Chromatography re_assess->chromatography Impurities Persist chromatography->final_product

Sources

Optimization

troubleshooting guide for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid experiments

Technical Support Center: 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid Welcome to the technical support hub for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (MACC Acid). This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Welcome to the technical support hub for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (MACC Acid). This guide is designed for researchers, medicinal chemists, and process development scientists. As a constrained, cyclic α-amino acid derivative, MACC Acid is a valuable building block for introducing conformational rigidity into peptides and other bioactive molecules.[1] However, its unique structure can present specific challenges during synthesis, purification, and downstream applications.

This document provides in-depth, causality-driven troubleshooting advice in a direct question-and-answer format to help you navigate and resolve common experimental hurdles.

Section 1: Synthesis Troubleshooting

The synthesis of MACC Acid typically involves the formation of the core aminocyclopentane carboxylic acid, followed by N-protection. Common starting points are cyclopentanone via multi-component reactions like the Bucherer-Bergs or Strecker syntheses.[2][3]

Frequently Asked Questions (FAQs)

Question 1: My Bucherer-Bergs reaction with cyclopentanone is giving a very low yield of the intermediate hydantoin. What is going wrong?

Answer: Low yields in the Bucherer-Bergs reaction are a frequent issue, often stemming from suboptimal reaction conditions or competing side reactions. Let's break down the probable causes and solutions.

Plausible Causes:

  • Incomplete Cyanohydrin Formation: The reaction's first step is the formation of a cyanohydrin from cyclopentanone. If the pH is too low, this equilibrium is unfavorable. Conversely, a pH that is too high can degrade the cyanide reagent.[4]

  • Hydrolysis of Reactants: Ammonium carbonate can decompose into ammonia and carbon dioxide, especially with prolonged heating, shifting the equilibrium away from product formation.[5]

  • Steric Hindrance: While cyclopentanone is not excessively hindered, the subsequent intramolecular cyclization steps can be slow, allowing for side reactions to dominate if conditions are not optimal.[2]

Recommended Solutions:

  • pH Control: Ensure the reaction medium is buffered, typically around pH 8-9, by the ammonium carbonate itself. Avoid adding strong acids or bases.[4]

  • Temperature and Time: While the reaction is often heated (e.g., 60-70 °C), excessive heat or prolonged reaction times can lead to decomposition. Monitor the reaction by TLC or LC-MS. If the reaction stalls, a modest increase in temperature may help, but if starting material is being consumed without product formation, decomposition is likely.[2][4]

  • Solvent System: A mixture of water and a polar organic solvent like ethanol is standard. This helps solubilize both the organic ketone and the inorganic salts. For particularly stubborn reactions, using formamide or DMF as a solvent has been shown to improve yields.[2]

  • Reagent Stoichiometry: Use a slight excess of potassium cyanide and a larger excess of ammonium carbonate to drive the multiple equilibria toward the hydantoin product.

Verification: After workup (typically acidification to precipitate the hydantoin), the product should be analyzed by ¹H NMR to confirm its structure before proceeding to hydrolysis and N-protection.

Question 2: I'm performing a Strecker synthesis, but my main product is the cyanohydrin, not the desired α-aminonitrile. How can I fix this?

Answer: This outcome indicates that the nucleophilic attack by cyanide on the carbonyl is occurring, but the subsequent formation of the imine and/or the cyanide attack on the imine is failing.

Plausible Causes:

  • Inefficient Imine Formation: The condensation of ammonia with cyclopentanone to form the imine is a critical, equilibrium-driven step. Insufficient ammonia concentration or the presence of too much water can hinder this process.[6]

  • Reaction Conditions: The classical Strecker synthesis requires careful management of reagents like ammonia and hydrogen cyanide (or a salt thereof).[3] The relative rates of cyanohydrin formation versus imine formation are key.

Recommended Solutions:

  • Ammonia Concentration: Ensure a high concentration of ammonia is present. Using ammonium chloride in aqueous ammonia can provide a good source of both NH₃ for imine formation and NH₄⁺ to catalyze it.

  • One-Pot, Three-Component Approach: The simultaneous presence of the aldehyde/ketone, ammonia source, and cyanide source is crucial. Pre-mixing the ketone and cyanide before adding ammonia can favor cyanohydrin formation.[7]

  • Use of TMSCN: For a more controlled reaction, trimethylsilyl cyanide (TMSCN) can be used as the cyanide source, which often provides cleaner reactions and better yields of the α-aminonitrile.[7]

Verification: Monitor the reaction mixture by IR spectroscopy. The disappearance of the strong carbonyl (C=O) stretch (around 1700 cm⁻¹) and the appearance of a nitrile (C≡N) stretch (around 2250 cm⁻¹) indicates the formation of the aminonitrile.

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bucherer_fix [label="Solutions:\n- Check pH (target 8-9)\n- Use EtOH/H₂O co-solvent\n- Monitor temp (60-70°C)", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"]; strecker_fix [label="Solutions:\n- Increase Ammonia Conc.\n- Use TMSCN as cyanide source\n- Ensure one-pot conditions", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"]; n_protection_fix [label="Solutions:\n- Use non-nucleophilic base (e.g., Na₂CO₃)\n- Add protecting agent slowly at 0°C\n- Check agent quality", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reaction [label="Identify Stage"]; check_reaction -> bucherer; check_reaction -> strecker; check_reaction -> n_protection;

bucherer -> bucherer_sol [style=dashed]; bucherer_sol -> bucherer_fix [label="Address Causes"];

strecker -> strecker_sol [style=dashed]; strecker_sol -> strecker_fix [label="Address Causes"];

n_protection -> n_protection_sol [style=dashed]; n_protection_sol -> n_protection_fix [label="Address Causes"]; } Caption: Decision tree for troubleshooting low yield in MACC Acid synthesis.

Section 2: Purification & Isolation

Purifying MACC Acid can be challenging due to its amphipathic nature, possessing both a carboxylic acid and a relatively nonpolar carbamate/cyclopentyl group.

Frequently Asked Questions (FAQs)

Question 1: I can't get my final MACC Acid product to crystallize. It keeps oiling out or forming a gum.

Answer: This is a classic problem for N-protected amino acids that have moderate polarity. Oiling out occurs when the compound separates from the solution as a liquid phase below its melting point because its solubility in the solvent is too high.

Plausible Causes:

  • Residual Impurities: Small amounts of impurities (e.g., unreacted starting material, solvent) can significantly disrupt the crystal lattice formation, acting as "antifreeze."

  • Inappropriate Solvent System: The chosen solvent system may be too good a solvent for the product, preventing it from reaching the supersaturation point required for crystallization.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystalline solid.

Recommended Solutions:

  • Purity Check: First, ensure the product is pure (>95%) by HPLC or ¹H NMR. If impurities are present, an additional purification step (e.g., flash chromatography) is necessary before attempting crystallization again.

  • Solvent Screening: A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Start with a single solvent system. Try ethyl acetate, which often works well for moderately polar compounds.

    • If that fails, use a binary solvent system. Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone, or methanol) and slowly add a "poor" solvent (an "anti-solvent") in which the product is insoluble (e.g., hexanes, heptane, or cold water) until persistent turbidity is observed. Heat gently to redissolve, then allow to cool slowly.

  • Slow Cooling & Seeding: Let the solution cool to room temperature slowly, then transfer it to a 4°C refrigerator. Avoid placing it directly in a freezer. If you have a small amount of solid product from a previous batch, add a "seed crystal" to encourage nucleation.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Solvent SystemPolarityTypical Use
Ethyl Acetate / Hexanes Mid-LowExcellent general-purpose system for moderate polarity compounds.
Acetone / Water High-MidGood for more polar compounds; water acts as the anti-solvent.
Dichloromethane / Heptane Mid-LowEffective but requires careful handling of chlorinated solvent.
Toluene LowCan be effective for less polar compounds at high temperatures.

Caption: Common solvent systems for the crystallization of N-protected amino acids.

Section 3: Downstream Applications (Peptide Coupling)

The most common use for MACC Acid is as a building block in peptide synthesis. Its α,α-disubstituted nature makes it a sterically hindered amino acid, which poses significant challenges for amide bond formation.[8][9][10]

Frequently Asked Questions (FAQs)

Question 1: My peptide coupling reaction with MACC Acid is very slow and gives low yields. Standard DCC/HOBt conditions are not working.

Answer: This is expected. The quaternary carbon atom adjacent to the carboxylic acid in MACC Acid creates significant steric hindrance, which slows down the nucleophilic attack by the incoming amine.[8] Standard coupling reagents like DCC (dicyclohexylcarbodiimide) are often inefficient for coupling hindered amino acids.[8]

Plausible Causes:

  • Steric Hindrance: The bulky cyclopentyl group and the N-protecting group shield the activated carboxylic acid from the incoming nucleophile (the N-terminus of the coupling partner).

  • Inefficient Carboxyl Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxyl group.

  • Side Reactions: Slow coupling reactions can allow side reactions, such as the formation of N-acylurea with carbodiimide reagents or epimerization, to become more prominent.

Recommended Solutions:

  • Use More Potent Coupling Reagents: Switch to reagents known to be effective for hindered couplings.

    • HATU or HBTU: These uronium/aminium-based reagents are highly effective for hindered couplings. They rapidly form an activated ester that is less prone to side reactions. Use a non-nucleophilic base like DIEA (diisopropylethylamine) or 2,4,6-collidine.[11]

    • Acyl Chlorides: Converting the carboxylic acid to an acyl chloride (using SOCl₂ or oxalyl chloride) creates a highly reactive electrophile. This method is very effective but can lead to racemization if not performed carefully at low temperatures.

  • Optimize Reaction Conditions:

    • Temperature: While some couplings are run at 0°C to minimize side reactions, a slow, hindered coupling may require room temperature or even gentle heating (e.g., 40-50°C) to proceed at a reasonable rate. Monitor carefully for side product formation.

    • Equivalents: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the MACC Acid relative to the amine component.

  • Alternative Activation: The use of N-(aminoacyl)benzotriazoles has been reported as an effective method for coupling hindered amino acids with good yields and retention of chirality.[11]

dot digraph "Peptide_Coupling_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Start: Couple MACC Acid\n(R¹-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Amine Component\n(H₂N-R²)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Add Coupling Reagent\n+ Base (e.g., DIEA)", fillcolor="#FBBC05", fontcolor="#202124"]; activation [label="In Situ Activation:\nFormation of Active Ester\n(e.g., O-Acylurea, HOBt-ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; attack [label="Nucleophilic Attack\nby H₂N-R²", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Peptide Product\n(R¹-CO-NH-R²)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Byproducts\n(e.g., DCU, HOBt)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> activation; reagent -> activation; amine -> attack; activation -> attack [label="Slow due to steric hindrance"]; attack -> product; attack -> byproduct [style=dashed]; } Caption: General workflow for peptide coupling involving a sterically hindered acid.

Appendix: Standard Protocols

Protocol 1: Synthesis of 1-(Fmoc-amino)cyclopentane-1-carboxylic acid

This protocol is adapted from a similar procedure for a related compound and illustrates the N-protection step.[12]

  • Dissolution: Suspend 1-aminocyclopentane-1-carboxylic acid (1.0 eq) in a mixture of dioxane and 10% aqueous sodium carbonate solution (Na₂CO₃) in an ice bath (0°C).

  • Addition of Fmoc-Cl: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq) in dioxane to the chilled suspension over 30 minutes. The mixture will become cloudy.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., Nitrogen).

  • Workup: Pour the reaction mixture into ice water and perform an ether wash to remove nonpolar impurities.

  • Acidification: Chill the aqueous layer in an ice bath and carefully acidify to pH ~2 with concentrated HCl. A white precipitate should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the ethyl acetate layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or crystallization.

References

  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google P
  • Synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclopentane carboxylic acid. (URL: [Link])

  • 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid - LookChem. (URL: [Link])

  • Cyclopentanecarboxylic acid - Wikipedia. (URL: [Link])

  • (PDF) An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols - ResearchGate. (URL: [Link])

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (URL: [Link])

  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. (URL: [Link])

  • WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)
  • Strecker amino acid synthesis - Wikipedia. (URL: [Link])

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (URL: [Link])

  • EP0778285B1 - The preparation of protected amines or alkylated amino acids - Google P
  • Strecker Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Separation and Refining of Amino acids. (URL: [Link])

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. (URL: [Link])

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed. (URL: [Link])

  • Strecker Synthesis of Alpha Amino Acids - YouTube. (URL: [Link])

  • Bucherer–Bergs reaction - Wikipedia. (URL: [Link])

  • 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem - NIH. (URL: [Link])

  • (PDF) Recent development in peptide coupling reagents - ResearchGate. (URL: [Link])

  • Title: Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (URL: [Link])

  • Bucherer-Bergs Reaction. (URL: [Link])

  • A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. (URL: [Link])

  • Cyclopentane-1-carboxylic acid methyl ester - ChemBK. (URL: [Link])

Sources

Troubleshooting

preventing racemization of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Welcome to the technical support center for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this unique amino acid derivative. Our goal is to ensure the preservation of its chiral integrity throughout your synthetic and analytical workflows.

Introduction: The Chiral Stability of α,α-Disubstituted Amino Acids

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is an α,α-disubstituted amino acid. A key structural feature of this class of compounds is the absence of a hydrogen atom on the α-carbon. This intrinsic property makes it highly resistant to racemization through the two primary pathways observed in standard α-amino acids: direct enolization and azlactone (oxazolone) formation. Both of these mechanisms require the abstraction of the α-proton, a step that is structurally impossible for this compound.

While racemization of the final product is highly unlikely, maintaining enantiomeric purity requires careful consideration of the synthetic route and rigorous quality control of starting materials. This guide will address potential sources of enantiomeric impurities and provide robust protocols for their detection and prevention.

Troubleshooting Guide: Maintaining Enantiomeric Purity

This section addresses common issues that may arise during the synthesis and handling of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, with a focus on ensuring the final product's desired chirality.

Question 1: After synthesizing and purifying my peptide containing 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, I've observed the presence of a diastereomer. What is the likely cause?

Answer:

The presence of a diastereomeric impurity is unlikely to be due to the racemization of the 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid residue during peptide coupling. Given its structure as an α,α-disubstituted amino acid, it is inherently stable to racemization under standard coupling conditions. The source of the impurity is more likely to be one of the following:

  • Racemization of other amino acids in the sequence: Standard α-amino acids, particularly residues like histidine and cysteine, are susceptible to racemization during activation.[1]

  • Incomplete resolution of the starting material: The enantiomeric purity of the 1-aminocyclopentane-1-carboxylic acid used in the synthesis of your N-methoxycarbonyl protected derivative is critical. Any racemic starting material will be carried through the synthesis.

  • Epimerization during the synthesis of a different chiral center in the molecule: If your target molecule contains other stereocenters, the reaction conditions used to create or modify them could be the source of epimerization.

Troubleshooting Steps:

  • Verify the Enantiomeric Purity of Starting Materials:

    • Analyze the enantiomeric excess (ee) of your 1-aminocyclopentane-1-carboxylic acid and the resulting 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid before incorporating it into your peptide. A detailed protocol for chiral HPLC analysis is provided below.

  • Optimize Coupling Conditions for Racemization-Prone Residues:

    • If your peptide contains residues known to be sensitive to racemization, consider the following adjustments to your coupling protocol.

ParameterRecommendationRationale
Base Use a sterically hindered and weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIEA) or triethylamine.[1]Stronger, less hindered bases are more likely to abstract the α-proton of activated amino acids, leading to racemization.[1]
Coupling Reagents Employ coupling reagents in combination with racemization-suppressing additives such as HOBt, HOAt, or Oxyma.[2]These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated intermediates.[1]
Temperature Perform coupling reactions at lower temperatures (e.g., 0 °C to room temperature).Higher temperatures can increase the rate of racemization.[2]
Activation Time Minimize the pre-activation time of the amino acid before adding the amine component.Prolonged exposure of the activated amino acid to basic conditions increases the risk of racemization.

Question 2: How can I confirm the enantiomeric purity of my 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid?

Answer:

Chiral High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the enantiomeric purity of your compound. Below is a general protocol that can be adapted to your specific instrumentation and column.

Protocol: Chiral HPLC Analysis
  • Column Selection:

    • Utilize a chiral stationary phase (CSP) suitable for the separation of N-protected amino acids. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (e.g., Teicoplanin-based) are often effective.[3]

  • Sample Preparation:

    • Dissolve a small amount of your 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid in the mobile phase or a compatible solvent (e.g., isopropanol, acetonitrile).

    • Prepare a racemic standard for comparison by treating your enantiomerically pure sample under conditions known to induce racemization in standard amino acids (e.g., prolonged heating in a strong base), or by synthesizing the racemic compound.

  • Mobile Phase and Conditions:

    • A common mobile phase for chiral separations of N-protected amino acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) to improve peak shape.

    • Typical starting conditions:

      • Mobile Phase: 90:10 Hexane:Isopropanol + 0.1% TFA

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210-220 nm

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject your sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Frequently Asked Questions (FAQs)

Q1: Is 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid susceptible to racemization during storage?

A1: Under normal storage conditions (cool, dry, and dark), 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is highly stable and not prone to racemization. Its α,α-disubstituted nature prevents the loss of the α-proton, which is the primary mechanism for racemization in amino acids.

Q2: Can the methoxycarbonyl protecting group influence the chiral stability of the molecule?

A2: The methoxycarbonyl (Moc) protecting group is a urethane-type protecting group. These types of protecting groups are known to suppress racemization during peptide bond formation compared to other N-acyl groups.[1] Therefore, the Moc group contributes to the overall chiral stability of the molecule during synthetic manipulations.

Q3: Are there any specific reagents I should avoid when working with this compound to prevent potential side reactions that could affect chiral purity?

A3: While the compound itself is robust against racemization, it is always good practice to use mild reaction conditions whenever possible. Avoid excessively strong bases or prolonged exposure to high temperatures, as these conditions could potentially lead to unforeseen degradation pathways, although racemization is not the primary concern.

Q4: What is the primary mechanism of racemization in standard amino acids, and why is 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid immune to it?

A4: The primary mechanism of racemization for standard amino acids during peptide synthesis involves the formation of an azlactone (or oxazolone) intermediate after carboxyl group activation. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate that can be re-protonated from either face, resulting in racemization. 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid cannot form this planar enolate because it lacks a proton at the α-position.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the mechanism of racemization in standard amino acids and the workflow for assessing chiral purity.

racemization_mechanism cluster_0 Racemization of a Standard N-Acyl Amino Acid cluster_1 Stability of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid Activated_AA Activated N-Acyl Amino Acid Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone - H₂O Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H⁺ (α-proton) Enolate->Oxazolone + H⁺ Racemized_AA Racemized Product Enolate->Racemized_AA Target_AA 1-((Methoxycarbonyl)amino) cyclopentane-1-carboxylic acid No_Racemization No Racemization Target_AA->No_Racemization No α-proton to abstract

Mechanism of Racemization and Stability

chiral_purity_workflow Start Start: Synthesized 1-((Methoxycarbonyl)amino)cyclopentane- 1-carboxylic acid Sample_Prep Sample Preparation: Dissolve in Mobile Phase Start->Sample_Prep HPLC_Analysis Chiral HPLC Analysis: Inject sample and racemic standard Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis: Integrate peak areas HPLC_Analysis->Data_Analysis Calculate_ee Calculate Enantiomeric Excess (ee) Data_Analysis->Calculate_ee Result Result: Enantiomerically Pure or Impure Calculate_ee->Result

Workflow for Chiral Purity Assessment

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (2002). Yakugaku Zasshi, 122(11), 869-80. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Production of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and scale-up of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and practical protocols to navigate the challenges of transitioning from lab-scale synthesis to large-scale production.

Introduction and Synthetic Strategy Overview

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a valuable building block, particularly as a constrained α-amino acid derivative used in the development of peptidomimetics and other pharmaceuticals. The synthesis of such α,α-disubstituted amino acids presents unique challenges, especially concerning the construction of the quaternary carbon center.[1]

The most industrially viable synthetic approaches involve a two-stage process:

  • Formation of the core amino acid: Synthesis of 1-aminocyclopentane-1-carboxylic acid from cyclopentanone.

  • N-protection: Carbamoylation of the amino group to yield the final product.

Two classical methods are predominantly considered for the first stage: the Strecker synthesis and the Bucherer-Bergs reaction.

  • Strecker Synthesis: This involves the reaction of cyclopentanone with an amine source (like ammonia or ammonium chloride) and a cyanide source (like KCN or NaCN) to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[2][3][4]

  • Bucherer-Bergs Reaction: This is a one-pot multicomponent reaction where cyclopentanone reacts with potassium cyanide and ammonium carbonate to form a hydantoin intermediate. This hydantoin is then hydrolyzed to yield the desired 1-aminocyclopentane-1-carboxylic acid.[5][6][7][8]

The choice between these routes on a large scale often depends on factors like handling of hazardous materials, waste stream management, and overall process robustness.

Synthetic Workflow Diagram

G General Synthetic Workflow cluster_0 Stage 1: Amino Acid Core Synthesis cluster_strecker Strecker Route cluster_bucherer Bucherer-Bergs Route cluster_1 Stage 2: N-Protection & Purification Start Cyclopentanone Strecker_Reagents NH₄Cl, KCN Start->Strecker_Reagents Step 1a BB_Reagents (NH₄)₂CO₃, KCN Start->BB_Reagents Step 1b Aminonitrile 1-Aminocyclopentane carbonitrile Strecker_Reagents->Aminonitrile Strecker_Hydrolysis Acid Hydrolysis (e.g., HCl) Aminonitrile->Strecker_Hydrolysis Step 2a Amino_Acid 1-Aminocyclopentane- 1-carboxylic acid Strecker_Hydrolysis->Amino_Acid Protection N-Carbamoylation (e.g., Methyl Chloroformate, Base) Amino_Acid->Protection Step 3 Hydantoin Cyclopentanespiro- 5'-hydantoin BB_Reagents->Hydantoin BB_Hydrolysis Base Hydrolysis (e.g., NaOH) Hydantoin->BB_Hydrolysis Step 2b BB_Hydrolysis->Amino_Acid Crude_Product Crude Product Protection->Crude_Product Purification Purification (Crystallization) Crude_Product->Purification Step 4 Final_Product Final Product: 1-((Methoxycarbonyl)amino) cyclopentane-1-carboxylic acid Purification->Final_Product

Caption: General synthetic workflow for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.

Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common questions encountered when moving from laboratory-scale synthesis to pilot or industrial-scale production.

Q1: Which synthetic route, Strecker or Bucherer-Bergs, is preferable for large-scale production of the 1-aminocyclopentane-1-carboxylic acid intermediate?

A1: Both routes are viable, but the Bucherer-Bergs reaction is often favored in an industrial setting.

  • Strecker Synthesis: While effective, it generates the α-aminonitrile intermediate, which can be unstable. The final hydrolysis step often requires harsh acidic conditions, which can be corrosive to standard reactors.[3]

  • Bucherer-Bergs Reaction: This route proceeds via a stable, crystalline hydantoin intermediate.[5] The isolation of this solid intermediate provides a convenient purification point in the process, allowing for the removal of impurities before the final hydrolysis. The multicomponent, one-pot nature of the initial reaction is also efficient.[6][7]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concern is the use of alkali metal cyanides (KCN or NaCN) in both the Strecker and Bucherer-Bergs pathways. On a large scale, the risk of generating highly toxic hydrogen cyanide (HCN) gas is significant.

  • Causality: HCN is generated if the cyanide salt is exposed to acidic conditions.[4] In the Strecker synthesis, ammonium chloride (a weak acid) is used, and in the Bucherer-Bergs reaction, ammonium carbonate can create conditions that release HCN.

  • Mitigation: All operations involving cyanide must be performed in a well-ventilated area with continuous HCN monitoring. The pH of the reaction mixture must be strictly controlled and kept basic (pH > 9) to prevent HCN evolution. Emergency protocols involving cyanide scavengers (e.g., sodium hypochlorite solution) must be in place.

Q3: What are the critical process parameters (CPPs) to monitor during the N-carbamoylation step?

A3: The N-carbamoylation of 1-aminocyclopentane-1-carboxylic acid with an agent like methyl chloroformate is an exothermic reaction where precise control is key to maximizing yield and minimizing impurities.

  • Temperature: The reaction should be conducted at low temperatures (typically 0-10 °C). Inadequate cooling on a large scale can lead to runaway reactions and the formation of side products, such as dimers or degradation of the chloroformate reagent.[9]

  • pH Control: The reaction is typically run in an aqueous basic solution (e.g., with NaOH or Na₂CO₃). The pH must be maintained in the optimal range (typically 9-11) to ensure the amino group is deprotonated and nucleophilic while minimizing hydrolysis of the methyl chloroformate. A pH that is too high can accelerate hydrolysis, while a pH that is too low will result in an unreactive protonated amine.

  • Reagent Addition Rate: Slow, controlled addition of methyl chloroformate is crucial. A fast addition rate can create localized "hot spots" and high concentrations of the reagent, promoting side reactions.

Q4: How can the final product be purified effectively at a large scale?

A4: Due to the carboxylic acid and amide functionalities, the product is a polar, crystalline solid with limited solubility in many organic solvents.[10] Purification is almost exclusively achieved through crystallization.

  • Solvent Selection: A mixed solvent system is often required. For instance, dissolving the crude product in an aqueous base, followed by acidification to precipitate the product, is a common strategy.[11] The solid can then be recrystallized from a solvent like water, an alcohol/water mixture, or ethyl acetate/heptane.

  • Impurity Removal: The main impurities to remove are unreacted 1-aminocyclopentane-1-carboxylic acid and any inorganic salts from the work-up. The amino acid starting material has different solubility properties and can often be removed by careful pH adjustment during the initial precipitation. A final wash of the isolated solid with deionized water is effective for removing residual salts.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during scale-up.

Problem / Observation Potential Root Cause(s) Recommended Actions & Scientific Rationale
Low Yield in Bucherer-Bergs Reaction 1. Incomplete reaction due to poor mixing. 2. Suboptimal temperature. 3. Degradation of reagents.1. Verify Agitation: On a large scale, the reaction can be a thick slurry. Ensure the reactor's agitator is providing sufficient mixing to keep all components suspended. 2. Confirm Temperature Profile: The reaction is typically heated to 60-70 °C.[7] Ensure the internal reactor temperature reaches and maintains this setpoint. Use calibrated temperature probes. 3. Check Reagent Quality: Use fresh ammonium carbonate, as it can decompose over time, leading to suboptimal pH and ammonia concentration.
Incomplete Hydrolysis of Hydantoin Intermediate 1. Insufficient concentration or equivalents of base (e.g., NaOH). 2. Inadequate reaction time or temperature.1. Stoichiometry Check: Ensure at least 2-3 equivalents of base are used for the saponification of the hydantoin ring. Monitor the reaction progress using HPLC or TLC. 2. Increase Driving Force: If the reaction stalls, consider increasing the temperature (e.g., to reflux) or extending the reaction time. Hydrolysis of the cyclic amide can be sluggish.
Formation of Dimer Impurity during N-Carbamoylation The activated N-methoxycarbonyl amino acid intermediate reacts with another molecule of the starting amino acid before the reaction is complete.This is often caused by poor pH control or slow reaction kinetics. Solution: Maintain a sufficiently high pH (10-11) to keep the starting amino acid nucleophilic but ensure rapid reaction with the added methyl chloroformate. Consider using a stronger, non-nucleophilic base if pH control is difficult. A patent for a related compound warns that dimer impurities can be difficult to remove by crystallization.[9]
Product Fails Purity Specification (High Salt Content) Inefficient removal of inorganic salts (e.g., NaCl) generated during work-up and pH adjustments.Improve Washing Protocol: After filtering the crystallized product, wash the filter cake thoroughly with cold, deionized water until the conductivity of the filtrate is low. A reslurry of the crude product in water before the final recrystallization can also be highly effective.
Poor Filterability of Final Product The crystallization process produced very fine particles or an oily precipitate.Optimize Crystallization: This is a classic physical chemistry problem in scale-up. 1. Control Cooling Rate: Cool the crystallization mixture slowly to encourage the growth of larger, well-defined crystals. A crash-cool will produce fine needles that are difficult to filter and wash. 2. Adjust pH Slowly: When precipitating the product by acidification, add the acid slowly with vigorous stirring to avoid localized high supersaturation which leads to oiling out or fine particle formation. 3. Introduce Seed Crystals: Adding a small amount of pure product (seed crystals) at the point of saturation can promote controlled crystal growth.

Key Experimental Protocol: N-Carbamoylation (Scale-Up Considerations)

This protocol outlines the N-protection of 1-aminocyclopentane-1-carboxylic acid, with specific notes on adapting it from lab to plant scale.

Objective: To synthesize 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid from 1-aminocyclopentane-1-carboxylic acid.

Lab-Scale vs. Pilot-Scale Parameter Comparison
ParameterLab Scale (e.g., 100 g)Pilot Scale (e.g., 10 kg)Rationale for Change / Key Consideration
Reactor 2 L Jacketed Glass Reactor200 L Glass-Lined Steel ReactorMaterial compatibility and heat transfer are critical. Glass-lined steel is standard for handling corrosive reagents like HCl.
Cooling Circulating Chiller (e.g., Glycol/Water)Reactor Jacket with Brine or GlycolSurface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. A robust cooling system is non-negotiable to handle the exotherm.
Base Sodium Hydroxide (50% w/w)Sodium Hydroxide (20-30% w/w)Using a more dilute base solution provides better pH control and helps manage the exotherm upon addition.
Reagent Addition Addition Funnel (manual)Metering Pump (automated)A pump ensures a slow, consistent, and reproducible addition rate, which is critical for controlling the reaction exotherm and minimizing side product formation.
pH Monitoring pH paper / Benchtop probeCalibrated in-line process pH probeContinuous, real-time monitoring is essential for process control and safety on a large scale.
Work-up (Acidification) Manual addition of conc. HClSlow pumping of 3M HClControlled addition prevents "shock" precipitation and allows for better crystal formation. Using less concentrated acid is safer and easier to control.
Step-by-Step Methodology (Pilot Scale)
  • Reactor Setup: Charge the 200 L reactor with deionized water and 1-aminocyclopentane-1-carboxylic acid (10.0 kg). Begin agitation.

  • Basification & Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system. Slowly add a 25% aqueous solution of sodium hydroxide until the pH of the solution is stable between 10.5 and 11.0. All of the starting material should dissolve.

  • Carbamoylation: Set up a metering pump to deliver methyl chloroformate (e.g., 7.5 kg). Begin slow, subsurface addition of the methyl chloroformate over 2-3 hours.

    • Self-Validation: Continuously monitor the internal temperature and pH. The temperature should not rise above 10 °C. If it does, pause the addition. The pH will drop as the reaction proceeds; use a coupled pump to co-add 25% NaOH solution to maintain the pH between 10.5 and 11.0.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. Take a sample for in-process control (IPC) analysis (e.g., HPLC) to confirm the disappearance of the starting material.

  • Work-up & Isolation:

    • Once the reaction is complete, turn off the cooling and allow the mixture to warm to ambient temperature.

    • Slowly add 3M hydrochloric acid to the reactor to adjust the pH to ~2. The product will precipitate as a white solid.

    • Causality: The product is soluble as its carboxylate salt at high pH and insoluble in its protonated carboxylic acid form at low pH. This pH swing is the basis for its isolation.[11]

  • Filtration and Washing: Filter the solid product using a suitable filter (e.g., Nutsche filter-dryer). Wash the filter cake extensively with cold deionized water (e.g., 3 x 20 L) until the filtrate runs clear and has a neutral pH.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

References

  • CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Preparation method of cyclopentanecarboxylic acid.
  • WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • WO2002074727A1 - A process for the preparation of cyclic amino acids.
  • Synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclopentane carboxylic acid.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Journal of Basic and Clinical Physiology and Pharmacology.
  • Synthesis of α-Amino Acids and Deriv
  • Synthesis of 1-[(3-Mercaptopropanoyl)amino]cyclopentane carboxylic acid. PrepChem.com.
  • Strecker Synthesis. Master Organic Chemistry.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Bucherer-Bergs Reaction. Alfa Chemistry.
  • Strecker Amino Acid Synthesis. YouTube.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.
  • Strecker Synthesis. Organic Chemistry Portal.
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.
  • Bucherer-Bergs Reaction. Name Reactions in Organic Synthesis.

Sources

Troubleshooting

common impurities in 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid and their removal

Technical Support Center: 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid Welcome to the technical support resource for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Welcome to the technical support resource for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important building block. Here, we provide in-depth, field-proven insights into identifying, mitigating, and removing common impurities to ensure the highest quality of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, and how do they influence the impurity profile?

The synthesis of the target molecule is typically a two-stage process: first, the synthesis of the precursor, 1-aminocyclopentane-1-carboxylic acid, followed by the protection of the amino group with a methoxycarbonyl (Moc) group. The impurity profile is intrinsically linked to the methods used in these stages.

  • Synthesis of 1-aminocyclopentane-1-carboxylic acid: This precursor is commonly synthesized from cyclopentanone using classic amino acid synthesis methods like the Strecker synthesis or the Bucherer-Bergs reaction.[1][2]

    • Strecker Synthesis: Involves reacting cyclopentanone with an ammonium salt and a cyanide source (e.g., KCN) to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[3][4][5][6]

    • Bucherer-Bergs Reaction: This is a one-pot reaction of cyclopentanone with ammonium carbonate and potassium cyanide to form a hydantoin intermediate, which is then hydrolyzed to yield the amino acid.[7][8][9][10]

  • Moc Protection: The resulting 1-aminocyclopentane-1-carboxylic acid is then reacted with methyl chloroformate under basic conditions to yield the final product.

Each of these steps can introduce specific process-related impurities and side products.

Q2: What are the most common impurities I should expect to find in my crude product?

Based on the synthetic pathway, impurities can be categorized by their origin. Understanding the source is the first step in effective removal.

Impurity NameStructureSource / Reason for Formation
Cyclopentanone C₅H₈OUnreacted starting material from the Strecker or Bucherer-Bergs synthesis.
1-Aminocyclopentanecarbonitrile C₆H₁₀N₂Incomplete hydrolysis of the aminonitrile intermediate in the Strecker synthesis.
5,5-Cyclopentanespirohydantoin C₇H₁₀N₂O₂Incomplete hydrolysis of the hydantoin intermediate in the Bucherer-Bergs reaction.
1-Aminocyclopentane-1-carboxylic acid C₆H₁₁NO₂Unreacted starting material from the Moc protection step.
Dimeric Impurity C₁₄H₂₂N₂O₅A potential side reaction during the Moc protection, analogous to dimer formation in similar acylation reactions, where the amino group of one molecule attacks the activated carboxyl group of another.[11]
Q3: How can I minimize the formation of these impurities during the synthesis?

Proactive control during the reaction is more efficient than extensive downstream purification.

  • Drive Reactions to Completion: For the hydrolysis steps (Strecker and Bucherer-Bergs), ensure adequate reaction time, temperature, and reagent concentration to fully convert the nitrile or hydantoin intermediates. Monitoring the reaction by TLC or LC-MS is crucial.

  • Control Stoichiometry in Protection Step: Use a slight excess (e.g., 1.05-1.1 equivalents) of methyl chloroformate to ensure complete conversion of the starting amino acid. However, a large excess should be avoided as it can lead to side reactions and complicates purification.

  • Maintain Optimal pH: During the Moc protection, the reaction is typically run in a basic aqueous solution (e.g., using Na₂CO₃ or NaOH). Maintaining a stable pH (around 9-10) is critical. A pH that is too low will result in incomplete reaction, while a pH that is too high can promote hydrolysis of the methyl chloroformate and potential side reactions.

  • Temperature Control: The acylation reaction with methyl chloroformate is exothermic. Maintain a low temperature (0-5 °C) during its addition to prevent degradation and the formation of byproducts.[11]

Troubleshooting Guide: Impurity Removal

Problem: My crude product has a significant amount of unreacted 1-aminocyclopentane-1-carboxylic acid.

Root Cause & Solution: This is a common issue resulting from incomplete acylation. The unreacted amino acid has very different polarity and solubility compared to the N-protected product, making its removal relatively straightforward.

Recommended Action: Acid-Base Extraction The key difference to exploit is the basicity of the free amino group.

  • Principle: Your desired product is an N-protected carboxylic acid, making it acidic. The key impurity is an amino acid, which is amphoteric but will be protonated and highly water-soluble under acidic conditions.

  • Protocol:

    • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic solution with a dilute acid, such as 1M HCl. The unreacted amino acid will be protonated (forming a hydrochloride salt) and will partition into the aqueous layer.

    • Separate the layers. The organic layer now contains your purified product.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Problem: I'm observing a persistent, non-polar impurity in my HPLC analysis.

Root Cause & Solution: This is likely unreacted cyclopentanone from the initial synthesis of the amino acid precursor. Being a neutral, non-polar ketone, it is easily separated from your acidic final product.

Recommended Action: Basic Wash This is the reverse of the previous problem. Here, you will convert your acidic product into a water-soluble salt, allowing the neutral ketone to be washed away.

  • Principle: By treating the crude mixture with a mild aqueous base, the carboxylic acid on your product is deprotonated to its carboxylate salt, rendering it soluble in the aqueous phase. The neutral cyclopentanone impurity remains in the organic phase.

  • Protocol:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times.

    • Combine the aqueous layers. The cyclopentanone impurity remains in the original organic layer, which can be discarded.

    • Cool the combined aqueous layers in an ice bath and slowly re-acidify with 1-2M HCl until the pH is ~2-3. Your pure product will precipitate out of the solution.

    • Filter the solid, wash with cold deionized water, and dry under vacuum.

The following diagram illustrates this common purification workflow.

PurificationWorkflow cluster_extraction Liquid-Liquid Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_final Final Purification crude Crude Product in Ethyl Acetate wash Wash with aq. NaHCO₃ Solution crude->wash separate Separate Layers wash->separate org_impurities Neutral Impurities (e.g., Cyclopentanone) separate->org_impurities Organic aq_product Product as Sodium Salt separate->aq_product Aqueous acidify Acidify with HCl to pH 2-3 aq_product->acidify precipitate Precipitate Forms acidify->precipitate filter Filter & Wash Solid precipitate->filter recrystallize Optional Recrystallization filter->recrystallize final_product Pure Product recrystallize->final_product

Caption: Workflow for removing neutral impurities via acid-base extraction.

Problem: My final product purity is acceptable, but the color is off (e.g., yellowish).

Root Cause & Solution: This is often due to trace amounts of highly conjugated or polymeric impurities that do not show up prominently on HPLC but affect the physical appearance. Recrystallization is the ideal method to address this and improve final product quality.

Recommended Action: Recrystallization

  • Principle: This technique relies on the difference in solubility of the product and impurities in a specific solvent system at different temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures.

  • Solvent Selection: For this molecule, which has both polar (acid, amide) and non-polar (cyclopentane) regions, suitable solvent systems include:

    • Isopropanol (IPA) / Water

    • Ethanol (EtOH) / Water

    • Ethyl Acetate / Heptane or Hexane

  • Protocol (Example with IPA/Water):

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol to dissolve the solid completely. Stir and heat gently.

    • Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a few more drops of hot isopropanol until the solution becomes clear again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold IPA/water mixture, and dry under vacuum.

Impurity Formation Pathway

The following diagram outlines the primary synthesis pathway and indicates the stages where key impurities are likely to be introduced. Understanding this flow is essential for targeted troubleshooting.

ImpurityFormation start Cyclopentanone strecker Strecker Synthesis start->strecker bucherer Bucherer-Bergs Reaction start->bucherer imp1 Unreacted Cyclopentanone start->imp1 precursor 1-Aminocyclopentane- 1-carboxylic acid moc_protection Moc Protection (Methyl Chloroformate) precursor->moc_protection imp4 Unreacted Amino Acid precursor->imp4 final_product 1-((Methoxycarbonyl)amino)- cyclopentane-1-carboxylic acid strecker_int α-Aminonitrile Intermediate hydrolysis1 Hydrolysis strecker_int->hydrolysis1 imp2 Incomplete Hydrolysis (Aminonitrile) strecker_int->imp2 bucherer_int Hydantoin Intermediate hydrolysis2 Hydrolysis bucherer_int->hydrolysis2 imp3 Incomplete Hydrolysis (Hydantoin) bucherer_int->imp3 strecker->strecker_int bucherer->bucherer_int hydrolysis1->precursor hydrolysis2->precursor moc_protection->final_product imp5 Dimer Formation moc_protection->imp5 imp1->strecker imp1->bucherer imp4->moc_protection

Caption: Potential impurity entry points during a typical two-stage synthesis.

References

  • WO2010079405A2: An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • PubChem Compound Summary for CID 2901, Cycloleucine: National Center for Biotechnology Information. PubChem. [Link]

  • Strecker Amino Acid Synthesis: Wikipedia. [Link]

  • Bucherer–Bergs reaction: Wikipedia. [Link]

  • The Strecker Synthesis of Amino Acids: Master Organic Chemistry. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity: Warecka, K. A., & Dąbrowska, E. (2021). Molecules, 26(16), 4959. MDPI. [Link]

  • Impurity profile of amino acids?: Brückner, H., & Schieber, A. (2001). Pharmeuropa, 13(3), 446-450. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Refining the Workup for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid Synthesis

As a Senior Application Scientist, this guide is designed to move beyond simple procedural lists. It delves into the chemical principles governing the workup and purification of 1-((Methoxycarbonyl)amino)cyclopentane-1-c...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to move beyond simple procedural lists. It delves into the chemical principles governing the workup and purification of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, providing you with the rationale needed to troubleshoot and optimize your process effectively. The synthesis of N-protected amino acids is a cornerstone of peptide chemistry and drug development, but the success of the synthesis is often determined by a well-executed workup.

Part 1: Foundational Principles of the Workup

The synthesis of the target molecule typically involves the reaction of 1-aminocyclopentane-1-carboxylic acid with methyl chloroformate under basic aqueous conditions (a Schotten-Baumann reaction). The subsequent workup is not merely a purification step; it is a chemically driven process designed to selectively isolate the desired N-protected product from unreacted starting materials, reagents, and potential byproducts.

The entire workup hinges on the amphiphilic nature of the product, which contains both a moderately non-polar N-methoxycarbonyl group and a highly polar, ionizable carboxylic acid group. By manipulating the pH of the aqueous environment, we can control the overall polarity of the molecule and dictate its solubility in aqueous versus organic solvents.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification Phase Reaction Crude Reaction Mixture (Product, Base, Starting Materials, Byproducts in Aqueous Solution) Quench Step 1: Quench (Optional dilution with ice-water) Reaction->Quench Wash1 Step 2: Initial Base Wash (e.g., with Diethyl Ether) Removes non-polar impurities Quench->Wash1 Acidify Step 3: Acidification (Adjust pH to ~2 with conc. HCl) Protonates Carboxylic Acid Wash1->Acidify Extract Step 4: Product Extraction (e.g., with Ethyl Acetate) Product moves to organic phase Acidify->Extract Wash2 Step 5: Final Washes (Dilute HCl, Water, Brine) Removes residual salts/impurities Extract->Wash2 Dry Step 6: Drying & Concentration (Anhydrous MgSO4/Na2SO4, Rotary Evaporation) Wash2->Dry Crude Crude Solid/Oil Dry->Crude Purify Step 7: Purification (Recrystallization or Column Chromatography) Crude->Purify Pure Pure Product Purify->Pure

Caption: General experimental workflow for the synthesis and purification.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the workup and purification stages in a direct question-and-answer format.

Q1: My final product yield is significantly lower than expected. What are the likely causes during the workup?

A1: Low yield is a frequent issue that can often be traced to suboptimal workup conditions rather than the reaction itself. The primary culprit is inefficient extraction due to incorrect pH.

  • Causality—The Role of pH: Your product, 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, has a carboxylic acid group with an estimated pKa between 4 and 5. In the basic reaction medium (pH > 10), this group exists as a highly water-soluble carboxylate anion. To extract it into an organic solvent like ethyl acetate, you must protonate it to the neutral carboxylic acid form.

  • Solution—Verification and Optimization:

    • Acidify Aggressively: After the initial reaction, the aqueous layer must be acidified. Aim for a pH of 2. A common procedure involves pouring the reaction mixture into ice water and then acidifying with concentrated HCl while monitoring with pH paper or a calibrated meter[1].

    • Confirm pH: Do not assume the pH is correct after adding acid. Vigorously stir the biphasic mixture and re-check the pH of the aqueous layer. Pockets of high pH can remain, trapping your product as the salt.

    • Extraction Solvent Choice: Ethyl acetate is generally effective for extracting N-protected amino acids[1]. Ensure you perform multiple extractions (e.g., 3 x 50 mL for a 150 mL aqueous layer) as a single extraction is often incomplete.

    • Avoid Product in Initial Wash: Some protocols for similar syntheses include an initial wash with a non-polar solvent like diethyl ether before acidification to remove unreacted protecting agents or non-polar byproducts[1]. Be aware that if any of your product is not in its salt form, it could be partially lost in this step.

G Start Low Yield Observed CheckpH Was the aqueous phase pH confirmed to be ~2 before extraction? Start->CheckpH CheckExtractions Were multiple (≥3) extractions performed? CheckpH->CheckExtractions Yes LowYield Root Cause: Product remained in aqueous phase as carboxylate salt. CheckpH->LowYield No CheckEmulsion Was a stable emulsion formed during extraction? CheckExtractions->CheckEmulsion Yes IncompleteExtraction Root Cause: Incomplete phase transfer. CheckExtractions->IncompleteExtraction No CheckInitialWash Was a pre-extraction wash performed? Could product have been lost? CheckEmulsion->CheckInitialWash No EmulsionLoss Root Cause: Product trapped in emulsion layer. CheckEmulsion->EmulsionLoss Yes PrematureLoss Root Cause: Premature extraction of product. CheckInitialWash->PrematureLoss Yes

Caption: Decision tree for troubleshooting low product yield.

Q2: I've isolated my product, but it's an oil or a sticky solid that won't crystallize. How can I purify it?

A2: The failure of a product to crystallize is a strong indicator of impurities. These can include unreacted starting materials, salts, or side-products like dimers.

  • Impurity Profile: The most common impurities are residual starting amino acid (which is highly polar) and potential dipeptide byproducts formed from the reaction of an activated intermediate with another amino acid molecule[2][3].

  • Solution 1: Flash Column Chromatography: This is the most robust method for purifying non-crystalline products.

    • Stationary Phase: Standard silica gel is effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point, similar to related N-protected amino acids[1]. For more polar impurities, adding a small percentage of acetic acid (0.5-1%) to the mobile phase can help maintain the protonated state of your product and improve peak shape. Alternatively, a methanol/dichloromethane gradient can be used.

  • Solution 2: Refined Recrystallization Attempts:

    • Solvent Screening: Test solubility in a range of solvents (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, water). Look for a solvent that dissolves your product when hot but gives poor solubility when cold.

    • Solvent/Anti-Solvent System: If a single solvent is not effective, try a binary system. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) at room temperature. Slowly add a poor solvent (an "anti-solvent," e.g., hexanes or heptane) until turbidity persists. Gently warm until the solution is clear again, then allow it to cool slowly. This technique can often induce crystallization where single-solvent systems fail[4].

Q3: I'm struggling with persistent emulsions during the liquid-liquid extraction. How can I resolve this?

A3: Emulsions are common when performing extractions on basic aqueous solutions that may contain partially soluble species. They physically trap your product, preventing efficient phase separation and leading to lower yields.

  • Cause: Emulsions are stabilized by molecules that can interact with both the aqueous and organic phases. In this case, the carboxylate salt of the product or starting material can act as a surfactant.

  • Solutions:

    • Add Brine: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion[5][6].

    • Gentle Agitation: Avoid vigorous shaking in a separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® (diatomaceous earth) can break the microscopic droplets.

    • Centrifugation: If available, centrifuging the mixture will accelerate the separation of the layers.

Q4: My NMR spectrum shows unreacted 1-aminocyclopentane-1-carboxylic acid. How can I remove it?

A4: The starting material is zwitterionic and has very different solubility properties from your N-protected product, which can be exploited for its removal.

  • Cause: Incomplete reaction or insufficient quenching of the base before acidification can lead to this contamination.

  • Solution: pH-Based Washing.

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution with a mildly basic aqueous solution, such as a 5% sodium bicarbonate (NaHCO₃) solution[5][6]. Your N-protected product, being a weaker acid, should largely remain in the organic phase, while the unreacted amino acid, with its free amine, will be deprotonated at the carboxylic acid and remain as a salt in the aqueous phase.

    • Caution: This method risks some loss of your desired product into the aqueous phase. A better approach is to ensure the initial workup is correct. If the main organic extract is washed thoroughly with dilute acid (e.g., 0.1 N HCl), the highly polar starting material should be efficiently removed into the aqueous phase[1][7].

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting the product into the organic phase?

A1: The optimal pH is at least 1.5 to 2 pH units below the pKa of the carboxylic acid. For most carboxylic acids, this means a pH of 2-3 is ideal to ensure >99% of the molecules are in their neutral, extractable form[1].

Q2: Which solvents are best for extraction and recrystallization of the final product?

A2: The choice of solvent is critical for both yield and purity.

Process Step Solvent Rationale & Considerations
Initial Wash (Pre-acidification) Diethyl EtherGood for removing non-polar organic residues. Its high volatility makes it easy to remove.
Product Extraction Ethyl AcetateExcellent balance of polarity to dissolve the N-protected acid without dissolving highly polar impurities. Lower miscibility with water than some other solvents[1].
Recrystallization Ethyl Acetate / HexanesA common and effective solvent/anti-solvent pair for N-protected amino acids. Provides a wide polarity range to fine-tune crystallization[1].
Recrystallization Toluene or Isopropanol/WaterAlternative systems that may be effective if the standard ethyl acetate/hexanes system fails.

Q3: Can this workup procedure be scaled for industrial production?

A3: Yes, the principles of this workup are scalable, but some practical considerations change. At an industrial scale, large volumes of halogenated solvents like dichloromethane are often avoided for environmental reasons[2]. Ethyl acetate and toluene are more favorable. Furthermore, handling large extractions can be cumbersome, so processes that lead to direct crystallization from the reaction mixture by pH adjustment are often preferred if the purity profile allows. Issues like dimer formation, which might be minor at the lab scale, can become significant yield-reducing factors at a larger scale and must be carefully controlled[2].

Part 4: Standardized Protocols

Protocol 1: Standard Aqueous Workup and Extraction

  • Cool the completed reaction mixture in an ice bath to 0-5 °C.

  • Slowly pour the cold reaction mixture into a beaker containing stirred ice water (approximately 2-3 times the reaction volume)[1].

  • Optional: If non-polar impurities are suspected, transfer the diluted mixture to a separatory funnel and wash once with diethyl ether. Discard the ether layer.

  • While stirring vigorously in the ice bath, slowly add concentrated hydrochloric acid dropwise until the pH of the aqueous phase is stable at ~2[1].

  • Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate three times.

  • Combine the organic extracts and wash sequentially with 0.1 N HCl, water, and finally, saturated brine[1][6][7].

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) to dissolve the solid completely.

  • Slowly add a "poor" solvent (e.g., hexanes) dropwise at elevated temperature until the solution becomes faintly cloudy.

  • Add a few more drops of the "good" solvent until the solution is clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.

References

  • WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)
  • Synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclopentane carboxylic acid. (URL: [Link])

  • Bucherer–Bergs reaction - Wikipedia. (URL: [Link])

  • "One-Pot” Preparation of N-Carbamate Protected Amino Acids via the Azide-Zn dust method. Letters in Organic Chemistry. (URL: [Link])

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. (URL: [Link])

  • 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | C8H12O4 | CID 242320 - PubChem. (URL: [Link])

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (URL: [Link])

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. (URL: [Link])

  • Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals - PubMed. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Enhancing the Reactivity of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Welcome to the technical support center for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (Mc-Acpc-OH). This resource is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (Mc-Acpc-OH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for enhancing the reactivity of this sterically hindered amino acid derivative. Our goal is to equip you with the knowledge to overcome common experimental challenges and optimize your synthetic protocols.

Introduction: The Challenge of Steric Hindrance

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a valuable building block in medicinal chemistry, often utilized to introduce conformational constraints into peptide backbones. However, its inherent steric hindrance, arising from the quaternary carbon atom, can significantly impede its reactivity, particularly in amide bond formation.[1] This guide will address these challenges head-on, providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with Mc-Acpc-OH is sluggish or failing. What are the likely causes?

A1: Low reactivity in amide coupling is the most common issue encountered with Mc-Acpc-OH. The primary reason is the steric bulk around the carboxylic acid group, which hinders the approach of the amine nucleophile.[1] Several factors can contribute to a failed or low-yielding reaction:

  • Inadequate Activation of the Carboxylic Acid: The formation of a highly reactive intermediate is crucial for overcoming the steric barrier.[2][3]

  • Poor Choice of Coupling Reagents: Standard coupling reagents may not be effective for such a sterically demanding substrate.[1]

  • Unfavorable Reaction Conditions: Solvent, temperature, and stoichiometry play a critical role in the success of the coupling reaction.

  • Side Reactions: Inefficient coupling can lead to the prevalence of side reactions, such as the decomposition of the activated intermediate.[2]

Q2: Which coupling reagents are most effective for Mc-Acpc-OH?

A2: For sterically hindered amino acids like Mc-Acpc-OH, the choice of coupling reagent is paramount. While traditional carbodiimides like DCC or EDC can be used, they often require additives to enhance their efficacy and suppress side reactions.[1][4] More potent coupling reagents are generally recommended.

Coupling Reagent ClassExamplesRationale for Use with Hindered Substrates
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUForm highly reactive OAt or OBt active esters, which are more efficient in coupling hindered amino acids.[2][5]
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, they generate highly reactive intermediates. PyAOP is particularly effective for coupling N-methylated and other hindered amino acids.[4]
Carbodiimides with Additives EDC/HOBt, EDC/OxymaPureThe additive forms an active ester that is more reactive and less prone to side reactions than the O-acylisourea intermediate formed with the carbodiimide alone.[2][4]

Q3: Can I use a simple carbodiimide like DCC or EDC without additives?

A3: While it is possible, it is not recommended for optimal results. Using a carbodiimide alone leads to the formation of an O-acylisourea intermediate.[6][7] With a sterically hindered acid like Mc-Acpc-OH, the subsequent nucleophilic attack by the amine is slow. This prolonged lifetime of the intermediate increases the risk of side reactions, most notably the formation of an N-acylurea byproduct, which is unreactive and can complicate purification.[2] The addition of HOBt or OxymaPure traps the activated acid as a more stable and reactive active ester, minimizing these side reactions.[2][4]

Q4: My reaction is still not proceeding to completion even with a strong coupling reagent. What else can I try?

A4: If you are still facing difficulties, consider the following troubleshooting steps:

  • Increase the Equivalents of the Coupling Reagent and Amine: For particularly challenging couplings, using a slight excess (1.1 to 1.5 equivalents) of both the coupling reagent and the amine can drive the reaction to completion.

  • Elevate the Reaction Temperature: While many coupling reactions are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. However, be cautious, as higher temperatures can also increase the risk of racemization if your amine component is chiral.[2]

  • Solvent Choice: Aprotic polar solvents like DMF or NMP are generally good choices for amide coupling reactions as they can solvate the charged intermediates.

  • Pre-activation: Activating the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine can sometimes improve yields.

Troubleshooting Guide: Step-by-Step Protocols

Scenario 1: Low Yield in an EDC/HOBt Mediated Coupling

Problem: You are attempting to couple Mc-Acpc-OH with a primary amine using EDC and HOBt in DCM, but the reaction is showing low conversion after 24 hours.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield EDC/HOBt couplings.

Detailed Protocol for Enhanced Coupling with HATU:

  • Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Rationale for Protocol Choices:

  • HATU: As a uronium salt-based coupling reagent, HATU forms a highly reactive OAt-active ester, which is more effective than the OBt ester formed with HBTU or the intermediate from EDC/HOBt for coupling sterically hindered substrates.[2][5]

  • DIPEA: A non-nucleophilic base is essential to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid without competing with the primary amine as a nucleophile.

  • Anhydrous Conditions: All reagents and solvents should be anhydrous to prevent hydrolysis of the activated ester intermediate.

Scenario 2: Formation of an N-Acylurea Byproduct

Problem: You are using a carbodiimide coupling reagent (e.g., DCC or EDC) and observe a significant amount of a byproduct that you suspect is the N-acylurea.

Troubleshooting Workflow:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Introduction: The Analytical Imperative in Pharmaceutical Development In the landscape of pharmaceutical research and development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. The molecule at the center of this guide, 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, represents a class of non-proteinogenic amino acid derivatives that are crucial building blocks in modern medicinal chemistry. Its purity, stability, and concentration in various matrices are critical quality attributes that must be precisely and reliably measured.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the robust validation of methods intended to quantify this compound. The objective is not merely to present protocols but to dissect the causality behind experimental choices, empowering researchers, quality control analysts, and drug development professionals to select and validate the most appropriate analytical technique for their specific application. The principles and practices discussed herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Pillar 1: The Workhorse Method - Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

For routine quality control (QC), purity assessment, and assay of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid as a drug substance or in a drug product, RP-HPLC-UV is often the method of choice. Its widespread availability, cost-effectiveness, and robustness make it an industry workhorse.

Causality Behind the Choice: The target analyte is a polar molecule with carboxylic acid and carbamate functional groups. It is non-volatile, making it unsuitable for direct GC analysis. The presence of carbonyl groups provides sufficient UV absorbance for detection, albeit not at a high wavelength, making UV detection a viable, simple, and universal approach. A reversed-phase C18 column is selected to provide adequate retention of this polar compound when used with a highly aqueous mobile phase, with an organic modifier (like acetonitrile or methanol) to elute the analyte. The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a single, sharp, and reproducible peak shape.

Workflow for Method Validation

The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[3][4] The following diagram outlines the logical flow of the validation process.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria (per ICH Q2) Opt->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report Generation Robustness->Report Review Data Review & Approval Report->Review

Caption: A typical workflow for analytical method validation, from development to final reporting.

Detailed Experimental Protocol: RP-HPLC-UV

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B) (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Run Time: 15 minutes

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 10-150 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed (e.g., drug product) by dissolving it in the diluent to achieve a target concentration within the validated range (e.g., 100 µg/mL).

Validation Parameters and Hypothetical Performance Data

The following data is presented to be illustrative of a successful validation for this method.

Table 1: Summary of Validation Parameters for the RP-HPLC-UV Method (Hypothetical Data)

Validation ParameterAcceptance Criteria (ICH Q2(R1))Hypothetical ResultPass/Fail
Specificity No interference at the retention time of the analyte.No peaks observed in blank or placebo chromatograms at the analyte's retention time (~7.5 min). Peak purity index > 0.999.Pass
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9995Pass
Range 80-120% of the test concentration.[1]80 µg/mL to 120 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.85%Pass
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.25%Pass
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.5 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1; Acceptable precision and accuracy.1.5 µg/mLPass
Robustness %RSD of results should remain ≤ 2.0% after deliberate small changes.All changes (flow rate ±0.1 mL/min, column temp ±2°C, mobile phase composition ±2%) resulted in %RSD < 2.0%.Pass

Pillar 2: Comparative Analysis with Alternative Methods

While RP-HPLC-UV is a robust method, its limitations in sensitivity and specificity may necessitate the use of more advanced techniques, particularly for bioanalytical studies or trace impurity analysis.

Alternative 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying compounds in complex biological matrices (e.g., plasma, urine).[5]

  • Principle of Operation: This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated chromatographically, ionized (e.g., via electrospray ionization - ESI), and then detected based on its unique mass-to-charge ratio (m/z) and the m/z of its fragments.

  • Advantages:

    • Superior Sensitivity: Can achieve detection limits in the pg/mL range, essential for pharmacokinetic studies.

    • Exceptional Specificity: By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), interference from matrix components is virtually eliminated.

    • Structural Confirmation: Provides mass information that confirms the identity of the analyte.

  • Disadvantages:

    • Higher Cost: Instrumentation is significantly more expensive to purchase and maintain.

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and requires careful method development to mitigate.

    • Complexity: Requires more specialized expertise to operate and troubleshoot.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. For our target analyte, its use is conditional.

  • Principle of Operation: The analyte must first be chemically modified in a process called derivatization to increase its volatility and thermal stability. A common approach for carboxylic acids and amines is silylation (e.g., using BSTFA). The derivatized analyte is then vaporized, separated in a gas chromatograph, and detected by a mass spectrometer.

  • Advantages:

    • High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.

    • Definitive Identification: Electron Ionization (EI) produces reproducible fragmentation patterns that can be matched against spectral libraries for confident identification.

  • Disadvantages:

    • Requires Derivatization: This extra sample preparation step adds time, complexity, and potential sources of error (e.g., incomplete reaction, derivative instability).

    • Thermal Instability: The analyte or its derivative may degrade at the high temperatures of the GC inlet.

    • Not Suitable for Non-Volatile Compounds: Unsuitable for the direct analysis of the parent compound.

Method Selection Guide

The choice of analytical method is fundamentally driven by the intended application. The following diagram illustrates the decision-making logic.

Method_Selection_Logic Start What is the intended purpose? QC_Assay Routine QC / Assay / Purity Start->QC_Assay  Assay of  Drug Substance Trace_Impurity Trace-Level Impurity Analysis Start->Trace_Impurity  Quantification of  Unknowns / Impurities Bioanalysis Bioanalysis (e.g., Plasma) Start->Bioanalysis  Measurement in  Biological Matrix Method_HPLC Recommend: RP-HPLC-UV QC_Assay->Method_HPLC Method_LCMS Recommend: LC-MS/MS Trace_Impurity->Method_LCMS Method_GCMS Consider: GC-MS (with derivatization) Trace_Impurity->Method_GCMS if analyte is volatile or derivatizable Bioanalysis->Method_LCMS

Caption: Decision tree for selecting an analytical method based on the application.

Quantitative and Qualitative Comparison

Table 2: Qualitative Comparison of Analytical Methods

FeatureRP-HPLC-UVLC-MS/MSGC-MS (with Derivatization)
Sensitivity Moderate (µg/mL)Very High (pg/mL to ng/mL)High (ng/mL)
Specificity Good (based on retention time and UV spectrum)Excellent (based on mass-to-charge ratio and fragmentation)Excellent (based on mass fragmentation patterns)
Sample Prep Simple (dissolve and inject)Moderate (may require protein precipitation or SPE)Complex (requires extraction and chemical derivatization)
Cost per Sample LowHighModerate
Instrument Cost LowHighModerate
Throughput HighModerate to HighLow to Moderate
Best Application Routine QC, assay, purity, content uniformityBioanalysis, trace-level analysis, metabolite identificationAnalysis of volatile impurities, confirmation of identity

Conclusion

The validation of an analytical method for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a prerequisite for its use in a regulated environment. This guide demonstrates that while a well-validated RP-HPLC-UV method serves as a robust and reliable workhorse for routine quality control, it is not a one-size-fits-all solution.

For applications demanding higher sensitivity and specificity, such as bioanalysis in drug metabolism and pharmacokinetic studies, LC-MS/MS is the unequivocally superior choice. Its ability to detect minute quantities of the analyte in complex biological matrices is unparalleled. GC-MS , while a powerful technique, presents significant practical hurdles for this non-volatile analyte, primarily the necessity of a complex and potentially unreliable derivatization step.

Ultimately, the selection of an analytical method must be a deliberate, evidence-based decision aligned with the specific questions being asked. By understanding the fundamental principles, strengths, and weaknesses of each technique, researchers can confidently develop and validate a method that ensures data integrity and supports the advancement of their drug development programs.

References

  • Google Patents. (n.d.). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LookChem. (n.d.). 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • PubMed. (1983). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • CIPAC. (n.d.). Validation of analytical MT method. Retrieved from [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Patsnap. (2021). Preparation method of cyclopentanecarboxylic acid.
  • Celerion. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

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Comparative

biological evaluation of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid against known inhibitors

An In-Depth Comparative Guide to the Biological Evaluation of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid and Known ACC Synthase Inhibitors For researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Evaluation of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid and Known ACC Synthase Inhibitors

For researchers, scientists, and professionals in drug development and agrochemical research, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive biological evaluation of the novel compound 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, postulating its action against 1-aminocyclopropane-1-carboxylate (ACC) synthase. We will objectively compare its theoretical performance with established inhibitors, supported by established experimental methodologies.

Introduction: The Significance of ACC Synthase Inhibition

In the realm of plant biology, the gaseous hormone ethylene governs a multitude of physiological processes, from fruit ripening and senescence to stress responses.[1][2][3] The biosynthesis of ethylene is a tightly regulated process, with the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS) catalyzing the rate-limiting step: the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylate (ACC), the immediate precursor of ethylene.[1][4][5] Consequently, the inhibition of ACC synthase presents a critical target for controlling ethylene production, with significant applications in agriculture for improving crop yield and post-harvest longevity.

This guide focuses on the potential of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid as a novel inhibitor of ACC synthase. Given its structural similarity to cyclic amino acids, which are known to interact with pyridoxal-5'-phosphate (PLP) dependent enzymes like ACC synthase, we hypothesize that this compound could act as an effective antagonist.

The Ethylene Biosynthesis Pathway: A Closer Look

To appreciate the role of ACC synthase inhibitors, it is essential to understand the ethylene biosynthesis pathway. The process begins with the conversion of methionine to S-adenosyl-L-methionine (SAM). ACC synthase then facilitates the conversion of SAM to ACC. Finally, ACC oxidase (ACO) catalyzes the oxidation of ACC to form ethylene.[1][2]

Ethylene_Biosynthesis Met Methionine SAM S-Adenosyl-L-Methionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane-1-carboxylate (ACC) SAM->ACC ACC Synthase (ACS) (Rate-limiting step) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO)

Caption: The ethylene biosynthesis pathway, highlighting the rate-limiting step catalyzed by ACC synthase.

Known Inhibitors of ACC Synthase: A Comparative Overview

A thorough evaluation of a novel compound necessitates a comparison with established inhibitors. Here, we discuss two classes of known ACC synthase inhibitors.

Aminoethoxyvinylglycine (AVG): The Gold Standard

Aminoethoxyvinylglycine (AVG) is a potent and well-characterized competitive inhibitor of ACC synthase.[6] It acts by binding to the active site of the enzyme, thereby preventing the binding of the natural substrate, SAM.[6] AVG is widely used in agricultural applications to delay fruit ripening and reduce pre-harvest fruit drop.

Quinazolinone-Based Inhibitors: A Newer Class

Recent chemical screening efforts have identified a class of compounds with a quinazolinone backbone that act as uncompetitive inhibitors of ACC synthase.[4] Unlike competitive inhibitors that bind to the free enzyme, uncompetitive inhibitors bind to the enzyme-substrate complex. This different mechanism of action can offer advantages in terms of specificity and efficacy.

Inhibitor ClassMechanism of ActionReported IC50 Values (for Arabidopsis ACS5)Key Characteristics
Aminoethoxyvinylglycine (AVG) Competitive~0.7 µM[4]Broad-spectrum pyridoxal enzyme inhibitor.[4]
Quinazolinone-based (e.g., Compound 7303) Uncompetitive~0.5 µM[4]Binds to the enzyme-substrate complex.[4]
1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid Hypothesized Competitive/MixedTo be determinedStructural analog of cyclic amino acids.

Experimental Protocols for Biological Evaluation

To assess the inhibitory potential of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid against ACC synthase, a series of in vitro experiments are necessary.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Recombinant_ACS Recombinant ACC Synthase (e.g., from E. coli) Incubation Incubation of Enzyme, Substrate (SAM), and Inhibitor Recombinant_ACS->Incubation Test_Compounds Test Compound & Known Inhibitors (Stock Solutions) Test_Compounds->Incubation Quantification Quantification of ACC (e.g., via HPLC or coupled assay) Incubation->Quantification IC50 IC50 Determination Quantification->IC50 Kinetics Enzyme Kinetics Analysis (Lineweaver-Burk Plot) Quantification->Kinetics

Caption: A streamlined workflow for the in vitro evaluation of ACC synthase inhibitors.

Detailed Protocol: In Vitro ACC Synthase Activity Assay

This protocol is adapted from established methods for measuring ACC synthase activity.[7]

1. Expression and Purification of Recombinant ACC Synthase:

  • The gene encoding for a specific ACC synthase isoform (e.g., from Arabidopsis thaliana or tomato) is cloned into an expression vector.

  • The vector is transformed into a suitable expression host, such as E. coli.

  • Protein expression is induced, and the recombinant enzyme is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Enzyme Activity Assay:

  • The standard assay mixture contains:

    • Purified recombinant ACC synthase

    • S-adenosyl-L-methionine (SAM) as the substrate

    • Pyridoxal-5'-phosphate (PLP) as a cofactor

    • Buffer (e.g., HEPES or Tris-HCl) at an optimal pH

    • The test compound (1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid) or a known inhibitor at varying concentrations.

  • The reaction is initiated by the addition of SAM.

  • The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • The reaction is terminated (e.g., by heat inactivation or addition of a strong acid).

3. Quantification of ACC:

  • The amount of ACC produced is quantified. A common method involves the chemical conversion of ACC to ethylene, which is then measured by gas chromatography.

  • Alternatively, ACC can be derivatized and quantified by high-performance liquid chromatography (HPLC).

4. Data Analysis:

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Enzyme Kinetics: To determine the mechanism of inhibition, the reaction is carried out with varying concentrations of the substrate (SAM) in the presence and absence of the inhibitor. The data are then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Competitive inhibition: Intersecting lines on the y-axis.

    • Uncompetitive inhibition: Parallel lines.

    • Non-competitive inhibition: Intersecting lines on the x-axis.

Predicted Performance and Discussion

Based on its structure, 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a promising candidate for an ACC synthase inhibitor. The cyclopentane ring mimics the cyclic structure of ACC, while the amino and carboxylic acid groups are common features in enzyme substrates and inhibitors. The methoxycarbonyl group attached to the amine could potentially enhance binding to the active site through additional interactions.

It is hypothesized that this compound may act as a competitive or mixed-type inhibitor. A competitive mechanism would be plausible if the compound directly competes with SAM for binding to the active site. A mixed-type inhibition could occur if it binds to a site distinct from the active site that influences substrate binding or catalysis.

Conclusion and Future Directions

The biological evaluation of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid as an inhibitor of ACC synthase holds significant promise for the development of novel plant growth regulators. The experimental framework outlined in this guide provides a robust methodology for determining its efficacy and mechanism of action in comparison to known inhibitors like AVG and quinazolinone-based compounds.

Future research should focus on performing the described in vitro assays to obtain quantitative data on the inhibitory potency (IC50) and the mode of inhibition. Subsequent studies could involve in vivo testing on plant models to assess its effects on ethylene production and related physiological processes. Such a comprehensive evaluation will be crucial in determining the potential of this novel compound for agricultural and biotechnological applications.

References

  • Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Plant Physiology. [Link]

  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. [Link]

  • Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science. [Link]

  • 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! Frontiers in Plant Science. [Link]

  • 1-Aminocyclopropane-1-carboxylate synthase. Wikipedia. [Link]

  • The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. MDPI. [Link]

  • 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. LookChem. [Link]

  • How to measure ACS activity in vitro?. ResearchGate. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]

  • Acetyl CoA carboxylase 1 (ACC1) inhibitory IC50 values for compounds 2... ResearchGate. [Link]

  • Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase. PubMed. [Link]

  • Identification of Inhibitors of Fungal Fatty Acid Biosynthesis. ACS Infectious Diseases. [Link]

  • ACC Synthase. Biology LibreTexts. [Link]

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Validation

Comparative Guide to the Cross-Reactivity of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the synthetic amino acid derivative, 1-((Methoxycarbonyl)amino)cyclopentane-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the synthetic amino acid derivative, 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. In the absence of extensive public data on this specific molecule, this document outlines a robust, multi-tiered strategy, integrating in silico predictive modeling and in vitro immunoassay validation. By following the methodologies detailed herein, researchers can generate critical data to compare its potential for off-target binding against other structurally relevant compounds.

Introduction: The Imperative of Cross-Reactivity Assessment in Drug Development

Unforeseen cross-reactivity of a drug candidate with unintended biological targets is a significant contributor to adverse drug reactions and late-stage clinical failures. For small molecules like 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, seemingly minor structural similarities to endogenous molecules or other xenobiotics can lead to off-target binding, potentially eliciting an immune response. Therefore, a proactive and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a cornerstone of a scientifically sound drug development program.

This guide presents a practical, evidence-based approach to de-risking 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid by characterizing its cross-reactivity profile. We will explore its chemical properties, identify potential cross-reactants, and provide detailed protocols for predictive and experimental evaluation.

Physicochemical Properties and Structural Analogs of the Target Molecule

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a synthetic derivative of the non-proteinogenic amino acid cycloleucine.[1][2] Its core structure consists of a cyclopentane ring, an amino group protected by a methoxycarbonyl group, and a carboxylic acid moiety.

PropertyValueSource
CAS Number 6949-76-4[3]
Molecular Formula C8H13NO4[3]
Molecular Weight 187.19 g/mol [1]
IUPAC Name 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid[3]
SMILES COC(=O)NC1(C(=O)O)CCCC1[3]
Potential Cross-Reactants

The selection of appropriate comparator molecules is critical for a meaningful cross-reactivity assessment. Based on structural similarity, the following compounds are proposed as relevant alternatives for inclusion in comparative studies:

  • 1-Aminocyclopentane-1-carboxylic acid (Cycloleucine): The parent amino acid, lacking the methoxycarbonyl group. Its presence would help determine the immunogenic contribution of the protecting group.

  • 1-Methylcyclopentane-1-carboxylic acid: This analog replaces the protected amino group with a methyl group, allowing for an assessment of the contribution of the amino and carbonyl functionalities to binding.[4]

  • 1-Aminocyclopropane-1-carboxylic acid: A smaller cyclic amino acid analog that can reveal the impact of ring size on antibody recognition.[5]

  • (1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid: A stereoisomer that could highlight the stereoselectivity of potential antibody binding.[6][7]

  • Fmoc-cycloleucine: Cycloleucine with a different, bulkier protecting group (Fmoc). This can help to understand if cross-reactivity is specific to the methoxycarbonyl group or a more general phenomenon related to protected amino acids.[8]

Tier 1: In Silico Prediction of Allergenicity and Cross-Reactivity

Before embarking on resource-intensive in vitro studies, computational tools can provide a valuable preliminary assessment of a molecule's potential to be allergenic or cross-reactive.[9] These methods compare the structure of the target molecule to databases of known allergens and haptens.

Protocol for In Silico Assessment

This protocol outlines the use of publicly available web servers for predicting the allergenic potential of small molecules.

Objective: To predict the likelihood of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid and its structural analogs to act as haptens and elicit an immune response.

Tools:

  • ChAlPred: A web server for predicting the allergenicity of chemical compounds.[10]

  • Vega QSAR: A tool for toxicity prediction, including skin sensitization.

Methodology:

  • Input Preparation:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid and each of the selected structural analogs.

  • ChAlPred Analysis:

    • Navigate to the ChAlPred web server.

    • Input the SMILES string for each molecule into the prediction engine.

    • Run the prediction using the default model (e.g., Random Forest based on combined descriptors).

    • Record the allergenicity score and prediction (allergen or non-allergen) for each compound.

  • Vega QSAR Analysis:

    • Access the Vega QSAR platform.

    • Input the structure of each molecule.

    • Run the skin sensitization model.

    • Record the prediction (sensitizer or non-sensitizer) and the reliability of the prediction.

  • Data Interpretation:

    • Compile the results into a comparative table.

    • Analyze the predictions in the context of the structural differences between the molecules. For example, does the presence of the methoxycarbonyl group consistently increase the predicted allergenicity?

Hypothetical In Silico Prediction Results
CompoundChAlPred ScoreChAlPred PredictionVega QSAR Prediction
1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid0.85AllergenSensitizer
1-Aminocyclopentane-1-carboxylic acid0.45Non-AllergenNon-Sensitizer
1-Methylcyclopentane-1-carboxylic acid0.30Non-AllergenNon-Sensitizer
1-Aminocyclopropane-1-carboxylic acid0.40Non-AllergenNon-Sensitizer
(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid0.82AllergenSensitizer
Fmoc-cycloleucine0.91AllergenSensitizer

Tier 2: In Vitro Immunoassay for Cross-Reactivity Assessment

Following in silico screening, in vitro immunoassays are essential for experimentally confirming and quantifying cross-reactivity.[11] A competitive enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method for this purpose.

Protocol for Competitive ELISA

Objective: To determine the relative cross-reactivity of structural analogs by measuring their ability to inhibit the binding of a specific antibody to an immobilized antigen. For this hypothetical protocol, we assume the primary target antigen is a protein conjugate of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.

Materials:

  • High-binding 96-well microtiter plates

  • Antigen: 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA)

  • Primary Antibody: Polyclonal or monoclonal antibody raised against the antigen.

  • Test Compounds: 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (as the reference) and its structural analogs.

  • Secondary Antibody: HRP-conjugated anti-species IgG.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2M Sulfuric Acid.

  • Wash Buffer: PBS with 0.05% Tween 20.

  • Blocking Buffer: 5% non-fat dry milk in PBS.

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with Wash Buffer.

    • Block the plate with Blocking Buffer for 2 hours at room temperature.

  • Competitive Inhibition:

    • Prepare serial dilutions of the reference compound and the structural analogs in PBS.

    • In a separate plate, pre-incubate the primary antibody with each dilution of the test compounds for 1 hour at room temperature.

  • Incubation:

    • Wash the antigen-coated plate three times.

    • Transfer the antibody-inhibitor mixtures to the corresponding wells of the antigen-coated plate and incubate for 2 hours at room temperature.

  • Secondary Antibody and Detection:

    • Wash the plate three times.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Measurement and Analysis:

    • Stop the reaction with Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compounds.

    • Determine the IC50 value (the concentration that causes 50% inhibition) for each compound.

    • Calculate the percent cross-reactivity relative to the reference compound (1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid) using the formula: (% Cross-Reactivity) = (IC50 of Reference / IC50 of Test Compound) x 100

Hypothetical Competitive ELISA Data
CompoundIC50 (µM)% Cross-Reactivity
1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid1.5100%
1-Aminocyclopentane-1-carboxylic acid503%
1-Methylcyclopentane-1-carboxylic acid>1000<0.15%
1-Aminocyclopropane-1-carboxylic acid1501%
(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid1015%
Fmoc-cycloleucine256%

Integrated Cross-Reactivity Assessment Workflow

The following diagram illustrates the logical flow of the multi-tiered approach to assessing the cross-reactivity of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.

Cross_Reactivity_Workflow cluster_in_silico Tier 1: In Silico Prediction cluster_in_vitro Tier 2: In Vitro Validation in_silico_start Define Target Molecule and Analogs chalpred ChAlPred Allergenicity Prediction in_silico_start->chalpred vega Vega QSAR Sensitization Prediction in_silico_start->vega in_silico_analysis Comparative Analysis of Predictions chalpred->in_silico_analysis vega->in_silico_analysis elisa Competitive ELISA in_silico_analysis->elisa Inform Assay Design conjugation Antigen Synthesis (Molecule-Carrier Conjugate) antibody_dev Antibody Generation conjugation->antibody_dev antibody_dev->elisa data_analysis IC50 and % Cross-Reactivity Calculation elisa->data_analysis final_report Final Cross-Reactivity Report data_analysis->final_report Generate Comparative Data

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and peptide chemistry, the conformational rigidity of molecular scaffolds is a cornerstone of rational design. Non...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide chemistry, the conformational rigidity of molecular scaffolds is a cornerstone of rational design. Non-natural amino acids, such as 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, are invaluable tools for introducing conformational constraints into peptides and peptidomimetics.[1][2] This rigidity can enhance binding affinity, improve metabolic stability, and increase selectivity for biological targets. However, the seemingly minor presence of impurities in these building blocks can have profound, and often detrimental, effects on downstream applications, from altering peptide synthesis yields to introducing unforeseen variables in biological assays.

This guide provides a comprehensive framework for assessing the purity of commercially available 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. Moving beyond a simple recitation of protocols, we will delve into the rationale behind the analytical choices, the likely impurities to be encountered, and a comparative analysis with alternative constrained amino acids.

The Criticality of Purity in Constrained Amino Acids

The utility of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid lies in its defined stereochemistry and rigid cyclopentyl core. Impurities can compromise these attributes in several ways:

  • Diastereomeric and Enantiomeric Impurities: The presence of other stereoisomers can lead to the synthesis of a heterogeneous mixture of peptides, each with potentially different biological activities and toxicological profiles.

  • Unreacted Starting Materials: Residual starting materials, such as 1-aminocyclopentane-1-carboxylic acid, can compete in coupling reactions, leading to the formation of undesired peptide sequences.

  • Byproducts from Synthesis: Dimerization or other side reactions during the synthesis of the protected amino acid can introduce structurally similar impurities that are difficult to separate and may interfere with biological assays.[3]

Given these potential pitfalls, a multi-pronged analytical approach is essential to ensure the quality of this critical reagent.

Comparative Landscape of Commercial Suppliers

A survey of commercial suppliers reveals a range of stated purities for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. While many vendors list a purity of ≥97%, it is crucial to understand the analytical method used to determine this value and whether it accounts for all potential impurities.

SupplierStated PurityAnalytical Method (if specified)
Supplier A≥97%Not Specified
Supplier B97%Not Specified[4]
Supplier C>98% (TLC)Thin-Layer Chromatography

This table is a representative example. Actual supplier data may vary.

It is imperative for the end-user to request a Certificate of Analysis (CoA) that details the methods used for purity assessment and provides data on the levels of specific impurities. A simple purity statement without supporting data is insufficient for critical applications.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is necessary for a thorough assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) with UV detection is a robust and widely used method for quantifying the purity of N-protected amino acids.[5]

The choice of a C18 stationary phase is based on the hydrophobic nature of the cyclopentyl ring and the methoxycarbonyl protecting group. A gradient elution with a mixture of an aqueous buffer (to ensure solubility and control ionization of the carboxylic acid) and an organic solvent (typically acetonitrile) allows for the separation of the main compound from both more polar and less polar impurities. UV detection is suitable as the methoxycarbonylamino group provides a chromophore.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10-90% B

    • 17-20 min: 90% B

    • 20-21 min: 90-10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the target compound and identifying the presence of impurities.[6]

¹H NMR provides information on the proton environment in the molecule. The chemical shifts and coupling patterns of the cyclopentyl protons, the methoxy protons, and the amine proton are characteristic of the desired structure. ¹³C NMR provides information on the carbon skeleton. The number of signals and their chemical shifts can confirm the presence of all expected carbon atoms and reveal the presence of structurally similar impurities.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Instrument: 400 MHz or higher NMR spectrometer

  • ¹H NMR Parameters:

    • Acquisition of a standard proton spectrum to observe the chemical shifts and multiplicities of all protons.

  • ¹³C NMR Parameters:

    • Acquisition of a proton-decoupled carbon spectrum to identify all unique carbon signals.

  • Data Analysis:

    • Compare the observed spectra with reference spectra or predicted chemical shifts.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main compound to any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Impurity Detection

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for detecting and identifying trace-level impurities.[7]

An electrospray ionization (ESI) source is well-suited for ionizing the carboxylic acid. By operating in both positive and negative ion modes, a wide range of potential impurities can be detected. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain structural information for impurity identification.

  • LC System: Use the same HPLC method as described above.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an ESI source.

  • Ionization Mode: Both positive and negative ion modes.

  • Data Acquisition: Full scan mode to detect all ions, followed by product ion scans on any detected impurity masses to obtain fragmentation patterns for structural elucidation.

Visualizing the Purity Assessment Workflow

purity_assessment_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_decision Decision sample Commercial 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid hplc RP-HPLC-UV sample->hplc nmr ¹H and ¹³C NMR sample->nmr lcms LC-MS/MS sample->lcms quant Quantitative Purity (Area %) hplc->quant structure Structural Confirmation & Impurity ID nmr->structure trace Trace Impurity Detection & ID lcms->trace decision Accept or Reject Batch quant->decision structure->decision trace->decision

Caption: Workflow for the comprehensive purity assessment of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.

Comparison with Alternative Constrained Amino Acids

The choice of a constrained amino acid is application-dependent. 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid offers a specific type of conformational restriction. It is important to consider other commercially available alternatives that may offer different structural constraints or physicochemical properties.

Alternative CompoundStructural FeaturePotential Advantage
(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acidVicinal amino and carboxyl groups on a cyclopentane ringDifferent conformational preferences, potential for different hydrogen bonding patterns.[8]
1-Aminocyclobutane-1-carboxylic acidFour-membered ringMore compact and rigid structure.
1-Aminocyclohexane-1-carboxylic acidSix-membered ringGreater conformational flexibility than cyclopentane.
Proline and derivativesPyrrolidine ringNatural amino acid with inherent conformational restriction.

The selection of an appropriate constrained amino acid should be guided by the desired peptide conformation and the specific interactions with the biological target.

Conclusion

The purity of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a critical parameter that can significantly impact its performance in peptide synthesis and drug discovery. A simple purity statement from a supplier is insufficient for ensuring the quality of this important building block. A rigorous, multi-modal analytical approach, combining HPLC for quantitative analysis, NMR for structural confirmation, and LC-MS for sensitive impurity detection, is essential for a comprehensive assessment. By understanding the potential impurities and employing these orthogonal analytical techniques, researchers can have confidence in the quality of their starting materials and the integrity of their downstream experimental results.

References

  • LookChem. 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. [Link]

  • Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • PubMed Central (PMC). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. [Link]

  • ResearchGate. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. [Link]

  • Chinese Journal of Chromatography. RP-HPLC Determination of Amino Acids with Precolumn Derivatization. [Link]

  • Chemical Reviews. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. [Link]

  • National Institutes of Health. Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs. [Link]

  • PubMed. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. [Link]

  • MDPI. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • European Pharmaceutical Review. Peptide therapeutics: reconstructing protein surfaces using constrained peptides. [Link]

  • ResearchGate. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. [Link]

  • Agilent. Analysis of Amino Acids by HPLC. [Link]

  • Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

  • PubChem. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

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Validation

A Comparative Benchmarking Guide for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid in Amino Acid Transporter Inhibition Assays

This guide provides a comprehensive framework for evaluating the performance of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid as a potential inhibitor of amino acid transporters, a critical class of proteins i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the performance of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid as a potential inhibitor of amino acid transporters, a critical class of proteins in drug development. Recognizing the limited publicly available data on this specific molecule, we present a hypothetical yet scientifically rigorous benchmarking study. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis against established inhibitors.

Introduction: The Rationale for Investigation

Amino acid transporters are integral membrane proteins that facilitate the movement of amino acids across cellular membranes. Their dysregulation is implicated in various pathologies, including cancer, making them attractive therapeutic targets. L-type Amino Acid Transporter 1 (LAT1), in particular, is overexpressed in many cancer cells to meet the high demand for essential amino acids required for rapid proliferation. Consequently, the development of LAT1 inhibitors is a promising avenue in oncology.

1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a synthetic amino acid derivative. Its structural similarity to natural amino acids suggests it may interact with amino acid transporters. The cyclopentane ring introduces conformational rigidity, a feature often exploited in drug design to enhance binding affinity and selectivity. The methoxycarbonylamino group modifies the electronic and steric properties of the alpha-amino group, potentially influencing its interaction with the transporter's binding pocket. This guide outlines a strategy to test the hypothesis that this compound acts as an inhibitor of amino acid transport, with a focus on LAT1.

Comparative Experimental Design

To thoroughly assess the inhibitory potential of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (herein referred to as the "Test Compound"), we propose a direct comparison with two well-characterized inhibitors of the L-type amino acid transport system:

  • JPH203 (Nanvuranlat): A highly selective and potent competitive inhibitor of LAT1.[1][2] It serves as a benchmark for high-affinity and selective inhibition.

  • 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH): A non-selective, competitive inhibitor of system L amino acid transporters, including LAT1 and LAT2.[1][2][3] BCH provides a baseline for broader system L inhibition.

The primary experimental systems will involve cell lines with well-characterized expression of amino acid transporters. We recommend the following:

  • HT-29 (Human Colorectal Adenocarcinoma Cells): This cell line is known to express high levels of LAT1, making it an excellent model for studying LAT1-mediated transport and its inhibition.[3][4][5]

  • HEK293 (Human Embryonic Kidney 293 Cells): These cells can be used in their native state or, for more controlled experiments, can be transfected to overexpress specific transporters like LAT1 or LAT2, allowing for precise characterization of inhibitor selectivity.[6][7]

Two complementary assay methodologies will be employed to provide a comprehensive performance profile: a traditional radiolabeled substrate uptake assay for quantitative potency determination and a fluorescence-based assay for a more high-throughput assessment.

Experimental Protocols

Radiolabeled Amino Acid Uptake Assay

This "gold standard" assay directly measures the inhibition of amino acid transport by quantifying the uptake of a radiolabeled substrate.[5] We will use [¹⁴C]-L-leucine as the substrate, as it is a well-established substrate for LAT1.[3][8]

Protocol:

  • Cell Culture: Culture HT-29 cells in a 24-well plate until they reach confluence.[3]

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Pre-incubation: Add HBSS containing the Test Compound, JPH203, or BCH at various concentrations to the wells. For control wells, add HBSS with the vehicle (e.g., DMSO). Incubate for 10-30 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding HBSS containing 1 µM [¹⁴C]-L-leucine and the respective inhibitor concentrations.[8]

  • Incubation: Incubate the plate for 1 minute at 37°C.[8]

  • Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Amino Acid Uptake Assay

For a higher-throughput and non-radioactive alternative, we will utilize a commercially available fluorescence-based assay, such as the Amino Acid Uptake Assay Kit from Dojindo Molecular Technologies.[9] This kit uses an amino acid analog (boronophenylalanine, BPA) that, upon cellular uptake, is detected by a fluorescent probe.[9]

Protocol:

  • Cell Culture: Seed HT-29 cells in a 96-well, black-walled microplate and culture overnight.

  • Preparation: Remove the culture medium and wash the cells with pre-warmed HBSS.

  • Inhibitor Incubation: Add HBSS containing various concentrations of the Test Compound, JPH203, or BCH to the wells and incubate for a specified time according to the kit's protocol (typically 5-10 minutes) at 37°C.

  • Substrate Addition: Add the BPA uptake solution to all wells and incubate for 5 minutes at 37°C.[10]

  • Washing: Remove the BPA solution and wash the cells twice with HBSS.[10]

  • Fluorescent Probe Incubation: Add the working solution containing the fluorescent probe and incubate for 5 minutes at 37°C.[10]

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence (from wells without BPA). Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values.

Visualization of Experimental Workflows and Mechanisms

To visually represent the experimental processes and the underlying biological concepts, the following diagrams are provided.

G cluster_radiolabeled Radiolabeled Amino Acid Uptake Assay Workflow A 1. Culture HT-29 cells in 24-well plate B 2. Wash cells with HBSS A->B C 3. Pre-incubate with Inhibitor/Vehicle B->C D 4. Add [14C]-L-leucine + Inhibitor C->D E 5. Incubate for 1 min at 37°C D->E F 6. Stop uptake with ice-cold HBSS E->F G 7. Lyse cells F->G H 8. Measure radioactivity G->H

Caption: Workflow for the radiolabeled amino acid uptake assay.

G cluster_fluorescent Fluorescence-Based Amino Acid Uptake Assay Workflow A 1. Seed HT-29 cells in 96-well plate B 2. Wash cells with HBSS A->B C 3. Incubate with Inhibitor/Vehicle B->C D 4. Add BPA uptake solution C->D E 5. Wash cells D->E F 6. Add fluorescent probe solution E->F G 7. Measure fluorescence F->G

Caption: Workflow for the fluorescence-based amino acid uptake assay.

G cluster_membrane LAT1-mediated Amino Acid Transport and Inhibition LAT1 LAT1 Transporter Intracellular Intracellular Space LAT1:f1->Intracellular Translocation Extracellular Extracellular Space AminoAcid Amino Acid (e.g., Leucine) AminoAcid->LAT1:f0 Binds to transporter Inhibitor Competitive Inhibitor (e.g., JPH203, BCH, Test Compound) Inhibitor->LAT1:f0 Blocks binding site

Caption: Mechanism of competitive inhibition of LAT1.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected data from the proposed assays, with benchmark values for JPH203 and BCH derived from the literature. The values for the "Test Compound" are placeholders to illustrate how the data would be presented.

CompoundAssay TypeCell LineTarget(s)IC50 (µM)
Test Compound [¹⁴C]-L-leucine UptakeHT-29Presumed LAT1To be determined
Fluorescent (BPA) UptakeHT-29Presumed LAT1To be determined
JPH203 [¹⁴C]-L-leucine UptakeHT-29LAT1 (selective)~0.06[1][4]
[¹⁴C]-L-leucine UptakeSaos2LAT1~1.31
BCH [¹⁴C]-L-leucine UptakeHT-29LAT1/LAT2 (non-selective)~75.3[3]
[¹⁴C]-L-leucine UptakeSaos2LAT1/LAT2~72.17

Discussion and Interpretation

The data generated from these experiments will provide a robust profile of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid's activity as an amino acid transporter inhibitor.

  • Potency: The IC50 values will directly quantify the inhibitory potency of the Test Compound. A low micromolar or nanomolar IC50 in the [¹⁴C]-L-leucine uptake assay would indicate a potent inhibitor. Comparing this value to JPH203 (~0.06 µM in HT-29 cells) and BCH (~75.3 µM in HT-29 cells) will place its potency in the context of known inhibitors.[1][3][4]

  • Mechanism of Action: While these assays do not definitively prove a competitive mechanism, the structural similarity of the Test Compound to amino acids suggests it is likely to be a competitive inhibitor. Further kinetic studies, such as varying the substrate concentration in the presence of the inhibitor, would be required to confirm this.

  • Selectivity: To assess selectivity, similar uptake assays would need to be performed in cell lines selectively overexpressing other amino acid transporters (e.g., LAT2). If the Test Compound shows potent inhibition in LAT1-expressing cells but significantly weaker inhibition in LAT2-expressing cells, it would suggest a desirable selectivity profile, similar to JPH203.[11]

  • Correlation between Assays: A strong correlation between the IC50 values obtained from the radiolabeled and fluorescence-based assays would validate the use of the latter for higher-throughput screening of analogous compounds.

References

  • Oda, K., et al. (2010). l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 101(1), 173-179. Available at: [Link]

  • Takahashi, Y., et al. (2018). Transport of Pregabalin Via L-Type Amino Acid Transporter 1 (SLC7A5) in Human Brain Capillary Endothelial Cell Line. Pharmaceutical Research, 35(11), 223. Available at: [Link]

  • Imai, H., et al. (2016). Concentration-dependent inhibition of [ 14 C]L-leucine uptake by JPH203 and BCH in Saos2 and FOB cells. ResearchGate. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit. Available at: [Link]

  • Singh, D. B., et al. (2022). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv. Available at: [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2025). ResearchGate. Available at: [Link]

  • Ohno, Y., et al. (2022). Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells. Journal of Cellular and Molecular Medicine, 26(20), 5276-5288. Available at: [Link]

  • Okano, H., et al. (2011). Establishment of stable cell lines with high expression of heterodimers of human 4F2hc and human amino acid transporter LAT1 or LAT2 and delineation of their differential interaction with α-alkyl moieties. Biological & Pharmaceutical Bulletin, 34(11), 1783-1789. Available at: [Link]

  • Huttunen, K. M., et al. (2021). Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. MDPI. Available at: [Link]

  • Scalise, M., et al. (2022). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv. Available at: [Link]

  • Gynther, M., et al. (2019). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. PubMed Central. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit Manual. Available at: [Link]

  • Hisano, Y., et al. (2024). L‐type amino acid transporter 1 inhibitor JPH203 prevents the growth of cabazitaxel‐resistant prostate cancer by inhibiting cyclin‐dependent kinase activity. The Prostate, 84(1), 69-80. Available at: [Link]

  • Palacín, M., et al. (2014). HT29 Cell Line. In: Verhoeckx, K., et al. (eds) The Impact of Food Bioactives on Health. Springer, Cham. Available at: [Link]

  • Wicha, J., et al. (2021). Functional Characterization of the Solute Carrier LAT-1 (SLC7A5/SLC3A2) in Human Brain Capillary Endothelial Cells with Rapid UPLC-MS/MS Quantification of Intracellular Isotopically Labelled L-Leucine. MDPI. Available at: [Link]

  • Smith, A. C., et al. (2020). Identification of the HT-29 cell line as a model for investigating MCT1 transporters in sigmoid colon adenocarcinoma. ResearchGate. Available at: [Link]

  • Estimated IC50 values of various neutral amino acid inhibitors on... (n.d.). ResearchGate. Available at: [Link]

  • Di Gregorio, E., et al. (2023). Metabolomic and Lipidomic Analysis of the Colorectal Adenocarcinoma Cell Line HT29 in Hypoxia and Reoxygenation. MDPI. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Cellular Uptake Assay Data Collection. Available at: [Link]

  • Metabolism and Pharmacokinetic Studies of JPH203, an L-Amino Acid Transporter 1 (LAT1) Selective Compound. (2025). ResearchGate. Available at: [Link]

  • Lee, Y., et al. (2023). Structural basis of anticancer drug recognition and amino acid transport by LAT1. bioRxiv. Available at: [Link]

  • Smith, A. C., et al. (2020). Identification of the HT-29 cell line as a model for investigating MCT1 transporters in sigmoid colon adenocarcinoma. PubMed. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Cystine Uptake Assay Kit. Available at: [Link]

  • Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. (n.d.). MDPI. Available at: [Link]

  • The Anti-Tumor Effect of the Newly Developed LAT1 Inhibitor JPH203 in Colorectal Carcinoma, According to a Comprehensive Analysis. (2023). MDPI. Available at: [Link]

  • An amino acid transporter subunit as an antibody–drug conjugate target in colorectal cancer. (n.d.). Nature. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid

It is imperative to always prioritize obtaining the official SDS from the chemical supplier before handling and disposal. In its absence, the following procedures should be implemented with a high degree of caution.

Author: BenchChem Technical Support Team. Date: February 2026

It is imperative to always prioritize obtaining the official SDS from the chemical supplier before handling and disposal. In its absence, the following procedures should be implemented with a high degree of caution.

Hazard Assessment and Characterization: A Cautious Approach

Due to the lack of a specific SDS, a conservative assessment of the hazards associated with 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is necessary. Based on data from analogous structures, such as other N-protected amino acids and cyclopentane derivatives, we can infer the following potential hazards:

  • Irritant: Structurally similar compounds, like 1-Methylcyclopentane-1-carboxylic acid and Cyclopentanecarboxylic acid, are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern, as indicated for 1-Methylcyclopentane-1-carboxylic acid.[1]

  • Potential for Allergic Skin Reaction: Some related compounds have been shown to cause skin sensitization.[1]

Given these potential hazards, this compound should be handled as a hazardous substance.

Table 1: Physicochemical Properties of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic Acid

PropertyValueSource
Boiling Point359.4°C at 760 mmHg[3]
Flash Point171.2°C[3]
Density1.25 g/cm³[3]

The high boiling point and flash point suggest the compound is not highly volatile or flammable under standard laboratory conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against potential splashes.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid must be conducted in a manner that is compliant with local, state, and federal regulations. The following protocol outlines the necessary steps:

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[4]

  • Do not mix this compound with other chemical wastes unless you have confirmed their compatibility.

  • Keep solid and liquid waste separate.

  • Segregate from strong oxidizing agents, acids, and bases.

Step 2: Container Selection and Labeling

  • Use a dedicated, properly labeled, and leak-proof container for the waste. The container must be compatible with the chemical; for a solid, a high-density polyethylene (HDPE) container is suitable.

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid".

  • Indicate the approximate quantity of waste in the container.

Step 3: Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Step 4: Final Disposal

  • Do not dispose of this chemical down the drain or in the regular trash. [5]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Provide the waste disposal contractor with all available information about the chemical, including its name, quantity, and any known or suspected hazards.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up the spill.

    • For a small spill of solid material, carefully sweep it up and place it in the designated hazardous waste container. Avoid generating dust.

    • For a larger spill, or if you are unsure how to proceed, contact your institution's EHS office for assistance.

  • Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.

DisposalWorkflow Disposal Workflow for 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid start Start: Need to dispose of chemical sds_check Is the supplier's SDS available? start->sds_check sds_yes Follow specific disposal instructions in the SDS. sds_check->sds_yes Yes sds_no Treat as hazardous waste with unknown specific toxicity. sds_check->sds_no No ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat sds_yes->ppe sds_no->ppe segregate Segregate waste from incompatible materials. ppe->segregate container Place in a labeled, sealed, and compatible hazardous waste container. segregate->container storage Store in a designated satellite accumulation area. container->storage disposal Arrange for pickup by EHS or a licensed waste disposal contractor. storage->disposal

Caption: Decision workflow for the proper disposal of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.

References

  • AFG Bioscience LLC. (2016). Safety Data Sheet: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138436, 1-Methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Agilent Technologies. (2024). Safety Data Sheet: Amino Acid Standard. Retrieved from [Link]

  • Kaliszan, R. (2024).
  • Ballesteros, E., Gallego, M., & Valcárcel, M. (1996). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Environmental Science & Technology, 30(7), 2071-2077.
  • Environmental Marketing Services. (2025). Effective Lab Chemical Waste Management. Retrieved from [Link]

  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]

  • Airgas. (2016). Safety Data Sheet: Cyclopentane. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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